Ammonium butyrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
14287-04-8 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
azane;butanoic acid |
InChI |
InChI=1S/C4H8O2.H3N/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);1H3 |
InChI Key |
YNTQKXBRXYIAHM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCC(=O)O.N |
Other CAS No. |
14287-04-8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Ammonium Butyrate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium (B1175870) butyrate (B1204436) (CAS 14287-04-8), the ammonium salt of butyric acid, is a compound of significant interest in both industrial and scientific contexts.[1] While it has established applications as an emulsifying agent and in textile finishing, its true value for researchers lies in the biological activity of its constituent ions.[1][2] The butyrate anion is a potent histone deacetylase (HDAC) inhibitor and a key short-chain fatty acid (SCFA), making ammonium butyrate a valuable tool in epigenetics, cancer biology, and gut health research.[1] This document provides a comprehensive technical overview of its chemical properties, structure, synthesis, reactivity, and its role in modulating critical cellular signaling pathways.
Chemical Identity and Structure
This compound is an organic salt formed through the neutralization of a weak acid (butyric acid) and a weak base (ammonia).[1] The structure consists of an ammonium cation (NH₄⁺) and a butyrate anion (C₃H₇COO⁻) held together by an ionic bond.[1]
Chemical Formula : C₄H₁₁NO₂[1][2][3]
IUPAC Name : Azanium;butanoate[2][4]
Synonyms : Ammonium butanoate, Butyric acid ammonium salt, Butanoic acid ammonium salt.[3][4][5][6]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 14287-04-8 | [1][2][3][4][7][8] |
| Molar Mass | 105.14 g/mol (approx.) | [1][2][3][7] |
| Appearance | Yellow-white powder or colorless crystalline solid | [1][2][7] |
| Solubility | Good solubility in water | [7] |
| Boiling Point | 164.3 °C at 760 mmHg (estimated) | [3][4] |
| Flash Point | 69.7 °C (157.0 °F) (estimated) | [3][4] |
| Vapor Pressure | 1.35 mmHg at 25 °C (estimated) | [3][4] |
Synthesis and Reactivity
Synthesis
The primary method for synthesizing this compound is a straightforward acid-base neutralization reaction.[1][7] This typically involves reacting butyric acid directly with ammonia.[1][7] For a high-purity solid product, the reaction is best performed under anhydrous conditions to prevent the incorporation of water, as the salt is hygroscopic.[1]
References
- 1. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 14287-04-8 [chemnet.com]
- 4. This compound [flavscents.com]
- 5. echemi.com [echemi.com]
- 6. This compound - Wikidata [wikidata.org]
- 7. This compound [chembk.com]
- 8. This compound - CAS 14287-04-8 - City Chemical LLC. [citychemical.com]
An In-depth Technical Guide to the Synthesis of Ammonium Butyrate from Butyric Acid and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) butyrate (B1204436) from butyric acid and ammonia (B1221849). It details the underlying chemical principles, established synthesis protocols for both laboratory and industrial scales, and methods for purification and characterization. This document also explores the significant biological role of the butyrate ion as a histone deacetylase (HDAC) inhibitor and presents a detailed signaling pathway. All quantitative data is summarized in structured tables, and experimental workflows are visually represented to facilitate understanding and replication.
Introduction
Ammonium butyrate ((NH₄)(C₄H₇O₂)) is the ammonium salt of butyric acid. It is a white to yellowish, hygroscopic crystalline solid with the chemical formula C₄H₁₁NO₂ and a molar mass of 105.14 g/mol .[1][2] The compound is of interest to researchers, particularly in the fields of cell biology and drug development, due to the biological activity of the butyrate anion. Butyrate is a short-chain fatty acid (SCFA) that serves as a primary energy source for colonocytes and is a well-documented inhibitor of histone deacetylases (HDACs).[1][2] This inhibitory action on HDACs alters gene expression, leading to various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making it a valuable tool in cancer research and the study of other cellular processes.[1][2]
The synthesis of this compound is a classic acid-base neutralization reaction. This guide provides detailed methodologies for its preparation, purification, and characterization, aimed at providing researchers with the necessary information to produce high-purity this compound for experimental use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₁NO₂ | [1][3] |
| Molar Mass | 105.14 g/mol | [1][2] |
| Appearance | White to yellowish crystalline powder | [1][2] |
| IUPAC Name | Ammonium butanoate | [3] |
| CAS Number | 14287-04-8 | [2] |
| Hygroscopicity | Hygroscopic | [1] |
Note: Specific quantitative data on properties such as melting point, boiling point, and solubility in various organic solvents are not consistently available in publicly accessible literature. The compound's hygroscopic nature and thermal decomposition characteristics may contribute to this lack of precise data.
Synthesis of this compound
The synthesis of this compound is achieved through the neutralization reaction between butyric acid (a weak acid) and ammonia (a weak base).
Chemical Equation: C₃H₇COOH + NH₃ → C₃H₇COONH₄[1]
This reaction involves the transfer of a proton from the carboxylic acid group of butyric acid to the lone pair of electrons on the nitrogen atom of ammonia, forming the ammonium cation and the butyrate anion.[1]
Laboratory Scale Synthesis
The most common laboratory method involves the reaction of butyric acid with ammonia gas in a non-aqueous solvent, such as diethyl ether. The use of a non-aqueous solvent is crucial for precipitating the this compound salt, which can then be easily isolated by filtration.[1] It is essential to use dry reactants and solvents to prevent the incorporation of water into the final product, given its hygroscopic nature.[1] The reaction is exothermic, and cooling may be necessary to control the temperature.[1]
Industrial Scale Production
On an industrial scale, the synthesis mirrors the laboratory procedure but is adapted for larger volumes. This often involves reacting butyric acid with ammonia, sometimes with a heating step to drive off any water formed during the reaction, which pushes the equilibrium towards the product and helps ensure a high yield.[1]
Experimental Protocols
Detailed Laboratory Synthesis Protocol
This protocol describes the synthesis of this compound by bubbling dry ammonia gas through a solution of butyric acid in anhydrous diethyl ether.
Materials:
-
Butyric acid (high purity)
-
Anhydrous diethyl ether
-
Ammonia gas (anhydrous)
-
Drying tube (filled with calcium chloride or other suitable drying agent)
-
Round-bottom flask
-
Gas dispersion tube (fritted glass bubbler)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Desiccator
Procedure:
-
Preparation: In a fume hood, dissolve a known quantity of high-purity butyric acid in a sufficient volume of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar. A typical starting concentration might be 1 M butyric acid.
-
Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring. Insert a gas dispersion tube connected to an anhydrous ammonia gas cylinder via tubing that includes a drying tube.
-
Reaction: Slowly bubble dry ammonia gas through the stirred butyric acid solution. A white precipitate of this compound will begin to form.[1][3]
-
Completion: Continue bubbling ammonia until no further precipitation is observed. This indicates that the butyric acid has been completely neutralized.
-
Isolation: Remove the gas dispersion tube and stop stirring. Collect the precipitated this compound by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted butyric acid.
-
Drying: Dry the purified this compound under vacuum in a desiccator to remove any residual solvent.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ammonia gas is corrosive and has a pungent odor. Handle with care.
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources nearby.
Purification by Recrystallization
If further purification is required, recrystallization can be performed. The choice of solvent is critical; an ideal solvent will dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures. Due to the limited specific solubility data for this compound, a solvent screening would be necessary. A mixture of a polar solvent in which the salt has some solubility (e.g., a short-chain alcohol like ethanol (B145695) or isopropanol) and a non-polar co-solvent (e.g., diethyl ether or hexane) could be effective.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent system.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
Spectroscopic Data
While specific, high-resolution spectra for this compound are not widely published, the expected characteristic peaks based on its structure are summarized in the tables below.
Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~0.8 | Triplet | 3H |
| -CH₂- (next to CH₃) | ~1.5 | Sextet | 2H |
| -CH₂- (next to COO⁻) | ~2.0 | Triplet | 2H |
| -NH₄⁺ | Broad singlet | 4H |
Note: The chemical shift of the ammonium protons can be broad and its position can vary depending on concentration and residual water.
Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~13 |
| -CH₂- (next to CH₃) | ~18 |
| -CH₂- (next to COO⁻) | ~36 |
| -COO⁻ | ~175 |
Table 4: Expected FTIR Absorption Bands (KBr Pellet)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (NH₄⁺) | 3200-3000 | Strong, Broad |
| C-H stretch (aliphatic) | 2960-2870 | Medium-Strong |
| C=O stretch (carboxylate) | ~1560 | Strong |
| N-H bend (NH₄⁺) | ~1400 | Strong |
| C-H bend (aliphatic) | 1465-1375 | Medium |
Quantitative Analysis
The purity of the synthesized this compound can be determined by titration. A known mass of the this compound can be dissolved in water and titrated with a standardized solution of a strong acid (e.g., HCl). The endpoint can be determined using a suitable indicator or a pH meter. This will allow for the quantification of the butyrate content.
Biological Activity: Butyrate as a Histone Deacetylase (HDAC) Inhibitor
The biological significance of this compound is primarily attributed to the butyrate anion, which is a potent inhibitor of Class I and IIa histone deacetylases (HDACs).[4] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.
By inhibiting HDACs, butyrate promotes histone hyperacetylation. This results in a more relaxed chromatin structure, allowing transcription factors to access DNA and leading to the altered expression of a subset of genes (approximately 2%).[5] This epigenetic modification is central to the various cellular effects of butyrate.
Signaling Pathway of Butyrate-Induced Gene Expression
The following diagram illustrates the signaling pathway of butyrate as an HDAC inhibitor, leading to the activation of the p21 gene, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.
Caption: Butyrate inhibits HDAC, leading to histone hyperacetylation and p21 gene expression.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This technical guide has detailed the synthesis of this compound from butyric acid and ammonia, providing both the theoretical background and practical experimental protocols. The synthesis is a robust and straightforward acid-base neutralization reaction. The biological importance of the resulting butyrate anion as an HDAC inhibitor has also been highlighted, with a detailed signaling pathway provided. While specific quantitative data on the physical properties and reaction yields of this compound are sparse in the literature, this guide provides a solid foundation for researchers to produce and characterize this compound for their studies in cell biology, epigenetics, and drug development. Further research to quantify the precise reaction kinetics, solubilities, and spectral properties would be a valuable contribution to the field.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Butyrate suppresses Cox-2 activation in colon cancer cells through HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
A Technical Guide to the Mechanism of Action of Ammonium Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium (B1175870) butyrate (B1204436) is a salt of the short-chain fatty acid (SCFA) butyrate, a well-characterized inhibitor of histone deacetylases (HDACs). Its primary mechanism of action involves the direct inhibition of Class I and II HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification results in a more open chromatin structure, altering gene expression to induce profound cellular effects, including cell cycle arrest, differentiation, and apoptosis. This document provides an in-depth technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways involved. The active component is the butyrate anion; the ammonium cation serves as a counter-ion.
Core Mechanism of HDAC Inhibition
The enzymatic activity of histone deacetylases is crucial for epigenetic regulation. HDACs remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1] Butyrate disrupts this process through direct, competitive inhibition.
Interaction with the HDAC Active Site
Class I and II HDACs are zinc-dependent metalloenzymes.[2] Their catalytic activity relies on a Zn²⁺ ion located at the bottom of a narrow, tube-like active site pocket.[2] The mechanism of inhibition by butyrate involves:
-
Entry into the Active Site: As a short-chain fatty acid, butyrate is small enough to enter this catalytic tunnel.[2]
-
Chelation of Zinc Ion: The carboxylate group of the butyrate anion directly interacts with and chelates the essential Zn²⁺ ion. This binding disrupts the catalytic machinery required for deacetylating lysine residues.[3][4][5]
-
Hydrogen Bonding: Butyrate also forms hydrogen bonds with key amino acid residues lining the active site, such as His131 and His132, further stabilizing its position and preventing substrate access.[3]
Compared to more potent hydroxamic acid-based inhibitors like Trichostatin A (TSA), butyrate's binding affinity is lower, and it forms fewer bonds within the active site, accounting for its activity in the millimolar range.[1][3]
Impact on Histone Acetylation
By inhibiting HDACs, butyrate shifts the balance of enzymatic activity towards histone acetyltransferases (HATs). This results in a net accumulation of acetyl groups on histone tails, a state known as histone hyperacetylation.[6][7][8] This effect is most pronounced on histones H3 and H4.[8][9] The consequences of hyperacetylation include:
-
Chromatin Relaxation: The addition of acetyl groups neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between the histone tails and the negatively charged DNA backbone.[10]
-
Increased DNA Accessibility: The weakened interaction leads to a less compact chromatin structure (euchromatin), making DNA more accessible to transcription factors and the transcriptional machinery.[8][10]
This change in chromatin structure is a primary driver of the changes in gene expression observed following butyrate treatment.[10] The effects are reversible; removal of butyrate allows HDACs to resume activity, returning acetylation to basal levels.[9]
Quantitative Data
The inhibitory potency of butyrate varies between HDAC isoforms and experimental systems. It is generally considered a pan-inhibitor of Class I and IIa HDACs but requires millimolar concentrations for efficacy.[1]
| Parameter | Value | System / Cell Line | Notes |
| IC₅₀ | 0.09 mM | Nuclear Extract (HT-29 Colon Cancer Cells) | Demonstrates direct enzymatic inhibition.[11] |
| IC₅₀ | ~0.80 mM | General HDAC activity | A commonly cited general value.[12] |
| IC₅₀ (Cell Proliferation) | 1.26 mM | MCF-7 Breast Cancer Cells | Reflects the effective concentration for a cellular outcome.[13] |
| Target HDACs | Class I (HDACs 1, 2, 3, 8) & Class IIa | Multiple | Butyrate does not inhibit Class III (Sirtuins) or Class IIb (HDAC6, HDAC10) enzymes.[4][12] |
| Effective Concentration | 1 - 5 mM | Cultured Mammalian Cells | Typical concentration range used in cell culture experiments to observe effects like histone hyperacetylation and cell cycle arrest.[9] |
Downstream Signaling and Cellular Outcomes
HDAC inhibition by ammonium butyrate triggers several key signaling pathways, primarily leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Cell Cycle Arrest via p21 Upregulation
One of the most well-documented effects of butyrate is the induction of cell cycle arrest, often at the G1/S transition.[14][15][16] This is primarily mediated by the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), which encodes the p21 protein.[6][17]
-
Transcriptional Activation: Butyrate-induced histone hyperacetylation at the CDKN1A promoter increases its transcriptional activity. This process is often mediated through Sp1/Sp3 transcription factor binding sites.[6][17]
-
CDK Inhibition: The resulting p21 protein binds to and inhibits cyclin-dependent kinase 2 (CDK2) complexes.[6][17]
-
G1/S Arrest: Inhibition of CDK2 prevents the phosphorylation of proteins required for the G1 to S phase transition, thereby halting cell cycle progression.[6][14]
Induction of Apoptosis
In many cancer cell lines, butyrate treatment induces programmed cell death (apoptosis).[14][15][18] This occurs through multiple mechanisms, including:
-
Caspase Activation: Butyrate can activate executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[14][15]
-
Modulation of Apoptotic Regulators: It can alter the expression of genes in the Bcl-2 family and upregulate death receptors like DR5, sensitizing cells to apoptotic signals.[19]
Effects on Non-Histone Proteins
HDACs target numerous non-histone proteins, and butyrate-mediated inhibition affects their function as well.[1][9][20] Acetylation can alter protein stability, localization, DNA-binding affinity, and protein-protein interactions.[1][20] Key non-histone targets include transcription factors (e.g., p53, NF-κB, Sp1) and chaperone proteins, adding another layer of complexity to butyrate's biological effects.[6][20]
Key Experimental Protocols
Verifying the mechanism of action of this compound involves both in vitro enzymatic assays and cell-based assays to confirm its biological effects.
Protocol: In Vitro HDAC Activity Assay (Fluorometric)
This protocol assesses the direct inhibitory effect of butyrate on HDAC enzymatic activity in nuclear extracts.
1. Reagents and Materials:
-
Nuclear protein extract from a relevant cell line.
-
This compound solution (e.g., 1 M stock in sterile water, pH adjusted).
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease).
-
96-well black microplate.
-
Fluorometric plate reader (λex = 355-360 nm, λem = 460 nm).
2. Procedure:
-
Prepare Reactions: In a 96-well plate, add HDAC assay buffer.
-
Add Inhibitor: Add varying concentrations of this compound (e.g., final concentrations from 0.01 mM to 10 mM). Include a "no inhibitor" control and a positive control (e.g., 1 µM TSA).
-
Add Enzyme: Add a consistent amount of nuclear extract (e.g., 5-10 µg) to each well.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop and Develop: Add the developer solution to each well. This stops the HDAC reaction (due to TSA) and cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Read Fluorescence: Incubate for another 15 minutes at 37°C, then measure fluorescence.
-
Data Analysis: Subtract background fluorescence, normalize data to the "no inhibitor" control, and plot the percentage of inhibition versus butyrate concentration to determine the IC₅₀ value.
Protocol: Western Blot for Histone H3/H4 Hyperacetylation
This protocol confirms that butyrate treatment leads to histone hyperacetylation within cultured cells.
1. Reagents and Materials:
-
Cell culture reagents, plates, and a chosen cell line (e.g., HeLa, HCT-116).
-
This compound solution.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Reagents for protein quantification (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Anti-acetyl-Histone H3 (e.g., K9/14), Anti-acetyl-Histone H4, and a loading control (e.g., Anti-total Histone H3 or Anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
2. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound (e.g., 5 mM) for a specified time (e.g., 12-24 hours). Include an untreated control.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with buffer to extract total protein. (Alternatively, perform histone extraction for a cleaner result).
-
Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Washing: Wash the membrane thoroughly with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then apply the ECL substrate and capture the signal using an imaging system.
-
Analysis: Analyze band intensity. A significant increase in the acetyl-histone band in the butyrate-treated lane compared to the control (when normalized to the loading control) confirms hyperacetylation.[21][22][23][24]
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 8. Butyrate suppression of histone deacetylation leads to accumulation of multiacetylated forms of histones H3 and H4 and increased DNase I sensitivity of the associated DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsartor.org [gsartor.org]
- 12. axonmedchem.com [axonmedchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Butyrate-induced apoptosis and cell cycle arrest in bovine kidney epithelial cells: involvement of caspase and proteasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Butyrate Inhibits Deoxycholic-Acid-Resistant Colonic Cell Proliferation via Cell Cycle Arrest and Apoptosis: A Potential Pathway Linking Dietary Fiber to Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histone Acetylation Western Blots [bio-protocol.org]
The Dual Facets of Ammonium Butyrate: A Technical Guide to its Role in Cellular Differentiation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) butyrate (B1204436), a salt of the short-chain fatty acid butyric acid, is a key molecule in cellular biology, primarily recognized for its role as a histone deacetylase (HDAC) inhibitor.[1] This activity profoundly influences gene expression, leading to the induction of two critical, and seemingly paradoxical, cellular processes: differentiation and apoptosis.[2][3] In the context of oncology and developmental biology, understanding the intricate mechanisms by which ammonium butyrate governs these cellular fates is paramount for therapeutic innovation. This technical guide provides an in-depth exploration of the molecular pathways, experimental validation, and quantitative data associated with this compound's impact on cellular differentiation and apoptosis. We present a synthesis of current research, including detailed experimental protocols and visual representations of the core signaling cascades, to serve as a comprehensive resource for researchers and drug development professionals.
Introduction: The Epigenetic Influence of a Short-Chain Fatty Acid
Butyrate is a naturally occurring short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon.[1] Its salt form, this compound, is readily utilized in research to investigate its cellular effects. The primary mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in chromatin remodeling and epigenetic regulation of gene expression.[1] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of otherwise silenced genes.[4] This alteration in the transcriptional landscape is the foundational event that triggers downstream pathways leading to either cellular differentiation or apoptosis.
Quantitative Analysis of this compound's Effects
The cellular response to this compound is highly context-dependent, varying with cell type, concentration, and duration of exposure. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy in different cancer cell lines.
Table 1: IC50 Values of Butyrate in Various Colon Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Time Point | IC50 (mM) | Reference |
| HCT116 | 24 h | 1.14 | [5] |
| HCT116 | 48 h | 0.83 | [5] |
| HCT116 | 72 h | 0.86 | [5] |
| HT-29 | 48 h | 2.42 | [5] |
| HT-29 | 72 h | 2.15 | [5] |
| Caco-2 | 72 h | 2.15 | [5] |
| HCT-PT | Not Specified | ~1.0 (estimated) | [6] |
| HCT-BR | Not Specified | >5.0 (estimated) | [6] |
| PMF-PT | Not Specified | ~6.5 (estimated) | [6] |
| PMF-BR | Not Specified | 19.72 | [6] |
| SW480 | 24 h | 88.24 | [7] |
| SW480 | 48 h | 19.31 | [7] |
| SW480 | 72 h | 3.67 | [7] |
| LOVO | 24 h | 20.18 | [7] |
| LOVO | 48 h | 5.75 | [7] |
| LOVO | 72 h | 2.11 | [7] |
| HCT116 | 24 h | 22.79 | [7] |
| HCT116 | 48 h | 4.10 | [7] |
| HCT116 | 72 h | 0.45 | [7] |
| HCT8 | 24 h | 31.63 | [7] |
| HCT8 | 48 h | 5.78 | [7] |
| HCT8 | 72 h | 1.28 | [7] |
| HCT116 (vs. Acetate) | 24 h | 2.5 | [8] |
| HCT116 (vs. Acetate) | 48 h | 1.3 | [8] |
| HCT116 (vs. Propionate) | 24 h | 2.5 | [8] |
| HCT116 (vs. Propionate) | 48 h | 1.3 | [8] |
Table 2: Apoptotic Effects of Butyrate on Cancer Cells
This table presents the percentage of cells undergoing apoptosis upon treatment with butyrate, as determined by various assays.
| Cell Line | Butyrate Conc. | Treatment Duration | Assay | Apoptotic Cells (%) | Reference |
| HT-29 | 1.0 mM Phytate + 1.0 mM Butyrate | Not Specified | Annexin V | Highest proportion of early apoptotic cells | [9] |
| HT-29 | 1.0 mM Butyrate | Not Specified | Annexin V | Increased late apoptotic and necrotic cells | [9] |
| NCM460D | 1.0 mM Butyrate | Not Specified | Annexin V | Increased proportion of early apoptotic cells | [9] |
Signaling Pathways in Cellular Differentiation and Apoptosis
This compound orchestrates a complex network of signaling pathways to determine cell fate.
Induction of Apoptosis
Butyrate-induced apoptosis is a well-documented phenomenon in cancer biology.[3] It primarily proceeds through the intrinsic mitochondrial pathway, characterized by the activation of caspases.
Caption: Butyrate-induced apoptotic signaling cascade.
Key events in this pathway include:
-
HDAC Inhibition: Butyrate's primary action is the inhibition of histone deacetylases.[1]
-
Gene Expression Changes: This leads to altered expression of genes controlling apoptosis, notably members of the Bcl-2 family.[2][10]
-
Mitochondrial Pathway Activation: Butyrate shifts the balance towards pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[11][12] This results in the release of cytochrome c from the mitochondria.[12]
-
Caspase Cascade: Cytochrome c release triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.[12][13][14]
-
MAPK Pathway Involvement: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways can also be activated by butyrate, contributing to the apoptotic signal.[11][15]
Induction of Cellular Differentiation
In certain contexts, particularly at lower concentrations, butyrate can drive cells towards a more differentiated and less proliferative state.[16][17] This is a crucial aspect of its potential as a cancer therapeutic, as it can revert malignant cells to a more benign phenotype.
Caption: Butyrate-induced cellular differentiation pathway.
The key molecular events in butyrate-induced differentiation include:
-
Cell Cycle Arrest: Butyrate treatment often leads to cell cycle arrest, typically in the G1 phase.[4][10] This is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21Waf1/Cip1 and p27Kip1.[2][18]
-
Expression of Differentiation Markers: The altered gene expression profile includes the upregulation of tissue-specific differentiation markers.[19] In colon cancer cells, for instance, an increase in alkaline phosphatase activity is a common indicator of differentiation.[16][20]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining with Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Cellular Differentiation Assay (Alkaline Phosphatase Activity)
This assay is commonly used to measure the differentiation of colon cancer cells.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.
-
Enzyme Assay: Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysate.
-
Incubation: Incubate the reaction at 37°C.
-
Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Normalization: Normalize the alkaline phosphatase activity to the total protein concentration of the cell lysate.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of cellular differentiation and apoptosis. Its action as an HDAC inhibitor provides a powerful mechanism to alter the epigenetic landscape of cells, leading to therapeutic outcomes in preclinical models of cancer. The dose-dependent nature of its effects, inducing differentiation at lower concentrations and apoptosis at higher concentrations, highlights the need for careful dose-response studies in any therapeutic application.[16]
Future research should focus on several key areas:
-
In Vivo Efficacy: Translating the in vitro findings to in vivo animal models to assess the therapeutic efficacy and potential side effects of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other epigenetic modifiers.
-
Biomarker Discovery: Identifying reliable biomarkers to predict which tumors will be most responsive to butyrate-based therapies.
-
Delivery Systems: Developing novel drug delivery systems to improve the pharmacokinetic properties of butyrate and ensure its targeted delivery to tumor tissues.
By continuing to unravel the complex molecular mechanisms underlying the effects of this compound, the scientific community can pave the way for its development as a novel and effective agent in the fight against cancer and other diseases characterized by aberrant cellular proliferation and differentiation.
References
- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate-induced differentiation of Caco-2 cells is associated with apoptosis and early induction of p21Waf1/Cip1 and p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the intestinal microbial metabolite butyrate on the development of colorectal cancer [jcancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Butyrate-Resistant Colorectal Cancer Cell Lines and the Cytotoxicity of Anticancer Drugs against These Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of sodium butyrate on colorectal cancer cells and construction of the related molecular network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytate and Butyrate Differently Influence the Proliferation, Apoptosis and Survival Pathways in Human Cancer and Healthy Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate induces cell apoptosis through activation of JNK MAP kinase pathway in human colon cancer RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Opposing effects of butyrate and bile acids on apoptosis of human colon adenoma cells: differential activation of PKC and MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butyrate-induced differentiation of colon cancer cells is PKC and JNK dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance to butyrate-induced cell differentiation and apoptosis during spontaneous Caco-2 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Rapid identification of differentiation markers from whole epithelial cells by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Hero of the Gut: Unraveling the Therapeutic Potential of Ammonium Butyrate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate ecosystem of the human gut, a constant dialogue between the host and its resident microbiota orchestrates a delicate balance between health and disease. Central to this communication are microbial metabolites, with short-chain fatty acids (SCFAs) emerging as key signaling molecules. Among these, butyrate (B1204436), a four-carbon fatty acid primarily produced through the fermentation of dietary fibers by anaerobic bacteria, has garnered significant scientific attention. This technical guide delves into the discovery and multifaceted functions of ammonium (B1175870) butyrate in promoting gut health, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its mechanisms of action, from epigenetic modulation to receptor-mediated signaling, and detail the experimental methodologies that have been pivotal in elucidating its therapeutic potential.
Core Functions of Butyrate in Gut Homeostasis
Ammonium butyrate, the salt form of butyric acid, is readily absorbed by colonocytes, the epithelial cells lining the colon, where it serves as a primary energy source.[1] Beyond its role in cellular metabolism, butyrate exerts a profound influence on intestinal physiology through several key functions:
-
Anti-inflammatory Effects: Butyrate exhibits potent anti-inflammatory properties by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[1][2] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while promoting the expression of anti-inflammatory cytokines like IL-10.[3][4]
-
Enhancement of Gut Barrier Integrity: A crucial function of butyrate is its ability to fortify the intestinal epithelial barrier. It achieves this by increasing the expression of tight junction proteins, including claudins, occludin, and zonula occludens-1 (ZO-1), which seal the paracellular space between epithelial cells, thereby preventing the leakage of harmful substances from the gut lumen into the bloodstream.[5][6]
-
Modulation of Cell Proliferation and Differentiation: Butyrate displays a "paradoxical" effect on cell proliferation. In healthy colonocytes, it stimulates proliferation and differentiation.[7] Conversely, in colorectal cancer cells, it inhibits proliferation and induces apoptosis (programmed cell death), highlighting its potential as a chemopreventive agent.[7] This effect is largely attributed to its role as a histone deacetylase (HDAC) inhibitor.[7]
-
Regulation of Gut Microbiota: Butyrate can influence the composition and function of the gut microbiota. Oral butyrate supplementation has been shown to increase the abundance of other beneficial SCFA-producing bacteria.[8]
Key Signaling Pathways Modulated by Butyrate
Butyrate's diverse physiological effects are mediated through two primary signaling mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein-coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
Butyrate is a potent inhibitor of HDACs, a class of enzymes that remove acetyl groups from histone proteins.[7] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[9] This epigenetic modification underpins many of butyrate's beneficial effects, including the suppression of inflammatory gene expression and the induction of apoptosis in cancer cells.[2][7]
G-Protein-Coupled Receptor (GPCR) Activation
Butyrate also acts as a ligand for several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[7] Activation of these receptors on intestinal epithelial cells and immune cells triggers downstream signaling cascades that contribute to butyrate's anti-inflammatory and barrier-enhancing functions. For instance, GPR109a activation in colonic macrophages and dendritic cells promotes the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10.[3]
Quantitative Data on Butyrate's Effects
The following tables summarize key quantitative findings from various studies investigating the effects of this compound on gut health parameters.
Table 1: Effect of Butyrate on Inflammatory Cytokine Expression
| Cytokine | Cell/Model System | Butyrate Concentration/Dose | Change in Expression | Reference |
| Pro-inflammatory | ||||
| TNF-α | Human Colonic Epithelial Cells | 5 mM | ↓ | [10] |
| IL-6 | Mouse Colitis Model | 100 mg/kg/day | ↓ | [11] |
| IL-1β | Mouse Colitis Model | 1200 mg/kg | ↓ | [11] |
| IFN-γ | Human Colonic Epithelial Cells | 5 mM | ↓ | [10] |
| Anti-inflammatory | ||||
| IL-10 | Rat Colitis Model | 100 mg/kg | ↑ | [4] |
| TGF-β | Rat Colitis Model | 100 mg/kg | ↑ | [4] |
Table 2: Effect of Butyrate on Tight Junction Protein Expression
| Tight Junction Protein | Cell/Model System | Butyrate Concentration/Dose | Change in Expression | Reference |
| Claudin-3 | IPEC-J2 cells | 2 mM | ↑ | |
| Claudin-4 | IPEC-J2 cells | 2 mM | ↑ | |
| Occludin | Rat SAP Model | 100 mg/kg | ↑ (mRNA and protein) | [6] |
| ZO-1 | Rat SAP Model | 100 mg/kg | ↑ (mRNA and protein) | [6] |
Table 3: Clinical and Preclinical Outcomes of Butyrate Supplementation
| Study Population/Model | Intervention | Key Findings | Reference |
| Pediatric IBD Patients | 150 mg sodium butyrate/day for 12 weeks | ↓ C-Reactive Protein, ↓ Fecal Calprotectin | [12] |
| Adult Ulcerative Colitis Patients | 4 g/day sodium butyrate + mesalazine for 6 weeks | ↓ Disease histology and symptom scores | [8] |
| Mouse Model of Colitis (DSS) | 0.5% sodium butyrate in drinking water | Restored colon length, ↓ Disease Activity Index | [13] |
| Rat Model of Colitis (TNBS) | 100 mg/kg/day sodium butyrate | ↑ Weight gain, ↓ Colonic inflammation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols used to investigate the function of this compound in gut health.
In Vitro Treatment of Intestinal Epithelial Cells
This protocol describes the general procedure for treating intestinal epithelial cell lines (e.g., Caco-2, HT-29, IPEC-J2) with this compound to assess its effects on cellular processes.
Materials:
-
Intestinal epithelial cell line (e.g., Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution (sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kits, antibodies)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, Transwell inserts) at a density that allows for logarithmic growth during the experiment.
-
Cell Culture: Culture cells until they reach the desired confluency (typically 70-80% for proliferation assays or fully differentiated for barrier function studies).
-
Butyrate Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound (typically ranging from 0.5 mM to 5 mM). Include a vehicle control (medium without butyrate).
-
Incubation: Incubate the cells for the specified duration of the experiment.
-
Harvesting and Analysis:
-
For gene expression analysis, lyse the cells and extract RNA for quantitative real-time PCR (qPCR).[10]
-
For protein analysis, lyse the cells and perform Western blotting to detect target proteins.[6]
-
To assess intestinal barrier function, measure the transepithelial electrical resistance (TEER) across cell monolayers grown on Transwell inserts or perform a paracellular flux assay using FITC-dextran.[5]
-
Mouse Model of DSS-Induced Colitis and Butyrate Treatment
This protocol outlines the induction of colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and subsequent treatment with this compound to evaluate its therapeutic effects in vivo.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
-
Sterile drinking water
-
Animal housing and monitoring equipment
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Colitis Induction: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Monitor mice daily for signs of colitis, including weight loss, stool consistency, and rectal bleeding.[11][13]
-
Butyrate Treatment:
-
Monitoring and Sample Collection: Continue daily monitoring of clinical signs. At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis, measurement of colon length, and analysis of inflammatory markers. Fecal samples can also be collected for microbiota analysis.[13]
Quantification of Butyrate Production by Gut Microbiota
This protocol describes a method to quantify the genetic potential for butyrate production in a gut microbial community by targeting the butyryl-CoA:acetate CoA-transferase (but) gene using qPCR.[15]
Materials:
-
Fecal samples
-
DNA extraction kit
-
Degenerate primers targeting the but gene
-
qPCR master mix and instrument
Procedure:
-
DNA Extraction: Extract total DNA from fecal samples using a validated kit.
-
Primer Design: Utilize degenerate primers designed to amplify the but gene from a broad range of butyrate-producing bacteria.[15]
-
qPCR: Perform qPCR using the extracted DNA, but gene primers, and a suitable master mix. Include a standard curve of a known quantity of the target gene to enable absolute quantification.
-
Data Analysis: Calculate the abundance of the but gene relative to the total bacterial 16S rRNA gene abundance to estimate the butyrate production capacity of the microbiota.[16]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation
This protocol outlines the use of ChIP-seq to identify genome-wide changes in histone acetylation (e.g., H3K9ac, H3K27ac) in response to butyrate treatment.[9]
Materials:
-
Cells treated with or without butyrate
-
Formaldehyde (B43269) for cross-linking
-
Antibodies specific to acetylated histones (e.g., anti-H3K9ac)
-
Reagents and equipment for sonication, immunoprecipitation, and DNA purification
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. The histone deacetylase inhibitor sodium butyrate can be included during this step.[17]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment for the histone modification. This reveals the genes and regulatory elements targeted by butyrate-induced histone acetylation.[9]
Conclusion and Future Directions
The discovery of this compound's multifaceted functions in the gut has opened new avenues for therapeutic intervention in a range of gastrointestinal and systemic diseases. Its ability to modulate inflammation, enhance barrier function, and regulate cell growth underscores its importance in maintaining intestinal homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable microbial metabolite.
Future research should focus on several key areas:
-
Personalized Medicine: Investigating the inter-individual variability in response to butyrate supplementation based on host genetics and baseline gut microbiota composition.
-
Novel Delivery Systems: Developing targeted delivery systems to ensure butyrate reaches the colon in effective concentrations.
-
Synergistic Therapies: Exploring the combination of butyrate with other therapeutic agents, such as probiotics or prebiotics, to enhance its efficacy.
-
Extra-intestinal Effects: Further elucidating the systemic effects of butyrate on organs beyond the gut, including the brain, liver, and adipose tissue.
By continuing to unravel the intricate mechanisms of butyrate's action, the scientific community can pave the way for the development of novel and effective strategies for the prevention and treatment of a wide array of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Butyrate in Attenuating Pathobiont-Induced Hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate inhibits interleukin-17 and generates Tregs to ameliorate colorectal colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate modifies intestinal barrier function in IPEC-J2 cells through a selective upregulation of tight junction proteins and activation of the Akt signaling pathway | PLOS One [journals.plos.org]
- 6. Butyrate Ameliorates Intestinal Epithelial Barrier Injury Via Enhancing Foxp3+ Regulatory T-Cell Function in Severe Acute Pancreatitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate Therapy for Treatment-Resistant Ulcerative Colitis: A Case Study | Nutritional Medicine Institute [nmi.health]
- 9. Genome-wide ChIP-seq mapping and analysis reveal butyrate-induced acetylation of H3K9 and H3K27 correlated with transcription activity in bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Butyrate ameliorates DSS-induced ulcerative colitis in mice by facilitating autophagy in intestinal epithelial cells and modulating the gut microbiota through blocking the PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy of Sodium Butyrate in Managing Pediatric Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Preliminary In vitro Studies of Ammonium Butyrate on Cancer Cell Lines: A Technical Guide
Introduction
Ammonium (B1175870) butyrate (B1204436), a salt of the short-chain fatty acid (SCFA) butyrate, has emerged as a molecule of significant interest in oncology research. Produced by the fermentation of dietary fiber by gut microbiota, butyrate is a key mediator of colonic health.[1] In the context of cancer, its primary and most studied mechanism of action is the inhibition of histone deacetylases (HDACs).[2][3] By inhibiting HDACs, butyrate can alter chromatin structure, leading to changes in the expression of a multitude of genes involved in critical cellular processes.[4] Numerous in vitro studies have demonstrated that these changes can suppress proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, including those from the colon, breast, prostate, and lung.[5][6] This technical guide provides a consolidated overview of the preliminary in vitro findings, focusing on quantitative data, experimental methodologies, and the core signaling pathways affected by ammonium butyrate.
Data Presentation: Efficacy of Butyrate Across Cancer Cell Lines
The anti-proliferative effect of butyrate is both dose- and time-dependent and varies significantly between different cancer cell types.[5][7]
Table 1: Half-Maximal Inhibitory Concentrations (IC₅₀) of Butyrate on Colon Cancer Cell Lines
| Cell Line | Time Point | IC₅₀ (mM) | Data Source |
| HCT116 | 24 h | 1.14 | [8] |
| 48 h | 0.83 | [8] | |
| 72 h | 0.86 | [8] | |
| HT-29 | 24 h | N/D | [8] |
| 48 h | 2.42 | [8] | |
| 72 h | 2.15 | [8] | |
| Caco-2 | 24 h | N/D | [8] |
| 48 h | N/D* | [8] | |
| 72 h | 2.15 | [8] |
*N/D: Not Determined.
Table 2: Summary of Butyrate's Effects on Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | References |
| HCT116, HT-29, Caco-2 | Colon | Induces apoptosis and inhibits proliferation.[8][9] Decreases phosphorylation of ERK1/2 and c-Myc protein levels.[8] Increases nuclear localization of p21.[8] | [8][9] |
| MCF-7 | Breast | Decreases cell viability and induces apoptosis, associated with glutathione (B108866) depletion and oxidative stress.[6][10] | [6][10] |
| DU145 | Prostate | Triggers apoptosis.[6] | [6] |
| U937 | Leukemia | Decreases cell viability by 60%.[6] | [6] |
| SW480, CT26 | Colon | Suppresses growth, promotes apoptosis, and upregulates TLR4 expression.[11] | [11] |
Experimental Protocols
The following sections detail representative methodologies employed in the in vitro study of this compound.
Cell Culture and Butyrate Treatment
-
Cell Lines: Human colon adenocarcinoma cell lines (e.g., HCT116, HT-29, Caco-2) are commonly used.[8] Other lines include breast cancer (MCF-7), prostate cancer (DU145), and leukemia (U937).[6]
-
Culture Conditions: Cells are typically maintained in appropriate growth media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: this compound (or sodium butyrate, which is more commonly documented) is dissolved in the culture medium to achieve final concentrations typically ranging from 0.25 mM to 20 mM.[12][13] Cells are treated for various durations, commonly 24, 48, or 72 hours, depending on the assay.[8]
Cell Proliferation and Viability Assays
-
³H-Thymidine Incorporation: To measure DNA synthesis as an indicator of proliferation, cells are incubated with butyrate for a specified period, followed by the addition of ³H-thymidine. The amount of incorporated radioactivity is then measured using a scintillation counter.[13]
-
MTT Assay: Cell viability can be assessed by the activity of mitochondrial succinate (B1194679) dehydrogenase.[10] Cells are treated with butyrate, followed by incubation with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and absorbance is read on a microplate reader.
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter after trypan blue staining can determine the number of viable cells.[12]
Apoptosis Assays
-
Annexin V/7-AAD Staining: This is a common method for detecting apoptosis via flow cytometry.[8][13] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a viability dye that enters late apoptotic or necrotic cells.
-
DAPI Staining: Nuclear morphology changes, such as chromatin condensation and fragmentation characteristic of apoptosis, can be visualized by staining with DAPI (4',6-diamidino-2-phenylindole) and observed under a fluorescence microscope.[9]
-
PARP Cleavage: The cleavage of Poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. This can be detected by Western blotting using an antibody that recognizes both full-length and cleaved PARP.[9]
Western Blotting for Protein Expression
-
Protocol: Cells are treated with butyrate and then lysed to extract total protein. Protein concentrations are determined (e.g., via BCA assay), and equal amounts are separated by SDS-PAGE. The proteins are then transferred to a membrane (e.g., PVDF) and probed with primary antibodies against target proteins (e.g., p21, c-Myc, p-ERK1/2, Bcl-2 family proteins).[8][13] Following incubation with a secondary antibody, the signal is detected using chemiluminescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The histone deacetylase inhibitor sodium butyrate induces breast cancer cell apoptosis through diverse cytotoxic actions including glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro studies on the inhibition of colon cancer by butyrate and carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ammonium Butyrate for Researchers and Drug Development Professionals
Ammonium (B1175870) Butyrate (B1204436): A Multifaceted Molecule in Cellular Regulation and Therapeutic Potential
Ammonium butyrate, the ammonium salt of butyric acid, is a short-chain fatty acid derivative of significant interest to the scientific community. While it has applications in various industries, its role as a biologically active molecule, particularly through its butyrate component, has garnered substantial attention in research and drug development. The butyrate anion is a potent histone deacetylase (HDAC) inhibitor, making it a valuable tool for studying epigenetic regulation and a potential therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological functions, and detailed experimental protocols relevant to its study and application.
Core Chemical and Physical Properties
This compound is a yellow-white powder with the chemical formula C₄H₁₁NO₂.[1][2] It is formed through the neutralization reaction of butyric acid and ammonia (B1221849).[1]
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14287-04-8 | [2][3] |
| Molecular Formula | C₄H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 105.14 g/mol | [1][3][4] |
| Appearance | Yellow-white powder | [1][2] |
| Boiling Point | 164.3°C at 760 mmHg | [3] |
| Flash Point | 69.7°C | [3] |
| Solubility | Good solubility in water | [4] |
| Vapor Pressure | 1.35 mmHg at 25°C | [3] |
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction. A common laboratory method involves reacting dry ammonia gas with butyric acid, often in a non-aqueous solvent like ether, to facilitate the precipitation of the pure salt.[1][2]
Reaction:
NH₃ + C₃H₇COOH → C₃H₇COONH₄
This method ensures a high-purity product. Industrial-scale production may involve reacting butyric acid with ammonia and heating to remove the water formed, driving the reaction to completion.
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from the butyrate anion, which is a well-documented histone deacetylase (HDAC) inhibitor.[1] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure that allows for gene expression.[1] This epigenetic modification underlies many of butyrate's cellular effects, including cell cycle arrest, induction of apoptosis, and promotion of cell differentiation.[1]
Butyrate has been shown to be a non-competitive inhibitor of class I and II HDACs.[5] The inhibition of specific HDAC isoforms can lead to varied downstream effects.
Table 2: Inhibitory Activity of Butyrate against HDAC Isoforms
| HDAC Isoform | IC₅₀ (mM) | Reference(s) |
| HDAC1 | 0.3 | |
| HDAC2 | 0.4 | |
| HDAC7 | 0.3 | |
| General | 0.80 | [2] |
| in HT-29 cells | 0.09 | [6] |
Note: Data is for sodium butyrate, which is expected to have similar inhibitory activity to the butyrate anion from this compound.
The biological effects of butyrate are not limited to HDAC inhibition. It also acts as a signaling molecule by activating G-protein coupled receptors (GPCRs) and influences major signaling pathways.
Key Signaling Pathways Modulated by Butyrate
Butyrate exerts its influence on cellular function by modulating several critical signaling pathways, often as a consequence of its HDAC inhibitory activity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Butyrate has been shown to suppress the activation of NF-κB.[1] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][8] This leads to a reduction in the production of pro-inflammatory cytokines.[7]
Caption: Butyrate inhibits HDAC, preventing IKK activation and subsequent IκBα degradation, thus sequestering NF-κB in the cytoplasm.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. Butyrate has been shown to inhibit this pathway, which can contribute to its anti-cancer effects.[9] The inhibition can occur through the inhibition of HDAC3.[9]
Caption: Butyrate can inhibit the PI3K/Akt pathway, partly through HDAC3 inhibition, leading to reduced cell proliferation and survival.
STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) pathway is involved in cellular proliferation, differentiation, and apoptosis. Butyrate can inhibit the JAK/STAT pathway, for instance, by enhancing histone acetylation at the promoter region of Suppressor of Cytokine Signaling (SOCS) genes, which are negative regulators of this pathway.[10]
References
- 1. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 14287-04-8 [chemnet.com]
- 4. This compound [chembk.com]
- 5. selleckchem.com [selleckchem.com]
- 6. gsartor.org [gsartor.org]
- 7. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Dodecyldimethyl this compound | C18H39NO2 | CID 129854381 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Ammonium Butyrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of ammonium (B1175870) butyrate (B1204436). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing the foundational chemical principles, detailed experimental protocols for determining these properties, and an exploration of the compound's mechanism of action as a histone deacetylase (HDAC) inhibitor.
Introduction
Ammonium butyrate (C₄H₁₁NO₂) is the ammonium salt of butyric acid, a short-chain fatty acid of significant interest in biological research and drug development.[1] Its conjugate base, butyrate, is a well-documented histone deacetylase (HDAC) inhibitor that can modulate gene expression, leading to the regulation of cell proliferation, differentiation, and apoptosis.[2][3][4] Understanding the solubility and stability of this compound in aqueous solutions is critical for its application in in vitro and in vivo studies, as well as for the development of potential therapeutic formulations.
This guide summarizes the known physical and chemical properties of this compound, provides detailed experimental methodologies for the determination of its aqueous solubility and stability, and visualizes its key signaling pathway.
Physicochemical Properties
This compound is typically a colorless or yellow-white crystalline solid with an odor reminiscent of acidic fruits.[5] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO₂ | [5] |
| Molar Mass | 105.14 g/mol | [5] |
| Appearance | Colorless to yellow-white crystalline solid | [5][6] |
| CAS Number | 14287-04-8 | [7] |
Aqueous Solubility
Experimental Protocol: Determination of Temperature-Dependent Aqueous Solubility
To address the lack of quantitative data, the following protocol, adapted from established methods for determining the solubility of salts, can be employed.[5][9][10] This method relies on creating a saturated solution at various temperatures and determining the concentration of the dissolved salt.
Objective: To determine the solubility of this compound in water at a range of physiologically and pharmaceutically relevant temperatures (e.g., 4, 25, 37, and 50 °C).
Materials:
-
This compound (high purity)
-
Deionized or distilled water
-
Temperature-controlled water bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of deionized water (e.g., 5 mL). The excess solid should be clearly visible.
-
Securely seal the vials to prevent evaporation, which is especially important due to the hygroscopic nature of the salt.
-
Place the vials in a temperature-controlled water bath set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. Preliminary experiments may be needed to determine the optimal equilibration time.[9]
-
-
Sample Collection and Analysis:
-
Once equilibrated, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solids.
-
Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) in a volumetric flask.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of butyrate.
-
-
Quantification and Data Reporting:
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
-
Express the solubility in grams of this compound per 100 g of water.
-
Repeat the experiment at each temperature point in triplicate to ensure reproducibility.
-
Plot the solubility ( g/100 g water) as a function of temperature (°C) to generate a solubility curve.
-
Expected Outcome: Data Presentation
The experimental data should be summarized in a table as follows:
Table 2: Solubility of this compound in Water at Various Temperatures (Hypothetical Data)
| Temperature (°C) | Mean Solubility ( g/100 g H₂O) | Standard Deviation |
| 4 | Experimental Value | Experimental Value |
| 25 | Experimental Value | Experimental Value |
| 37 | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value |
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical parameter for its use in research and pharmaceutical applications. The primary degradation pathway is expected to be hydrolysis, yielding butyric acid and ammonia. This equilibrium is pH and temperature-dependent.
Ammonium salts of weak acids can influence the pH of a solution. The ammonium ion can act as a weak acid, while the butyrate ion is a weak base. The overall effect on pH will depend on the relative strengths of these species. It has been noted that the presence of ammonium ions can lead to a decrease in pH over time under certain conditions.
Experimental Protocol: Stability-Indicating HPLC Method for Degradation Kinetics
The following protocol outlines a stability-indicating HPLC method to assess the degradation kinetics of this compound in aqueous solutions at various pH levels and temperatures.[11][12][13]
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values (e.g., 4, 7, and 9) and temperatures (e.g., 25 °C and 40 °C).
Materials:
-
This compound
-
Buffered aqueous solutions at various pH values
-
Temperature-controlled chambers
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or other suitable buffer for the mobile phase
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Study Solutions:
-
Prepare stock solutions of this compound in the different pH buffers.
-
Aliquot the solutions into sealed vials for each time point and condition to avoid repeated opening of the same sample.
-
Place the vials in temperature-controlled chambers.
-
-
Forced Degradation Study (Method Validation):
-
To ensure the analytical method is stability-indicating, perform forced degradation studies. Expose this compound solutions to acidic, basic, oxidative, and thermal stress.
-
Analyze the stressed samples by HPLC to demonstrate that the degradation products are well-resolved from the parent peak of butyrate.
-
-
Stability Testing:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Analyze the samples directly or after appropriate dilution by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a dilute acid solution (e.g., 0.1% phosphoric acid) in a ratio of approximately 20:80 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Around 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Quantify the peak area of butyrate at each time point.
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order) by plotting the appropriate functions of concentration versus time (e.g., ln(concentration) vs. time for first-order).
-
Calculate the degradation rate constant (k) for each condition.
-
If data is collected at multiple temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation reaction.[14]
-
Expected Outcome: Data Presentation
The kinetic data should be summarized in a clear, tabular format.
Table 3: Degradation Rate Constants (k) for this compound in Aqueous Solution (Hypothetical Data)
| pH | Temperature (°C) | Rate Constant (k) (time⁻¹) | Reaction Order |
| 4 | 25 | Experimental Value | e.g., First-order |
| 4 | 40 | Experimental Value | e.g., First-order |
| 7 | 25 | Experimental Value | e.g., First-order |
| 7 | 40 | Experimental Value | e.g., First-order |
| 9 | 25 | Experimental Value | e.g., First-order |
| 9 | 40 | Experimental Value | e.g., First-order |
Butyrate Signaling Pathway: Histone Deacetylase (HDAC) Inhibition
Butyrate, the active component of this compound, is a well-established inhibitor of class I and II histone deacetylases (HDACs).[2] This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and increases the transcription of various genes, including those involved in cell cycle arrest (e.g., p21), apoptosis, and cell differentiation.[3][4][15]
Diagram of Butyrate's HDAC Inhibition Pathway
The following diagram illustrates the mechanism by which butyrate inhibits HDACs and the subsequent downstream effects on gene expression.
Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Experimental Workflow for Investigating HDAC Inhibition
The following diagram outlines a typical experimental workflow to confirm the HDAC inhibitory activity of this compound in a cellular context.
Caption: Workflow to assess this compound's HDAC inhibitory effects in cells.
Conclusion
This compound is a valuable research tool due to the biological activity of the butyrate anion as an HDAC inhibitor. While it is known to be highly soluble in water and susceptible to hydrolysis, there is a notable lack of specific quantitative data in the literature regarding its temperature-dependent solubility and its degradation kinetics under various pH and temperature conditions. This guide provides detailed, adaptable experimental protocols for researchers to generate this critical data. The provided diagrams of the HDAC inhibition pathway and a corresponding experimental workflow offer a clear framework for studying its mechanism of action. The generation of robust solubility and stability data is essential for the continued development and application of this compound in scientific and pharmaceutical contexts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. srdata.nist.gov [srdata.nist.gov]
- 8. This compound, 14287-04-8 [thegoodscentscompany.com]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. web.vscht.cz [web.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Ammonium Butyrate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) butyrate (B1204436), the ammonium salt of butyric acid, is emerging as a cost-effective and versatile precursor in a variety of organic transformations. Its utility spans the synthesis of essential functional groups, including amides, nitriles, and esters, making it a valuable building block in the synthesis of fine chemicals, active pharmaceutical ingredients (APIs), and other complex organic molecules. This guide provides a comprehensive overview of the synthetic applications of ammonium butyrate, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.
Core Synthetic Transformations of this compound
This compound's reactivity is primarily centered around the carboxylate and ammonium functionalities, which can be manipulated under various reaction conditions to yield a range of valuable organic compounds.
Synthesis of Butanamide
The thermal dehydration of this compound is a direct and atom-economical method for the synthesis of butanamide. The reaction proceeds by heating the ammonium salt, which drives off a molecule of water to form the corresponding amide.[1][2] This transformation is a classic example of converting a carboxylic acid derivative into an amide.[1]
Synthesis of N-Substituted Butanamides
While direct reaction of this compound with primary or secondary amines to form N-substituted amides is not a standard procedure, this compound serves as a key in-situ generated intermediate when butyric acid is reacted with an amine. The initial acid-base reaction forms the corresponding ammonium salt, which upon heating, dehydrates to form the N-substituted amide. For more targeted syntheses, particularly of N-aryl amides, coupling agents are often employed to activate the carboxylic acid before the addition of the amine.[3]
Synthesis of Butyronitrile (B89842)
Dehydration of this compound in the presence of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), affords butyronitrile. This reaction provides a straightforward route to the nitrile functional group from a carboxylic acid precursor.
Synthesis of Butyrate Esters
This compound can be converted to butyrate esters through reaction with an alcohol under acidic conditions. This process, a variation of the Fischer esterification, involves the in-situ generation of butyric acid from the ammonium salt, which then reacts with the alcohol to form the ester.[4][5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the key transformations of this compound and its parent carboxylic acid.
Table 1: Synthesis of Butanamide from Butyric Acid via this compound
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Butyric acid, Ammonium carbonate | 1. Mix, allow CO₂ evolution to cease. 2. Heat under reflux. | Butanamide | High | [1][2] |
| Butyric acid, Aqueous ammonia (B1221849) | Heat > 100 °C | Butanamide | Moderate | [6] |
Table 2: Synthesis of Butyronitrile from this compound
| Reactant | Reagent | Conditions | Product | Yield (%) | Reference(s) |
| This compound | Phosphorus pentoxide (P₂O₅) | Heating | Butyronitrile | Good | [7] |
Table 3: Synthesis of Ethyl Butyrate from Butyric Acid/Ammonium Butyrate
| Reactants | Catalyst / Conditions | Product | Yield (%) | Reference(s) |
| Butyric acid, Ethanol (B145695) | Concentrated H₂SO₄, Heat | Ethyl butyrate | 60-80 | [8] |
| Butyric acid, Ethanol | Immobilized Lipase (B570770) (e.g., Novozym 435), Molecular sieves, Hexane | Ethyl butyrate | >90 | [9] |
| Butyric acid, Ethanol | Amberlyst 15, 328.15–348.15 K | Ethyl butyrate | High | [10][11] |
Experimental Protocols
General Procedure for the Synthesis of Butanamide from Butyric Acid and Ammonium Carbonate
This protocol is adapted from the general procedure for the synthesis of amides from carboxylic acids.[1][2]
-
Formation of this compound: In a round-bottom flask equipped with a reflux condenser, an excess of butyric acid is treated with solid ammonium carbonate, added portion-wise. The mixture is allowed to stand until the evolution of carbon dioxide ceases, indicating the formation of this compound.
-
Dehydration: The flask is then heated under reflux for approximately 30 minutes to effect dehydration of the ammonium salt to butanamide.
-
Purification: The reaction mixture is subsequently distilled to remove excess butyric acid and water, yielding crude butanamide. Further purification can be achieved by recrystallization or fractional distillation under reduced pressure.
Synthesis of Butyronitrile from this compound
-
Reaction Setup: In a dry round-bottom flask, this compound is intimately mixed with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).
-
Dehydration: The mixture is gently heated. The butyronitrile formed is distilled directly from the reaction mixture.
-
Purification: The collected distillate is then redistilled to obtain pure butyronitrile.
Synthesis of Ethyl Butyrate from Butyric Acid and Ethanol
This protocol describes a standard Fischer esterification.[4][5]
-
Reaction Mixture: To a round-bottom flask containing butyric acid, an excess of ethanol is added along with a catalytic amount of concentrated sulfuric acid.
-
Esterification: The mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Work-up: After cooling, the reaction mixture is washed with water, followed by a dilute sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed by rotary evaporation. The crude ethyl butyrate is then purified by distillation. An enzymatic protocol using immobilized lipase can also be employed for a milder and more selective synthesis.[9]
Characterization Data of Products
Butanamide:
-
Appearance: White crystalline solid.
-
IR (KBr, cm⁻¹): ~3350, 3180 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II).
-
¹H NMR (CDCl₃, δ): ~5.5-6.5 (br s, 2H, NH₂), 2.21 (t, 2H, CH₂CO), 1.67 (sextet, 2H, CH₂CH₂CO), 0.95 (t, 3H, CH₃).
Butyronitrile:
-
Appearance: Clear, colorless liquid.[7]
-
GC-MS: Molecular ion peak (M+) at m/z = 69.11.
-
IR (neat, cm⁻¹): ~2245 (C≡N stretch), ~2970, 2940, 2880 (C-H stretch).[7][15][16]
-
¹H NMR (CDCl₃, δ): 2.35 (t, 2H, CH₂CN), 1.70 (sextet, 2H, CH₂CH₂CN), 1.05 (t, 3H, CH₃).
Ethyl Butyrate:
-
Appearance: Colorless liquid with a fruity odor.[17]
-
GC-MS: Molecular ion peak (M+) at m/z = 116.16.
-
IR (neat, cm⁻¹): ~1735 (C=O stretch, ester), ~1180 (C-O stretch).
-
¹H NMR (CDCl₃, δ): 4.12 (q, 2H, OCH₂CH₃), 2.28 (t, 2H, CH₂CO), 1.65 (sextet, 2H, CH₂CH₂CO), 1.25 (t, 3H, OCH₂CH₃), 0.94 (t, 3H, CH₂CH₃).[18][19][20]
Mandatory Visualizations
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the key synthetic transformations described in this guide.
Caption: Workflow for the synthesis of butanamide.
Caption: Workflow for the synthesis of butyronitrile.
Caption: Workflow for the synthesis of ethyl butyrate.
This compound in Multicomponent Reactions
Ammonium salts of carboxylic acids, such as this compound, are valuable components in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. A notable example is the Ugi reaction, where an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The use of ammonium carboxylates can serve as a source for both the ammonia and the carboxylic acid components, streamlining the reaction process.[21][22][23] Recent studies have demonstrated that using pre-formed ammonium carboxylates in solvents like trifluoroethanol can lead to high yields of α,α-disubstituted amino acid derivatives at room temperature, avoiding the need for harsh conditions or condensing agents.[22]
Caption: Simplified Ugi reaction pathway.
Conclusion
This compound is a readily accessible and versatile precursor for the synthesis of a range of important organic molecules. Its application in the preparation of amides, nitriles, and esters, as well as its utility in multicomponent reactions, highlights its significance in modern organic synthesis. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration of this compound's full synthetic potential.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Ethyl 2-methylbutyrate(7452-79-1) 1H NMR [m.chemicalbook.com]
- 7. Butyronitrile | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Butyramide | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Butanamide [webbook.nist.gov]
- 14. Butanamide [webbook.nist.gov]
- 15. BUTYRONITRILE(109-74-0) IR Spectrum [m.chemicalbook.com]
- 16. Butanenitrile [webbook.nist.gov]
- 17. Ethyl butyrate - Wikipedia [en.wikipedia.org]
- 18. hmdb.ca [hmdb.ca]
- 19. Ethyl butyrate(105-54-4) 1H NMR [m.chemicalbook.com]
- 20. Figure 3. 1H NMR spectrum of 100% ethyl butyrate, neat : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 21. researchgate.net [researchgate.net]
- 22. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Ammonium Butyrate in Cell Culture: A Protocol for Investigating Anti-Cancer Properties
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) butyrate (B1204436), a salt of the short-chain fatty acid butyric acid, is a well-documented histone deacetylase (HDAC) inhibitor that plays a crucial role in regulating gene expression.[1][2] In the context of cancer research, ammonium butyrate is a valuable tool for studying cellular processes such as cell cycle arrest, apoptosis, and differentiation.[2][3][4] Its ability to selectively induce apoptosis in cancer cells while having minimal effects on normal cells makes it a compound of interest for therapeutic development.[3] This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer effects.
Mechanism of Action
The primary mechanism of this compound involves the inhibition of histone deacetylases (HDACs).[2] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of various genes involved in:
-
Cell Cycle Arrest: Butyrate has been shown to induce cell cycle arrest, primarily at the G0/G1 or G1/S phase, in a variety of cancer cell lines.[3][5][6] This is often mediated by the upregulation of cell cycle inhibitors like p21.[3][7]
-
Apoptosis Induction: Butyrate can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3][8] This can involve the modulation of apoptosis-related genes and signaling pathways such as JNK and Wnt/β-catenin.[3][7][8]
-
Cell Differentiation: The compound can promote cellular differentiation, causing cancer cells to adopt a more specialized and less proliferative phenotype.[2]
Data Presentation: Efficacy of Butyrate in Cancer Cell Lines
The inhibitory effects of butyrate can vary between different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for sodium butyrate in several human colon cancer cell lines after different treatment durations.
| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) |
| HCT116 | 1.14 | 0.83 | 0.86 |
| HT-29 | N/D | 2.42 | 2.15 |
| Caco-2 | N/D | N/D | 2.15 |
| N/D: Not Determined | |||
| Source: [9] |
The potential of butyrate to induce apoptosis also shows cell-type specificity.
| Cell Line | Apoptosis Induction Potential |
| HCT116 | Greatest |
| HT-29 | Intermediate |
| Caco-2 | Least |
| Source: [9] |
In bovine kidney epithelial cells (MDBK), a 24-hour treatment with 10 mM sodium butyrate resulted in up to 38% of the cells becoming apoptotic.[4][6]
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol outlines the basic steps for treating adherent cancer cell lines with this compound to assess its effects on cell viability and morphology.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., HCT116, HT-29, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 1 M in sterile water or PBS). Filter-sterilize the solution.
-
Treatment: Prepare fresh dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, 10 mM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Observation: Observe the cells under a microscope at each time point to assess morphological changes.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated according to Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cells treated according to Protocol 1
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
- 1. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thedcasite.com [thedcasite.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
Optimal Concentration of Ammonium Butyrate for Histone Deacetylase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of ammonium (B1175870) butyrate (B1204436) for histone deacetylase (HDAC) inhibition in research and drug development settings. While much of the available literature focuses on sodium butyrate, the active compound responsible for HDAC inhibition is the butyrate anion. Therefore, the information provided is broadly applicable to ammonium butyrate, with the acknowledgment that salt-specific effects should be considered in sensitive experimental systems.
Introduction
This compound is a short-chain fatty acid and a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, altering chromatin structure and modulating the transcription of various genes involved in cell cycle progression, differentiation, and apoptosis.[1] These properties make this compound a valuable tool for studying cellular processes and a potential therapeutic agent in diseases such as cancer.
This guide offers a summary of effective concentrations of butyrate in various cell lines, detailed protocols for key experimental assays, and visual representations of the primary signaling pathways affected by butyrate-mediated HDAC inhibition.
Data Presentation: Effective Concentrations of Butyrate for HDAC Inhibition
The optimal concentration of butyrate for HDAC inhibition is cell-type dependent and varies with the desired biological outcome. The following tables summarize IC50 values and effective concentrations reported in the literature for sodium butyrate, which can serve as a strong starting point for experiments using this compound.
Table 1: IC50 Values of Sodium Butyrate for HDAC Inhibition
| Cell Line | Assay Type | IC50 Value | Reference |
| HeLa | HDAC Activity Assay | ~0.3 mM (for HDAC1 & 7), ~0.4 mM (for HDAC2) | |
| HT-29 (Colon Cancer) | HDAC Activity Assay (Nuclear Extract) | 0.09 mM | [2][3] |
| General | HDAC Activity Assay | 0.80 mM | [4] |
| MDA-MB-468 (Breast Cancer) | MTT Assay (72h) | 3.1 mM | [5] |
| AsPC-1 (Pancreatic Cancer) | MTT Assay | ~10 µM | [6][7] |
| HCT-116 (Colon Cancer) | MTT Assay | ~10 µM | [6][7] |
| HT-29 (Colon Cancer) | MTT Assay (24h, 48h, 72h) | 65 mM, 18.6 mM, 9.2 mM | [8][9] |
| HCT-116 (Colon Cancer) | MTT Assay (24h, 48h, 72h) | 35.5 mM, 9.6 mM, 10 mM | [8][9] |
Table 2: Effective Concentrations of Sodium Butyrate for Biological Effects
| Cell Line | Effect | Concentration Range | Treatment Duration | Reference |
| Caco-2 (Colon Cancer) | Induction of Apoptosis | 5 mM | Not Specified | [10] |
| COLO205 (Colon Cancer) | Inhibition of Pro-inflammatory Cytokines | 100 µM, 500 µM | Not Specified | [11] |
| RAW264.7 (Macrophages) | Inhibition of Pro-inflammatory Cytokines | 100 µM, 500 µM | Not Specified | [11] |
| HepG2 (Liver Cancer) | Increased Histone Acetylation | 5 mM | 12 hours | [12] |
| HT-29, Caco2, LS513, Lovo (Colon Cancer) | Cell Growth Inhibition, p21 Induction | Not Specified (Significant effects observed) | p21 protein increase within 6h | [13] |
| Murine Cementoblasts | Inhibition of Cell Viability | ≥4 mM | 48 hours | [14] |
| Bovine Mammary Epithelial Cells | Increased Histone H3 Acetylation | 5 mM | 24 hours | [15] |
| Human Gut Lamina Propria CD4+ T cells | Increased Histone Acetylation | 0.5 mM | 24 hours | [16] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 M in sterile water or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[17]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the inhibition of HDAC activity by this compound.
Materials:
-
Nuclear or whole-cell extracts from treated and untreated cells
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Deacetylase inhibitor (e.g., Trichostatin A) as a positive control
-
Developer solution (containing trypsin)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Lysate Preparation: Prepare nuclear or whole-cell extracts from cells treated with various concentrations of this compound. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well black plate, add a consistent amount of protein lysate (e.g., 10-20 µg) to each well. Include a blank (no lysate) and a positive control (lysate with a known HDAC inhibitor).
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the deacetylase reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the untreated control.
Western Blot for Histone Acetylation
This protocol is used to visualize the increase in histone acetylation following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment with this compound.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound.
Caption: General experimental workflow for determining the optimal concentration of this compound.
Caption: Butyrate-induced p21-mediated cell cycle arrest pathway.[1][13][20][21][22][23]
Caption: Inhibition of the NF-κB signaling pathway by this compound.[11][24][25][26][27]
Caption: Apoptosis signaling pathways induced by this compound.[10][14][28][29][30]
References
- 1. researchgate.net [researchgate.net]
- 2. gsartor.org [gsartor.org]
- 3. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. brieflands.com [brieflands.com]
- 6. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Effect of sodium butyrate on HDAC8 mRNA expression in colorectal cancer cell lines and molecular docking study of LHX1 - sodium butyrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excli.de [excli.de]
- 10. gut.bmj.com [gut.bmj.com]
- 11. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium butyrate inhibits cell growth and stimulates p21WAF1/CIP1 protein in human colonic adenocarcinoma cells independently of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. benchchem.com [benchchem.com]
- 19. Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. p21(WAF1) is required for butyrate-mediated growth inhibition of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Upregulation of p21Waf1/Cip1 expression in vivo by butyrate administration can be chemoprotective or chemopromotive depending on the lipid component of the diet - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Upregulation of p21Waf1/Cip1 expression in vivo by butyrate administration can be chemoprotective or chemopromotive depending on the lipid component of the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Sodium Butyrate Inhibits Oxidative Stress and NF-κB/NLRP3 Activation in Dextran Sulfate Sodium Salt-Induced Colitis in Mice with Involvement of the Nrf2 Signaling Pathway and Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Ammonium Butyrate in Gene Regulation and Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) butyrate (B1204436), and its more commonly used salt, sodium butyrate, is a short-chain fatty acid that serves as a potent modulator of epigenetic landscapes.[1][2] It is widely utilized in cell biology and drug development to study the mechanisms of gene regulation. Butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes critical to maintaining chromatin structure and regulating gene expression.[2][3][4] By inhibiting HDACs, butyrate induces hyperacetylation of histones, leading to a more open chromatin structure and subsequent alterations in the transcription of target genes.[1][2] This application note provides an in-depth overview of the use of ammonium butyrate in epigenetic research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental applications.
Mechanism of Action: HDAC Inhibition
This compound acts as a non-competitive inhibitor of class I and II histone deacetylases.[5][6] HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. Butyrate, by inhibiting HDAC activity, allows for the accumulation of acetylated histones (hyperacetylation), particularly on H3 and H4 histones.[3][4] This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin is more accessible to transcription factors, leading to the activation or repression of specific genes. Notably, the inhibition of HDAC activity by butyrate has been shown to affect the expression of approximately 2% of mammalian genes.[2] One of the key target genes is the cell cycle inhibitor p21, whose transcriptional activation is often mediated through Sp1/Sp3 binding sites in its promoter region.[2]
Data Presentation: Quantitative Effects of Butyrate
The efficacy of this compound can be quantified through various measures, including its half-maximal inhibitory concentration (IC50) for HDACs, its effective concentration in cell culture, and its impact on target gene expression.
Table 1: IC50 Values of Sodium Butyrate against Histone Deacetylases
| HDAC Isoform | IC50 (mM) | Reference |
| HDAC1 | 0.3 | [7] |
| HDAC2 | 0.4 | [7] |
| HDAC7 | 0.3 | [7] |
| General HDACs | 0.09 | [8] |
Table 2: Effective Concentrations of Sodium Butyrate in Cell Culture
| Cell Line | Effect | Concentration | Duration | Reference |
| Porcine Fetal Fibroblasts | Histone Hyperacetylation | 1.0 mM | 96 hours | [9][10] |
| HT-29 (Colon Cancer) | p21 Promoter Activation | 5 mM | 24 hours | [11] |
| HCT-116 (Colon Cancer) | 4-fold increase in p21 protein | 5 mM | 24 hours | [12][13] |
| MDA-MB-468 (Breast Cancer) | IC50 for cell viability | 3.1 mM | 72 hours | [14] |
| CHO Cells | Enhanced mAb production | 1 mM | 48 hours | [15] |
Table 3: Butyrate-Induced Changes in Gene Expression
| Gene | Cell Line | Fold Change | Treatment | Reference |
| p21 | HCT-116 | +3.6 (mRNA) | 5 mM for 24h | [12] |
| Histone H4 (AcK8) | European Sea Bass (in vivo) | +2.0 | 0.2% in diet | [16] |
| ehmt2 | European Sea Bass (in vivo) | Significant increase | 0.2% in diet | [16] |
| dicer1 | European Sea Bass (in vivo) | Significant increase | 0.2% in diet | [16] |
| hdac11 | European Sea Bass (in vivo) | Significant increase | 0.2% in diet | [16] |
Experimental Protocols
The following are detailed protocols for common applications of this compound in a research setting.
Protocol 1: Cell Culture Treatment with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to study its effects on gene expression and histone acetylation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HCT-116, NIH3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or Sodium Butyrate (cell culture grade)
-
Sterile water or PBS for stock solution
-
Cell culture plates/flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 M in sterile water). Filter-sterilize the stock solution and store at -20°C in aliquots.
-
Treatment: a. Pre-warm the complete cell culture medium. b. Dilute the this compound stock solution directly into the pre-warmed medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 5.0 mM). Include a vehicle-only control (medium with an equivalent volume of sterile water). c. Aspirate the old medium from the cells and replace it with the treatment or control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., histone extraction, RNA isolation, or ChIP).
Protocol 2: Histone Extraction and Western Blot for Acetylation
This protocol is for extracting histone proteins from butyrate-treated cells and analyzing histone acetylation levels by Western blot.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS with 5 mM Sodium Butyrate
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3
-
0.2 N Hydrochloric Acid (HCl)
-
1 M NaOH
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation (1,500 x g for 5 minutes at 4°C).
-
Wash: Wash the cell pellet once with ice-cold PBS containing 5 mM Sodium Butyrate to preserve histone acetylation.[17]
-
Nuclei Isolation: a. Resuspend the cell pellet in ice-cold TEB. b. Lyse the plasma membrane by rotating for 10 minutes at 4°C. c. Pellet the nuclei by centrifugation at 6,500 x g for 10 minutes at 4°C. Discard the supernatant.[17]
-
Acid Extraction: a. Resuspend the nuclear pellet in 0.2 N HCl. b. Extract histones by rotating overnight at 4°C.[17] c. Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histone proteins.[17]
-
Protein Quantification: Determine the protein concentration of the histone extract using a BCA assay.
-
Western Blot: a. Prepare samples by mixing with Laemmli buffer and boiling for 5-10 minutes. b. Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour. e. Incubate with primary antibodies overnight at 4°C. f. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. g. Detect the signal using an ECL reagent and an imaging system. h. Quantify band intensity and normalize acetylated histone levels to total histone levels.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol outlines the steps for performing ChIP to analyze the association of acetylated histones with specific genomic regions.
Materials:
-
Treated and control cells from Protocol 1
-
Formaldehyde (B43269) (37%)
-
Glycine (2.5 M)
-
Cell lysis and nuclear lysis buffers (containing protease inhibitors and 5-20 mM sodium butyrate)
-
Sonicator or micrococcal nuclease
-
ChIP-validated antibody against acetylated histones (e.g., anti-acetyl-H3K9)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol and ethanol (B145695) for DNA purification
-
qPCR primers for target and control genomic regions
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis: Harvest and lyse the cells to release nuclei. Crucially, all buffers from this step onward should be supplemented with sodium butyrate (5-20 mM) to inhibit HDAC activity and preserve histone acetylation. [9]
-
Chromatin Shearing: Resuspend nuclei in nuclear lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin lysate with protein A/G beads. b. Incubate the pre-cleared chromatin overnight at 4°C with a specific antibody against the acetylated histone of interest. c. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting promoter regions of interest (e.g., the p21 promoter).
Conclusion
This compound is an invaluable tool for studying the epigenetic regulation of gene expression. Its well-characterized role as an HDAC inhibitor provides a reliable method for inducing histone hyperacetylation and investigating the subsequent effects on cellular processes such as cell cycle control, apoptosis, and differentiation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies, paving the way for a deeper understanding of epigenetic mechanisms and the development of novel therapeutic strategies.
References
- 1. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 4. Sodium butyrate inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 8. gsartor.org [gsartor.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of histone acetylation modification with sodium butyrate, a histone deacetylase inhibitor, on cell cycle, apoptosis, ploidy and gene expression in porcine fetal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p21 gene regulation during enterocyte differentiation [pubmed.ncbi.nlm.nih.gov]
- 12. The Microbe-Derived Short Chain Fatty Acid Butyrate Targets miRNA-Dependent p21 Gene Expression in Human Colon Cancer | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
Ammonium Butyrate as a Reagent in Analytical Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) butyrate (B1204436), the salt of butyric acid and ammonia, serves as a versatile reagent in analytical chromatography, particularly in High-Performance Liquid Chromatography (HPLC). While not as commonly employed as ammonium acetate (B1210297) or formate (B1220265), its unique properties as a mobile phase additive and potential ion-pairing agent make it a valuable tool for specific applications. The butyrate anion, a short-chain fatty acid (SCFA), is of significant biological interest due to its role as a histone deacetylase (HDAC) inhibitor, making its accurate quantification crucial in various research fields, including gut microbiome studies, cancer biology, and drug development. This document provides detailed application notes and protocols for the use of ammonium butyrate and related butyrate analysis in analytical chromatography.
Application Notes
This compound can be utilized in reversed-phase HPLC to improve the retention and peak shape of acidic analytes like butyric acid. The ammonium ion can act as a counter-ion, and the overall salt contributes to the ionic strength of the mobile phase, which can influence selectivity. When using mass spectrometry (MS) detection, the volatile nature of this compound is advantageous as it is compatible with electrospray ionization (ESI).
The primary application of this compound in a chromatographic context is often inferred from the analysis of butyrate itself. In these analyses, ammonium salts are frequently used as mobile phase modifiers to control pH and improve chromatographic performance. For instance, in the analysis of SCFAs, including butyrate, ammonium acetate or ammonium formate buffers are commonly used.[1] The principles governing these separations are directly applicable to scenarios where this compound might be considered as a mobile phase component.
Experimental Protocols
Protocol 1: Quantification of Butyrate in Biological Samples using RP-HPLC-UV
This protocol is adapted from methods for the analysis of short-chain fatty acids.
1. Objective: To quantify the concentration of butyrate in a biological matrix (e.g., cell culture supernatant, fecal extracts).
2. Materials:
- HPLC System: Agilent 1200 series or equivalent with a UV detector.[2]
- Column: C18 column (5 µm, 250 x 4.6 mm).[2]
- Reagents:
- This compound (for mobile phase preparation, if desired)
- Sodium butyrate (for standard preparation)
- Acetonitrile (B52724) (HPLC grade)
- Phosphoric acid (or formic acid for MS compatibility)[2][3]
- Ultrapure water
- Sample Preparation:
- Centrifuge biological samples to remove particulates.
- Perform a protein precipitation step for plasma or serum samples (e.g., with acetonitrile or perchloric acid).
- Filter the supernatant through a 0.45 µm syringe filter before injection.[4]
3. Chromatographic Conditions:
- Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid solution (e.g., 20:80 v/v).[2][4] For MS compatibility, replace phosphoric acid with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 30 °C.[4]
- Detection: UV at 206 nm or 210 nm.[2][5]
- Injection Volume: 20 µL.[4]
- Run Time: 10-15 minutes.
4. Standard Curve Preparation:
- Prepare a stock solution of sodium butyrate (e.g., 1000 µg/mL) in the mobile phase.
- Perform serial dilutions to prepare a series of calibration standards (e.g., 5, 10, 50, 100, 500, 1000 µg/mL).[2]
- Inject each standard to generate a calibration curve by plotting peak area against concentration.
5. Data Analysis:
- Integrate the peak corresponding to butyrate in the sample chromatograms.
- Quantify the butyrate concentration in the samples using the linear regression equation from the standard curve.
Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids
This protocol is a general guide for the sensitive and specific quantification of butyrate using mass spectrometry.
1. Objective: To achieve high-sensitivity quantification of butyrate in complex biological matrices.
2. Materials:
- LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A suitable reversed-phase or HILIC column.
- Reagents:
- Ammonium acetate or ammonium formate (for mobile phase buffer)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Butyric acid-d7 (or other suitable internal standard)
3. Chromatographic Conditions (Example):
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient tailored to the specific column and analytes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Multiple Reaction Monitoring (MRM) Transitions:
- Butyrate: Precursor ion (m/z) -> Product ion (m/z) - to be optimized based on instrument
- Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - to be optimized based on instrument
- Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
5. Sample Preparation and Analysis:
- Spike samples and calibration standards with the internal standard.
- Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction).
- Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from HPLC analyses of butyrate.
Table 1: Chromatographic Performance for Butyrate Analysis
| Parameter | Method 1 (RP-HPLC-UV) | Method 2 (LC-MS/MS) |
| Column | C18 (5 µm, 250 x 4.6 mm)[2] | C18 or HILIC |
| Mobile Phase | Acetonitrile/0.1% Phosphoric Acid (20:80)[2][4] | Acetonitrile/Ammonium Acetate Buffer |
| Retention Time (min) | 3.4 - 7.4 (can vary)[2] | Analyte dependent |
| Linear Range (µg/mL) | 5 - 1000[2] | Lower (ng/mL range) |
| Limit of Detection (LOD) | 0.6 - 1.8 µg/mL[2] | Significantly lower |
| Limit of Quantification (LOQ) | 1.8 - 3.7 µg/mL[2] | Significantly lower |
Visualizations
Signaling Pathway: Butyrate as an HDAC Inhibitor
Butyrate's primary mechanism of action in many biological contexts is the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, altering chromatin structure and gene expression.[6] This pathway is often studied to understand butyrate's anti-cancer and anti-inflammatory effects.
Caption: Butyrate inhibits HDACs, leading to altered gene expression.
Signaling Pathway: Butyrate's Anti-inflammatory Effect via NF-κB
Butyrate can suppress inflammatory responses by inhibiting the NF-κB signaling pathway. This is a critical mechanism in maintaining gut homeostasis.
Caption: Butyrate suppresses inflammation by inhibiting the HDAC8/NF-κB pathway.[7]
Experimental Workflow: Studying Butyrate's Effect on Cancer Cells
This workflow outlines a typical experiment to investigate the impact of butyrate on cancer cell proliferation and protein expression, incorporating HPLC for quantification.
Caption: Workflow for analyzing butyrate's effects on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Separation of Sodium butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Delivery of Ammonium Butyrate in Preclinical Research
Introduction
Ammonium (B1175870) butyrate (B1204436) is an organic salt of the short-chain fatty acid (SCFA) butyric acid, valued in preclinical research for its role as a potent histone deacetylase (HDAC) inhibitor and energy source for colonocytes[1][2]. Its effects, which include the modulation of gene expression, cell cycle arrest, and promotion of apoptosis, make it a compound of interest in cancer biology, gut health, and epigenetic studies[1][3]. The choice of delivery method is critical for achieving desired therapeutic outcomes, as it determines the compound's bioavailability, tissue distribution, and whether its effects are local or systemic. This document provides detailed protocols and comparative data for the primary methods of ammonium butyrate administration in animal models.
Mechanism of Action: Key Signaling Pathways
Butyrate exerts its biological effects through several key pathways. Primarily, it inhibits HDACs, leading to histone hyperacetylation and changes in gene expression[1]. It also serves as a ligand for G protein-coupled receptors (GPCRs) like GPR41, GPR43, and GPR109A, and is the main energy substrate for cells lining the colon[1][2][4].
Caption: Butyrate signaling pathways.
Comparative Overview of Delivery Methods
The selection of an administration route depends on the experimental goal, such as targeting the colon locally versus achieving systemic exposure. Each method has distinct advantages and disadvantages regarding ease of use, invasiveness, and pharmacokinetic profile.
Caption: Comparison of butyrate delivery routes.
Data Presentation: Dosing and Pharmacokinetics
The following tables summarize quantitative data from preclinical studies using various butyrate formulations. While specific data for this compound is limited, data for sodium butyrate, a closely related salt, serves as a reliable proxy for dosing and expected outcomes.
Table 1: Oral Administration of Butyrate
| Animal Model | Compound | Dosage | Dosing Schedule | Key Findings & References |
|---|---|---|---|---|
| C57BL/6J Mouse | Sodium Butyrate | 160 - 320 mg/kg | Every other day (gavage) | Higher dose reduced ethanol (B145695) consumption.[5] |
| C57BL/6 Mouse | Serine-conjugated Butyrate | 24 mg/dose | Twice daily (gavage) | Suppressed disease progression in EAE model.[6] |
| Mouse | Sodium Butyrate | 5 g/kg | Single dose (gavage) | Peak plasma concentration (~9 mM) at 15 min.[7] |
| Rat | Tributyrin (B1683025) (prodrug) | 10.3 g/kg | Single dose (gavage) | Peak plasma concentration (~3 mM) at 75 min; more sustained release.[7] |
| C57BL/6J Mouse | Sodium Butyrate | 20 - 50 mg/mL | Ad libitum in drinking water | High concentration reduced fluid intake due to taste.[5] |
Table 2: Parenteral and Rectal Administration of Butyrate
| Animal Model | Route | Compound | Dosage | Dosing Schedule | Key Findings & References |
|---|---|---|---|---|---|
| Wistar Rat | Intraperitoneal | Sodium Butyrate | 100 mg/kg | Once daily for 7 days | Potently reduced lesions in acetic acid-induced colitis.[8][9] |
| Rat | Intravenous | Sodium Butyrate | 500 mg/kg | Single dose | Peak plasma concentration of ~11 mM; shows saturable clearance.[7] |
| Mouse | Intravenous | Sodium Butyrate | 1.25 g/kg | Single dose | Peak plasma concentration of 10.5-17.7 mM; plasma levels >1 mM for 20-30 min.[7] |
| Rat | Rectal Enema | Sodium Butyrate | 100 mM | Daily | Stimulated mucosal repair and reduced inflammation in experimental colitis.[10] |
| Rat | Rectal Enema | Hyaluronan-butyrate | Not specified | Post-operative | Reduced anastomotic leakage and increased bursting pressure.[11] |
Experimental Protocols
Protocol 1: Preparation and Administration by Oral Gavage
Oral gavage is a common method for precise oral dosing. Due to the unpleasant taste of butyrate, gavage ensures the full dose is administered, unlike supplementation in drinking water[5][11].
Caption: Experimental workflow for oral gavage.
A. Materials
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
0.1 N NaOH and 0.1 N HCl for pH adjustment
-
1 mL syringes
-
Animal feeding needles (20-22 gauge with a ball tip for mice)[6]
-
pH meter
-
0.22 µm sterile syringe filters
B. Preparation of Dosing Solution
-
Calculate Concentration: Determine the required concentration based on the desired dosage (mg/kg) and the average weight of the animals. For a 25g mouse receiving 200 mg/kg in a 100 µL volume, the concentration would be 50 mg/mL.
-
Dissolution: Weigh the required amount of this compound and dissolve it in sterile PBS.
-
pH Adjustment: Crucially, adjust the pH of the solution to approximately 7.2-7.4 using NaOH or HCl. This prevents esophageal or gastric irritation[6].
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile container[6]. Prepare fresh daily.
C. Gavage Procedure
-
Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head and keep the body in a vertical position[6][12]. Proper restraint is the most critical step for a successful and safe procedure.
-
Needle Insertion: Gently insert the ball-tipped feeding needle into the mouth, passing it along the side of the tongue towards the esophagus. There should be no resistance; if resistance is felt, the needle may be in the trachea and must be withdrawn immediately[12].
-
Administration: Once the needle is correctly positioned in the esophagus, dispense the solution smoothly and swiftly. Administering too quickly can cause reflux[12].
-
Withdrawal & Observation: Withdraw the needle and return the animal to its cage. Monitor the animal for a few minutes for any signs of respiratory distress, which could indicate aspiration[12].
Protocol 2: Administration by Intraperitoneal (IP) Injection
IP injection allows for rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism in the liver.
A. Materials
-
Prepared and sterile-filtered this compound solution (as described in Protocol 1)
-
1 mL syringes
-
Sterile needles (e.g., 25-27 gauge)
B. Injection Procedure
-
Animal Restraint: Restrain the animal securely, exposing the abdomen. For a mouse, this can be done by scruffing and securing the tail.
-
Injection Site: Identify the injection site in the lower quadrant of the abdomen, off the midline to avoid hitting the bladder or cecum.
-
Injection: Tilt the animal's head slightly downwards. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated. If aspiration occurs, discard the needle and syringe and re-attempt at a different site.
-
Administration: Inject the solution smoothly.
-
Withdrawal & Observation: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Protocol 3: Administration by Rectal Enema
This method is ideal for studying the local effects of butyrate on the distal colon, particularly in models of inflammatory bowel disease[10][11].
A. Materials
-
Prepared this compound solution (e.g., 100 mM in saline)[10]
-
1 mL syringe
-
Flexible tubing or a specialized gavage needle with a flexible tip
B. Administration Procedure
-
Animal Preparation: The animal may be lightly anesthetized to prevent expulsion of the enema.
-
Positioning: Place the animal on its side or in a prone position.
-
Catheter Insertion: Gently lubricate the tip of the flexible tubing and insert it into the rectum to a depth of 2-4 cm, depending on the animal's size.
-
Infusion: Slowly infuse the solution (a typical volume for a rat is around 2 mL)[8].
-
Retention: After infusion, keep the animal in a head-down position for several minutes to encourage retention of the fluid within the colon.
-
Recovery: Return the animal to its cage and monitor its recovery from anesthesia. This procedure is invasive and may cause stress or perforation if not performed carefully[11].
References
- 1. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate ameliorates colorectal cancer through regulating intestinal microecological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. benchchem.com [benchchem.com]
- 7. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate enema therapy stimulates mucosal repair in experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of three different application routes of butyrate to improve colonic anastomotic strength in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: The Use of Ammonium Butyrate in Microbiome and Gut Microbiota Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) butyrate (B1204436) in microbiome and gut microbiota research. Ammonium butyrate serves as a readily available source of butyrate, a short-chain fatty acid (SCFA) that is a key metabolite produced by the gut microbiota and a crucial signaling molecule in host-microbe interactions.
Introduction to this compound in Gut Microbiota Research
Butyrate is a four-carbon SCFA produced by the fermentation of dietary fibers by anaerobic bacteria in the colon. It is a primary energy source for colonocytes and plays a vital role in maintaining gut homeostasis. Its functions include strengthening the gut barrier, modulating the immune system, and influencing cellular processes through epigenetic mechanisms.[1][2][3]
This compound, as a salt of butyric acid, dissociates in the gut to provide both butyrate and ammonium ions. While the butyrate anion is the primary active component with well-documented effects on the host, the ammonium ion can serve as a nitrogen source for gut bacteria.[4][5] This may influence microbial metabolism and community structure, a factor to consider when selecting a butyrate salt for research.
Key Applications and Mechanisms of Action
This compound is a valuable tool for studying the multifaceted roles of butyrate in the gut, including:
-
Modulation of Gut Microbiota Composition: Butyrate can influence the composition of the gut microbiota, often promoting the growth of other butyrate-producing bacteria.[6]
-
Enhancement of Gut Barrier Integrity: It strengthens the intestinal barrier by promoting the expression of tight junction proteins.
-
Anti-inflammatory Effects: Butyrate exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways and promoting regulatory T-cell differentiation.[7][8]
-
Epigenetic Regulation: As a histone deacetylase (HDAC) inhibitor, butyrate can modulate gene expression in both host cells and potentially in the microbiota.
-
Cell Signaling: Butyrate acts as a signaling molecule by activating G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109a.[9][10][11]
Data Presentation: Quantitative Effects of Butyrate
The following tables summarize the quantitative effects of butyrate supplementation from various studies. It is important to note that most of the available research has been conducted using sodium butyrate; however, the effects of the butyrate anion are expected to be similar regardless of the cation.
| Table 1: Effects of Butyrate on Gut Microbiota Composition in a Murine Model of Colitis | |||
| Bacterial Group | Control Group (%) | DSS-Induced Colitis Group (%) | DSS + Sodium Butyrate Group (%) |
| Phylum Level | |||
| Firmicutes | 60-70 | 40-50 | 55-65 |
| Bacteroidetes | 20-30 | 40-50 | 25-35 |
| Family Level | |||
| Lachnospiraceae | 20-25 | 10-15 | 18-23 |
| Ruminococcaceae | 10-15 | 5-10 | 8-13 |
| Genus Level | |||
| Bacteroides | 15-20 | 25-30 | 18-23 |
| Lachnospiraceae NK4A136 group | 5-8 | 1-3 | 4-7 |
| Ruminiclostridium 6 | 3-5 | <1 | 2-4 |
Data synthesized from studies on DSS-induced colitis in mice. Percentages represent relative abundance and are indicative of general trends observed in the literature.
| Table 2: Effects of Butyrate on Inflammatory Markers and Disease Activity in a Murine Model of Colitis | ||
| Parameter | DSS-Induced Colitis Group | DSS + Sodium Butyrate Group |
| Disease Activity Index (DAI) | High | Significantly Reduced |
| Colon Length | Shortened | Significantly Lengthened |
| Pro-inflammatory Cytokine mRNA Expression (relative to control) | ||
| TNF-α | Increased (e.g., 3-5 fold) | Significantly Reduced |
| IL-6 | Increased (e.g., 4-6 fold) | Significantly Reduced |
| IL-1β | Increased (e.g., 3-4 fold) | Significantly Reduced |
| Anti-inflammatory Cytokine mRNA Expression (relative to control) | ||
| IL-10 | Decreased | Increased |
This table summarizes typical findings from DSS-induced colitis models in mice treated with oral sodium butyrate.[12][13][14][15]
| Table 3: In Vitro Effects of Butyrate on Intestinal Epithelial Barrier Function (Caco-2 cells) | ||
| Butyrate Concentration | Transepithelial Electrical Resistance (TER) | Inulin Permeability |
| 2 mM | Increased | Decreased |
| 8 mM | Decreased | Increased |
Data from in vitro studies on Caco-2 cell monolayers, demonstrating a paradoxical, dose-dependent effect of butyrate on barrier function.[2][3]
Signaling Pathways
Butyrate exerts its effects through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate two of the most well-characterized pathways.
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate can enter the nucleus of colonocytes and inhibit the activity of histone deacetylases. This leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of genes involved in cell cycle arrest, apoptosis, and inflammation.
Butyrate Signaling through G-Protein Coupled Receptors (GPCRs)
Butyrate can bind to and activate several G-protein coupled receptors on the surface of intestinal epithelial and immune cells, such as GPR43 and GPR109a. This initiates downstream signaling cascades that influence inflammation and other cellular processes.
Experimental Protocols
The following are generalized protocols for in vivo and in vitro studies using butyrate. These should be adapted based on specific research questions and experimental systems.
In Vivo Murine Model of DSS-Induced Colitis
This protocol describes the use of this compound to ameliorate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a common model for inflammatory bowel disease (IBD).
Materials:
-
This compound
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
C57BL/6 mice (6-8 weeks old)
-
Sterile drinking water
-
Animal balance
-
Calipers for colon length measurement
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
RNA extraction kits and qPCR reagents
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into at least three groups: Control, DSS, and DSS + this compound.
-
This compound Administration:
-
Dissolve this compound in sterile drinking water or prepare for oral gavage. A typical oral dose is 100-200 mg/kg body weight per day.
-
Administer this compound to the treatment group daily, starting 3-7 days before DSS induction and continuing throughout the experiment.
-
-
Colitis Induction:
-
Induce colitis in the DSS and DSS + this compound groups by providing 2-3% (w/v) DSS in the drinking water for 5-7 days. The control group receives regular drinking water.
-
-
Monitoring:
-
Monitor mice daily for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
-
Sample Collection:
-
At the end of the experiment, euthanize the mice.
-
Collect colon tissue for length measurement, histological analysis, and gene expression analysis (e.g., for cytokines like TNF-α, IL-6, and IL-10).
-
Collect cecal contents or fecal pellets for gut microbiota analysis (e.g., by 16S rRNA gene sequencing).
-
-
Analysis:
-
Perform histological scoring of colon sections.
-
Analyze cytokine gene expression by qPCR.
-
Analyze gut microbiota composition.
-
In Vitro Intestinal Barrier Function Assay using Caco-2 Cells
This protocol outlines a method to assess the effect of this compound on the integrity of an intestinal epithelial barrier model using Caco-2 cells.
Materials:
-
Caco-2 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and non-essential amino acids.
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
Transepithelial Electrical Resistance (TER) meter
-
FITC-dextran (4 kDa)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at a high density (e.g., 1 x 10^5 cells/cm²).
-
Differentiation: Culture the cells for 18-21 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.
-
This compound Treatment:
-
Prepare different concentrations of this compound (e.g., 0, 2, 5, 8 mM) in cell culture medium.
-
Replace the medium in the apical and basolateral compartments of the Transwells with the butyrate-containing medium.
-
-
TER Measurement:
-
Measure the TER at regular intervals (e.g., 0, 24, 48, 72 hours) after adding this compound.
-
-
Permeability Assay:
-
At the end of the experiment, add FITC-dextran to the apical compartment.
-
After a defined incubation period (e.g., 2-4 hours), collect samples from the basolateral compartment.
-
Measure the fluorescence of the basolateral samples to determine the amount of FITC-dextran that has passed through the monolayer.
-
-
Data Analysis:
-
Analyze the changes in TER and FITC-dextran permeability to assess the effect of different concentrations of this compound on barrier function.
-
Gut Microbiota Analysis
Protocol for 16S rRNA Gene Sequencing:
-
DNA Extraction: Extract microbial DNA from fecal or cecal samples using a commercially available kit optimized for stool samples.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.[16][17]
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, denoising, merging).
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the representative sequences.
-
Analyze alpha and beta diversity to assess changes in the microbial community structure.
-
Perform statistical analysis to identify differentially abundant taxa between experimental groups.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on the gut microbiota and host.
Discussion and Considerations
-
Ammonium vs. Sodium Butyrate: While sodium butyrate is more commonly used in research, this compound offers a unique aspect for microbiome studies. The ammonium ion can be utilized by gut bacteria for amino acid synthesis and other metabolic processes, potentially influencing the microbial community in ways that sodium butyrate does not.[4][18] Direct comparative studies are needed to fully elucidate these differences.
-
Dosage and Delivery: Butyrate is rapidly absorbed in the upper gastrointestinal tract. For targeting the colon, encapsulation or higher oral doses may be necessary. The paradoxical effects of butyrate at different concentrations in vitro highlight the importance of careful dose-selection in experimental design.[1][2]
-
Model Systems: The choice of in vivo or in vitro model will depend on the research question. Animal models allow for the study of complex host-microbe interactions, while in vitro models are useful for mechanistic studies on specific cell types.
Conclusion
This compound is a valuable research tool for investigating the intricate relationship between the gut microbiota and host health. Its role as a source of the key microbial metabolite, butyrate, allows for the exploration of its impact on gut community structure, barrier function, and host immune responses. The added dimension of the ammonium ion as a potential nitrogen source for the microbiota makes this compound a particularly interesting compound for future microbiome research. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at unraveling the full potential of butyrate in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of Ammonia Nitrogen by Intestinal Bacteria Isolated from Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Microbiota changes induced by microencapsulated sodium butyrate in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach? [frontiersin.org]
Ammonium Butyrate as a Component of Defined Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) butyrate (B1204436), a salt of the short-chain fatty acid butyric acid, is a valuable supplement in defined cell culture media, primarily utilized to enhance the specific productivity of recombinant proteins in mammalian cell lines, most notably Chinese Hamster Ovary (CHO) cells. The active component, the butyrate anion, functions as a histone deacetylase (HDAC) inhibitor. This activity leads to chromatin relaxation and increased gene accessibility, which can significantly boost the transcription of therapeutic proteins.[1][2] However, the benefits of butyrate on productivity are often counterbalanced by its inhibitory effects on cell growth and induction of apoptosis.[1][3] Therefore, its application requires careful optimization to maximize protein yield without severely compromising cell viability.
This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways affected by ammonium butyrate in cell culture.
Mechanism of Action
The primary mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes a state of histone hyperacetylation. This "opening" of the chromatin structure allows for greater access of transcription factors to gene promoters, thereby enhancing the transcription of target genes, including those encoding for recombinant proteins.[1][4]
Beyond its effect on histones, butyrate can also influence the acetylation status and function of various non-histone proteins, leading to a wide range of cellular effects. These include the modulation of signaling pathways that control cell cycle progression, apoptosis, and cellular metabolism.[4][5]
Key Effects on Cell Culture
The addition of this compound to cell culture media can have several profound effects:
-
Increased Specific Productivity: Numerous studies have demonstrated that butyrate treatment can significantly increase the specific productivity (qP) of recombinant proteins, including monoclonal antibodies (mAbs) and other therapeutic proteins, in CHO and other mammalian cell lines.[6][7] The enhancement in productivity is often correlated with increased levels of corresponding mRNA transcripts.[1]
-
Inhibition of Cell Growth: A common consequence of butyrate treatment is the inhibition of cell proliferation.[1][8] This is largely due to the induction of cell cycle arrest, typically at the G0/G1 phase.[9]
-
Induction of Apoptosis: At higher concentrations or with prolonged exposure, butyrate can induce programmed cell death, or apoptosis.[3][9] This is a critical factor to consider when optimizing butyrate supplementation strategies.
-
Alterations in Glycosylation: Butyrate can influence the glycosylation patterns of recombinant proteins. While it has been shown to increase the proportion of correctly assembled antibodies, it may negatively affect galactosylation.[10][11] The presence of the ammonium ion from this compound can also impact glycosylation, potentially leading to a reduction in terminal sialylation.[12][13]
Data Presentation: Effects of Butyrate on CHO Cell Cultures
The following tables summarize quantitative data from various studies on the effects of sodium butyrate on CHO cell cultures. While the cation is sodium in these examples, the effects of the butyrate anion are comparable. The potential influence of the ammonium cation is discussed in a later section.
Table 1: Effect of Sodium Butyrate on Recombinant Protein Production in CHO Cells
| Cell Line | Recombinant Protein | Butyrate Concentration (mM) | Fold Increase in Specific Productivity (qP) | Fold Increase in Final Titer | Reference |
| CHO-K1 | Monoclonal Antibody | 0.5 | 5 | 3 | [7] |
| CHO | Tissue Plasminogen Activator (tPA) | Not specified | 2 - 9 | Not specified | [6] |
| CHO | Monoclonal Antibody | 1 | Not specified | ~2 | [14] |
| CHO | Monoclonal Antibody | 2.5 | >33% | Similar to control (achieved in less time) | [15] |
| CHO | Interferon-γ | 1 | Not specified | 2 | [4] |
Table 2: Effect of Sodium Butyrate on CHO Cell Growth and Viability
| Cell Line | Butyrate Concentration (mM) | Effect on Cell Growth | Effect on Viability | Reference |
| CHO | Not specified | Retardation of growth rate | - | [6] |
| CHO | 1 | - | Decreased | [14] |
| CHO | 2.5 | Reduced peak viable cell concentration | Viability dropped below 70% earlier than control | [15] |
| CHO | up to 5 | Inhibition of cell growth | Dose-dependent decrease, induction of apoptosis | [3] |
| CHO | Not specified | ~20% decrease in maximal viable cell density | ~30% decrease in cell viability at the end of culture | [16] |
This compound vs. Sodium Butyrate
While most published research utilizes sodium butyrate, this compound can also be used as a source of the butyrate anion. The primary difference lies in the cation—ammonium (NH₄⁺) versus sodium (Na⁺).
Considerations for using this compound:
-
Ammonium Toxicity: The ammonium ion is a known byproduct of mammalian cell metabolism that can be toxic at elevated concentrations. High levels of ammonium can inhibit cell growth, reduce cell viability, and alter cellular metabolism.[12][17] In some CHO cell lines, growth inhibition has been observed at ammonium chloride concentrations above 5 mM.[12][18]
-
Impact on Glycosylation: Increased ammonium concentrations have been shown to affect the glycosylation of recombinant proteins, often leading to increased heterogeneity and reduced sialylation.[12][13]
-
pH Fluctuation: The addition of ammonium salts can potentially influence the pH of the culture medium. Careful monitoring and control of pH are essential.
Given these considerations, it is crucial to determine the optimal concentration of this compound empirically, paying close attention to potential cytotoxic effects of the ammonium ion, which may be additive to the growth-inhibitory effects of butyrate. In many cases, sodium butyrate may be the preferred choice due to the lower and more well-characterized toxicity of the sodium ion in cell culture.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder, cell culture grade)
-
Nuclease-free water or a suitable buffer (e.g., PBS)
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in nuclease-free water or buffer to create a concentrated stock solution (e.g., 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determination of Optimal this compound Concentration
This protocol outlines a general workflow for identifying the optimal concentration of this compound for enhancing recombinant protein production in a specific cell line.
Materials:
-
Your recombinant cell line in a defined culture medium
-
This compound stock solution (e.g., 100 mM)
-
Culture vessels (e.g., shake flasks, multi-well plates)
-
Standard cell culture equipment (incubator, microscope, etc.)
-
Assay for quantifying your protein of interest (e.g., ELISA)
-
Method for assessing cell viability and density (e.g., trypan blue exclusion, automated cell counter)
Procedure:
-
Cell Seeding: Seed your cells in multiple culture vessels at your standard seeding density and conditions.
-
Addition of this compound: Once the cells have entered the exponential growth phase (typically 24-48 hours post-seeding), add the this compound stock solution to achieve a range of final concentrations. A typical starting range to test is 0.1 mM to 5 mM (e.g., 0, 0.1, 0.5, 1, 2.5, 5 mM). Include a no-butyrate control.
-
Culture Monitoring: Maintain the cultures under standard conditions. At regular intervals (e.g., every 24 hours), measure:
-
Viable cell density
-
Cell viability
-
-
Harvesting: Terminate the cultures at a predetermined time point or when viability drops below a certain threshold (e.g., 50-70%).
-
Quantification of Protein Titer: Centrifuge the culture samples to pellet the cells and collect the supernatant. Measure the concentration of your recombinant protein in the supernatant.
-
Data Analysis:
-
Plot viable cell density and viability over time for each concentration.
-
Calculate the specific productivity (qP) for each condition.
-
Compare the final protein titers across all concentrations.
-
-
Optimization: Based on the results, identify the concentration of this compound that provides the best balance between increased protein titer and acceptable cell growth and viability. Further optimization may involve testing a narrower range of concentrations around the initial optimum and varying the time of addition.
Protocol 3: Fed-Batch Culture with this compound Supplementation
This protocol is a general guideline for using this compound in a fed-batch culture process.
Materials:
-
Bioreactor with appropriate controls (pH, temperature, dissolved oxygen)
-
Defined basal and feed media for your cell line
-
This compound stock solution
-
Sterile sampling equipment
Procedure:
-
Bioreactor Inoculation: Inoculate the bioreactor with your cell line at the desired seeding density in the basal medium.
-
Initial Growth Phase: Maintain the culture under optimal growth conditions. Monitor cell density, viability, and key metabolites (e.g., glucose, lactate (B86563), glutamine).
-
Feeding Strategy: Begin your established feeding strategy at the appropriate time point.
-
This compound Addition: Based on your optimization studies (Protocol 2), add the this compound stock solution to the bioreactor to reach the optimal final concentration. This is typically done when the culture transitions from the exponential to the stationary phase. A single bolus addition is common, but a continuous or step-wise feed can also be explored.
-
Production Phase: Continue the fed-batch culture, monitoring cell health and productivity. Adjust feeding as necessary based on metabolite analysis.
-
Harvest: Harvest the culture when the viability drops below your predetermined threshold or when the desired product titer is reached.
Signaling Pathways and Workflows
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate's primary mechanism of action involves the inhibition of HDACs, leading to changes in gene expression that can enhance recombinant protein production.
Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and enhanced gene expression.
Butyrate's Effect on the Cell Cycle
Butyrate-induced HDAC inhibition also affects the expression of key cell cycle regulatory proteins, often leading to G1 arrest.
Caption: Butyrate induces G1 cell cycle arrest by upregulating p21, an inhibitor of cyclin-dependent kinases.
Experimental Workflow for Optimizing Butyrate Supplementation
A systematic approach is necessary to determine the optimal conditions for using this compound in a given cell culture process.
Caption: A systematic workflow for optimizing this compound concentration and addition time.
References
- 1. Sodium butyrate stimulates monoclonal antibody over-expression in CHO cells by improving gene accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of sodium butyrate on autophagy and apoptosis in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic Regulation of Gene Expression Induced by Butyrate in Colorectal Cancer: Involvement of MicroRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of analytical quantities of recombinant proteins in Chinese hamster ovary cells using sodium butyrate to elevate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. All-trans retinoic acid in combination with sodium butyrate enhances specific monoclonal antibody productivity in recombinant CHO cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of sodium butyrate on mammalian cells in culture: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of sodium butyrate on the assembly, charge variants, and galactosylation of antibody produced in recombinant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Butyrated ManNAc analog improves protein expression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting stability issues of ammonium butyrate in culture media
Technical Support Center: Ammonium (B1175870) Butyrate (B1204436) in Culture Media
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with ammonium butyrate in cell culture applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing unexpected toxicity or reduced proliferation after adding this compound. What's the likely cause?
A1: Unexpected cytotoxicity can stem from several factors related to this compound stability and concentration.
-
Ammonia (B1221849) Accumulation: this compound can dissociate in media, releasing ammonia. While butyrate itself can arrest the cell cycle, excess ammonia is toxic to most mammalian cells.[1] The primary source of ammonia in many cultures is the breakdown of glutamine, and adding this compound can exacerbate this issue.[1]
-
pH Shift: The release of ammonia, a weak base, can increase the pH of the culture medium, moving it outside the optimal range for your specific cell line and stressing the cells.[2] It is crucial to monitor the pH of your culture after adding the compound.
-
High Butyrate Concentration: Butyrate is a potent histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and apoptosis.[3][4][5] Concentrations as low as 0.005 mM can decrease cell proliferation, while concentrations above 0.50 mM may cause cell death depending on the cell line and exposure time.[6]
Troubleshooting Steps:
-
Verify Concentration: Double-check your stock solution calculations and the final concentration in the media.
-
Monitor pH: Measure the pH of your culture medium before and after adding this compound. If a significant shift occurs, consider using a medium with stronger buffering capacity or adjusting the pH.
-
Use Sodium Butyrate as a Control: To determine if the ammonium ion is the source of toxicity, run a parallel experiment using sodium butyrate at the same molar concentration.
-
Perform a Dose-Response Curve: Titrate the this compound concentration to find the optimal balance between the desired biological effect and cell viability for your specific cell line.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: Proper preparation and storage are critical for reproducible results. While information is more readily available for sodium butyrate, similar principles apply.
-
Preparation: For a 1 M stock solution, dissolve 1.101 g of this compound powder in sterile, nuclease-free water or Phosphate-Buffered Saline (PBS) and adjust the final volume to 10 mL.[7] Always sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.[7]
-
Storage: It is highly recommended to prepare stock solutions fresh before each use.[8][9] If storage is necessary, aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]
Q3: How stable is the butyrate ion in my culture medium at 37°C?
A3: The butyrate ion itself is fairly stable in a sterile aqueous solution.[8] However, its stability and effective concentration can be influenced by several factors in a cell culture environment:
-
Cellular Metabolism: Many cell types can metabolize butyrate as an energy source, which will deplete its concentration over time.[8][11] This is particularly relevant in low-glucose media where cells may use butyrate as an alternative fuel.[11]
-
pH: The pH of the medium influences the equilibrium between butyrate and butyric acid. While not a major stability issue for the ion itself, significant pH shifts can affect cellular uptake and biological activity.
-
Ammonia/Ammonium Equilibrium: The stability of the ammonium counter-ion is highly dependent on pH and temperature. At higher pH (>11) and temperature, the equilibrium shifts towards the volatile and more toxic ammonia (NH₃) gas.[12] While culture media pH is typically neutral, localized changes or improper storage can affect this balance.
The following diagram illustrates a general troubleshooting workflow for issues encountered with this compound.
Quantitative Data Summary
While specific half-life data for this compound in culture media is scarce, the following table summarizes typical working concentrations used in published cell culture experiments for its more common counterpart, sodium butyrate. These provide a useful starting point for dose-response studies.
| Cell Type | Butyrate Concentration | Observed Effect | Citation |
| Human Cervix Tumor Cells | 0.005 - 0.50 mM | Decreased cell proliferation | [6] |
| Human Cervix Tumor Cells | > 0.50 mM | Cell death after 5-15 days | [6] |
| Human Colon Tumor Cells | 2.0 - 3.0 mM | Doubling of cell diameter, then disintegration | [6] |
| Bovine Cells (MDBK) | 2.5 - 10 mM | Cell cycle arrest at G1/S boundary | [13] |
| Human Gut Lamina Propria T cells | 0.0625 mM | Decreased proliferation (12.7% - 26.5%) | [14] |
Key Experimental Protocols
Protocol: Quantification of Butyrate in Culture Media via HPLC-MS/MS
This protocol provides a method to accurately measure the concentration of butyrate in your culture supernatant over time, allowing you to assess its stability and rate of cellular uptake. This method is adapted from established procedures for quantifying short-chain fatty acids (SCFAs).[15][16]
Objective: To determine the concentration of butyrate in cell culture media at various time points.
Materials:
-
Cell culture supernatant samples
-
Internal Standard (IS): ¹³C-labeled butyric acid[17]
-
Perchloric acid
-
Diethyl ether
-
HPLC-MS/MS system
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Collection: At your desired experimental time points (e.g., 0, 6, 12, 24, 48 hours), collect 500 µL of culture medium. Centrifuge at 10,000 x g for 10 minutes to pellet cells and debris.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL internal standard solution (¹³C-butyric acid) to each sample.[15] Mix and let equilibrate at room temperature for 5 minutes.
-
Protein Precipitation & Acidification: Add 50 µL of perchloric acid to each sample to precipitate proteins and acidify the solution. Vortex thoroughly.
-
Extraction: Add 500 µL of diethyl ether, vortex vigorously for 1 minute, and then centrifuge at 14,000 rpm for 10 minutes.
-
Phase Separation: Carefully transfer the top organic layer (ether) to a clean glass tube for analysis.
-
Analysis: Analyze the extracted samples using an HPLC-MS/MS system equipped with a suitable column (e.g., C18). The concentration of butyrate is determined by comparing the peak area ratio of butyrate to its labeled internal standard against a standard curve.
Signaling Pathway Visualization
Butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs).[4][18] This leads to the hyperacetylation of histones, altering chromatin structure and the expression of key genes involved in cell cycle regulation, differentiation, and apoptosis.[3][19]
References
- 1. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 5. Quantitative and temporal proteome analysis of butyrate-treated colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 17. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Ammonium Butyrate Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ammonium (B1175870) butyrate (B1204436) concentration to minimize cytotoxicity in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is ammonium butyrate and what is its primary mechanism of action?
This compound is a salt composed of the ammonium cation and the butyrate anion. The butyrate ion is a short-chain fatty acid (SCFA) that acts as a potent histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters gene expression.[1] This can result in the induction of cell cycle arrest, promotion of cellular differentiation, and apoptosis (programmed cell death).[1]
Q2: What are the typical signs of cytotoxicity associated with this compound?
Signs of this compound cytotoxicity are similar to those observed with other butyrate salts and include:
-
Reduced cell proliferation and lower cell densities. [2]
-
Morphological changes , such as cell swelling.[3]
-
Induction of apoptosis , which can be observed through assays that detect DNA fragmentation or caspase activation.[1]
-
Cell cycle arrest , often in the G0/G1 or G2/M phase.
It is important to note that the ammonium ion itself can be toxic to cells, contributing to reduced growth rates and lower maximal cell densities.[2][4]
Q3: How does the ammonium cation contribute to overall cytotoxicity?
Ammonium ions (NH₄⁺) can exert inhibitory and toxic effects on cell growth.[4] The primary source of ammonia (B1221849) accumulation in many cell cultures is the breakdown of glutamine.[2][3] The mechanisms of ammonia toxicity are complex and can involve competition with other cations for transport across the cell membrane and alterations in intracellular pH.[2][5] The toxic effects of ammonium are cell-line dependent.[4]
Q4: Is there a difference between using this compound and sodium butyrate?
The primary active component in both salts is the butyrate anion, which is responsible for the HDAC inhibition and subsequent cellular effects. However, the choice of the cation can be important. While sodium ions are generally well-tolerated by cells at typical concentrations, ammonium ions can have their own cytotoxic effects, as mentioned above. Therefore, when using this compound, it is crucial to consider the potential toxicity of both the butyrate and the ammonium components.
Q5: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly cell-line dependent. Based on studies using sodium butyrate, a common starting point for assessing the effects of butyrate is in the range of 1-5 mM. However, some studies have used concentrations up to 20 mM.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q6: How stable is this compound in cell culture medium?
The butyrate ion is relatively stable in sterile aqueous solutions. However, it is advisable to prepare fresh solutions for cell culture experiments, as some cultured cells can metabolize butyrate as an energy source.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | The cell line is highly sensitive to ammonium ions. | - Perform a dose-response curve with ammonium chloride to determine the specific toxicity of the ammonium ion for your cell line.- Consider using sodium butyrate as an alternative to decouple the effects of butyrate from ammonium toxicity. |
| Inconsistent results between experiments. | - Degradation of this compound in stock solutions.- Fluctuations in cell seeding density or culture conditions. | - Prepare fresh this compound solutions for each experiment.- Standardize cell seeding density, media formulation, and incubation times. |
| Desired biological effect (e.g., protein expression) is observed, but is accompanied by significant cytotoxicity. | The optimal concentration for the desired effect is close to the toxic concentration. | - Perform a more detailed dose-response and time-course experiment to identify a narrower optimal window.- Consider a lower concentration of this compound with a longer incubation time. |
| Unexpected changes in culture medium pH. | The transport of ammonium ions can lead to changes in extracellular and intracellular pH.[5] | - Monitor the pH of your culture medium regularly.- Ensure your culture medium has sufficient buffering capacity. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of butyrate (primarily from studies using sodium butyrate) in various cell lines to provide a reference for determining starting concentrations for optimization experiments.
| Cell Line | Compound | Incubation Time | IC50 Value |
| HCT-116 (colorectal cancer) | Sodium Butyrate | 72 h | Not specified, but significant viability decrease at 10 mM |
| AGS (gastric adenocarcinoma) | Sodium Butyrate | Not specified | 1.76 mM[8] |
| MCF7 (breast cancer) | Sodium Butyrate | 72 h | Not specified, but significant growth inhibition at 2.5 mM |
| Murine Hybridoma | Ammonium Chloride | Not specified | 4 mM to 7.6 mM (dependent on pH)[9] |
Note: These values should be used as a general guide. The optimal concentration of this compound must be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a method to determine the dose-dependent cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Butyrate signaling pathway leading to cellular effects.
References
- 1. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 2. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and optimization of an ammonia removal strategy for sustainable recycling of cell culture spent media in cultivated meat production: from concept to implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ammonia and ammonium ion toxicity in animal cells: transport across cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The postbiotic sodium butyrate synergizes the antiproliferative effects of dexamethasone against the AGS gastric adenocarcinoma cells [frontiersin.org]
- 9. The effect of pH on the toxicity of ammonia to a murine hybridoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH in Cell Cultures Treated with Ammonium Butyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) butyrate (B1204436) in cell culture. The following information is designed to help you anticipate and mitigate potential pH shifts, ensuring the stability of your culture environment and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does adding ammonium butyrate to my cell culture medium cause a significant pH shift?
This compound introduces both a weak acid (butyric acid) and a weak base (ammonia) into your culture system. The ammonium ion (NH₄⁺) is in equilibrium with ammonia (B1221849) (NH₃) and a proton (H⁺). As cells metabolize butyrate, they produce acidic byproducts. Simultaneously, the equilibrium of the ammonium ion can shift, influencing the concentration of free protons and thereby altering the pH. This dual effect can lead to a net acidic or alkaline shift depending on the cell type, metabolic rate, and the buffering capacity of your medium.
Q2: What is the difference between using this compound and sodium butyrate in terms of pH stability?
While both compounds deliver the active butyrate molecule, they have different effects on pH. Sodium butyrate introduces sodium ions, which are generally less disruptive to the pH balance than ammonium ions. The ammonium in this compound directly participates in the acid-base equilibrium, making the pH more susceptible to shifts.[1][2]
Q3: What are the initial signs of a detrimental pH shift in my culture?
Visual inspection of the phenol (B47542) red indicator in your medium is the first clue. A change from red to yellow indicates an acidic shift, while a change to purple or pink indicates an alkaline shift.[3] Other signs include decreased cell viability, changes in cell morphology, and reduced proliferation rates.
Q4: Can a pH shift affect the efficacy of butyrate treatment?
Yes. The cellular uptake and biological activity of butyrate can be influenced by the extracellular pH. Moreover, significant pH deviations can induce cellular stress, which may confound the experimental outcomes of your butyrate treatment.
Q5: How does ammonia, from this compound, impact the cells beyond just pH changes?
Ammonia can be toxic to cells, with the un-ionized form (NH₃) being more toxic than the ammonium ion (NH₄⁺) as it can more readily cross cell membranes.[1][2] The proportion of toxic NH₃ increases with higher pH. Ammonia toxicity can lead to reduced cell growth and viability.[1][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid acidification (yellowing) of the medium after adding this compound. | High cellular metabolic rate leading to the production of acidic byproducts (e.g., lactic acid). Insufficient buffering capacity of the medium. | 1. Supplement with a biological buffer: Add HEPES to a final concentration of 10-25 mM.[5][6] 2. Optimize cell seeding density: A lower cell density may reduce the rate of metabolic byproduct accumulation. 3. Use a medium with higher buffering capacity: Consider formulations with higher bicarbonate concentrations if using a CO₂ incubator. |
| Gradual alkalinization (purplish tint) of the medium. | Depletion of glucose and metabolism of amino acids, leading to the release of ammonia. Loss of CO₂ from the medium if cultures are handled extensively outside of a CO₂ incubator. | 1. Ensure proper CO₂ levels in the incubator: Typically 5-10% for bicarbonate-buffered media.[7] 2. Minimize time outside the incubator: Perform manipulations in a sterile hood quickly. 3. Replenish or change the medium: This will restore nutrients and the buffer system. |
| Decreased cell viability and altered morphology after treatment. | pH shift outside the optimal range (typically 7.2-7.4). Ammonia toxicity, especially if the pH becomes alkaline. | 1. Monitor pH regularly: Use a pH meter for accurate measurements of your supplemented medium. 2. Lower the concentration of this compound: Determine the lowest effective concentration to minimize pH effects and ammonia toxicity. 3. Switch to sodium butyrate: If pH instability persists and is a major concern. |
| Inconsistent results between experiments. | Variable pH shifts due to inconsistencies in cell number, incubation time, or medium preparation. | 1. Standardize all experimental parameters: Use consistent cell seeding densities, treatment durations, and media batches. 2. Prepare a buffered stock solution of this compound: This ensures the pH is pre-adjusted before adding to the culture. |
Experimental Protocols
Protocol 1: Supplementing Cell Culture Medium with HEPES Buffer
This protocol describes how to prepare a cell culture medium supplemented with HEPES to enhance its buffering capacity against pH shifts caused by this compound.
Materials:
-
HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid)
-
1 M NaOH
-
Sterile, deionized water
-
Your basal cell culture medium
-
0.22 µm sterile filter
Procedure:
-
Prepare a 1 M HEPES stock solution:
-
Dissolve 23.83 g of HEPES powder in 80 mL of sterile, deionized water.
-
Adjust the pH to 7.2-7.4 with 1 M NaOH.
-
Bring the final volume to 100 mL with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store at 4°C.
-
-
Supplement your cell culture medium:
-
To your basal cell culture medium, add the sterile 1 M HEPES stock solution to achieve a final concentration of 10-25 mM. For example, to make 500 mL of medium with 25 mM HEPES, add 12.5 mL of the 1 M HEPES stock solution.
-
Gently mix the supplemented medium.
-
-
Final pH adjustment (if necessary):
-
Aseptically measure the pH of the final supplemented medium.
-
If necessary, adjust the pH to your desired range (typically 7.2-7.4) using sterile 1 M HCl or 1 M NaOH.
-
-
Sterile filtration:
-
Sterile-filter the final medium using a 0.22 µm filter unit.
-
-
Storage:
-
Store the HEPES-buffered medium at 4°C.
-
Protocol 2: Monitoring pH of Cell Culture Medium
Materials:
-
Calibrated pH meter with a sterile probe or a micro-pH probe
-
Sterile conical tubes
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Calibrate the pH meter: Follow the manufacturer's instructions for calibrating the pH meter using standard buffer solutions at the temperature of your measurement.
-
Aseptically collect a sample: In a laminar flow hood, carefully open your cell culture flask or plate and aspirate a small, representative sample (e.g., 1-2 mL) of the culture medium into a sterile conical tube.
-
Measure the pH:
-
If using a sterile probe, carefully insert it into the sample tube, ensuring the electrode is submerged.
-
Allow the reading to stabilize before recording the pH value.
-
-
Discard the sample: To avoid contamination, do not return the sampled medium to the culture vessel.
-
Clean the probe: Clean and store the pH probe according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Butyrate is known to influence several key signaling pathways, and its effects can be modulated by the cellular stress induced by pH shifts.
Butyrate-Affected Signaling Pathways
Butyrate, as a histone deacetylase (HDAC) inhibitor, can lead to the hyperacetylation of histones, altering gene expression. This can impact pathways such as:
-
Cell Cycle Control: Butyrate can induce cell cycle arrest, often by upregulating cell cycle inhibitors like p21.[8][9][10]
-
Apoptosis: It can trigger the mitochondrial apoptotic pathway by affecting the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[11]
-
MAPK Pathway: Butyrate can modulate the MAPK signaling pathways, which are involved in cell proliferation and differentiation.[12]
-
PI3K/Akt Pathway: This pathway, crucial for cell survival and growth, can be inhibited by butyrate.[11]
-
Wnt Signaling: Butyrate has been shown to hyperactivate the Wnt signaling pathway in some cancer cells.[11]
-
cAMP-PKA-CREB Pathway: Butyrate can activate this pathway, which is involved in the regulation of gene expression.[13]
Experimental Workflow for Mitigating pH Shifts
References
- 1. The effect of pH on the toxicity of ammonia to a murine hybridoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 4. Low extracellular pH protects cancer cells from ammonia toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 6. medium.com [medium.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Butyrate modulates bacterial adherence on LS174T human colorectal cells by stimulating mucin secretion and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate Activates the cAMP-Protein Kinase A-cAMP Response Element-Binding Protein Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ammonium Butyrate Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of ammonium (B1175870) butyrate (B1204436). Due to the extensive research on sodium butyrate as a delivery form of butyrate, much of the guidance is based on studies involving sodium butyrate and other butyrate derivatives, which are expected to have similar bioavailability characteristics to ammonium butyrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
A1: The primary challenges with oral delivery of this compound are its rapid absorption and metabolism in the upper gastrointestinal (GI) tract, preventing it from reaching the colon where it exerts many of its beneficial effects. Additionally, butyrate has a strong, unpleasant odor, which can be a practical issue in formulation and administration. Unprotected butyrate is readily absorbed and utilized by cells in the stomach and small intestine, leading to low systemic bioavailability and minimal delivery to the distal gut.
Q2: What are the most common strategies to improve the bioavailability and targeted delivery of butyrate?
A2: The most prevalent strategies focus on protecting the butyrate molecule during its transit through the upper GI tract to enable targeted release in the colon. These include:
-
Microencapsulation: This process involves coating butyrate particles with a protective layer, often a lipid or polymer matrix, to prevent premature absorption and mask its odor.
-
Nanoparticle Formulation: Encapsulating butyrate into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its stability, control its release, and enhance cellular uptake.
-
Prodrugs: Using a prodrug form, like tributyrin (B1683025) (a triglyceride containing three butyrate molecules), allows for absorption as the prodrug and subsequent release of butyrate through enzymatic cleavage by lipases in the body.
-
Enteric Coating: Applying a pH-sensitive polymer coating that is resistant to the acidic environment of the stomach but dissolves in the more alkaline conditions of the small intestine and colon is a standard method for targeted delivery.
Q3: Is there a difference in bioavailability between this compound and sodium butyrate?
A3: While direct comparative studies on the in vivo bioavailability of this compound versus sodium butyrate are limited in publicly available literature, their fundamental absorption and metabolic pathways are expected to be very similar. Both are salts of butyric acid and will readily dissociate in the gastrointestinal tract. The primary determinant of bioavailability for unprotected forms is the rapid uptake and metabolism of the butyrate anion by the upper GI tract epithelium. Therefore, the delivery strategies and troubleshooting advice provided for sodium butyrate are highly relevant for this compound as well.
Q4: What are the key signaling pathways activated by butyrate?
A4: Butyrate exerts its biological effects through two primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs. By inhibiting these enzymes, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates the expression of genes involved in cell cycle progression, apoptosis, and inflammation.
-
G-Protein-Coupled Receptor (GPCR) Signaling: Butyrate acts as a ligand for several GPCRs, most notably GPR41 (FFAR3) and GPR43 (FFAR2). Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that influence gut hormone secretion, immune responses, and intestinal homeostasis.[1][2][3]
Troubleshooting Guides
Issue 1: Low or Inconsistent Butyrate Levels in Plasma/Tissue Samples
| Possible Cause | Troubleshooting Steps |
| Rapid upper GI absorption of unprotected butyrate | * Utilize a protected formulation such as microencapsulated butyrate, nanoparticles, or a prodrug like tributyrin to bypass premature absorption.[4][5][6][7] |
| Inefficient release from the delivery system | * For microencapsulated or nanoparticle formulations, ensure the coating material is appropriate for the target release site (e.g., pH-sensitive for colonic delivery). * For prodrugs like tributyrin, verify sufficient lipase (B570770) activity in the animal model or consider co-administration with a lipase supplement if applicable. |
| Suboptimal dosing or administration route | * Review literature for appropriate dosage ranges for your chosen formulation and animal model. * Ensure consistent and accurate administration, particularly with oral gavage, to minimize variability. |
| Issues with sample collection and processing | * Optimize blood/tissue collection time points based on the expected pharmacokinetic profile of your formulation. Peak plasma concentrations for oral tributyrin in mice are often observed between 15-60 minutes. * Use appropriate anticoagulants (e.g., EDTA) and immediately process or freeze samples to prevent butyrate degradation by cellular metabolism. |
| Analytical method variability | * Validate your quantification method (e.g., GC-MS, HPLC). Ensure proper sample derivatization if required. * Use stable isotope-labeled internal standards to account for extraction inefficiencies and matrix effects. |
Issue 2: Animal Stress or Adverse Events During Oral Gavage
| Possible Cause | Troubleshooting Steps |
| Animal resistance and stress | * Ensure personnel are properly trained in oral gavage techniques to minimize stress and risk of injury. * Acclimatize animals to handling and the gavage procedure. * Consider precoating the gavage needle with a sucrose (B13894) solution to pacify the animal and induce swallowing.[8] |
| Esophageal or gastric injury | * Use the correct size and type of gavage needle for the animal (e.g., flexible vs. rigid, appropriate gauge and length). The needle should have a smooth, ball-tipped end.[9] * Measure the correct insertion length externally from the tip of the nose to the last rib to avoid stomach perforation.[1] * Administer the formulation slowly and stop immediately if the animal shows signs of distress.[1] |
| Aspiration pneumonia | * Ensure the gavage needle is correctly placed in the esophagus and not the trachea. If fluid appears in the mouth or the animal coughs, withdraw the needle immediately.[9] * Performing gavage on awake animals is often preferred as complications are more readily observable. |
Issue 3: Formulation Instability
| Possible Cause | Troubleshooting Steps |
| Hygroscopicity of butyrate salts | * Store ammonium/sodium butyrate in a desiccator. * For aqueous solutions for oral gavage, it is recommended to prepare them fresh daily to avoid potential degradation or microbial growth.[10][11] |
| Decomposition during feed processing | * If incorporating into feed, be aware that heat, moisture, and pressure during pelleting can degrade unprotected butyrate. * Microencapsulation provides significant protection against degradation during feed manufacturing.[12] |
| Incompatibility with other formulation components | * Ensure all excipients in your formulation are compatible with butyrate and the intended delivery system. * For nanoparticle formulations, check for aggregation or drug leakage over time. |
Data Presentation: Pharmacokinetics of Butyrate Formulations
Table 1: Peak Plasma Butyrate Concentrations in Rodents After Oral Administration of Different Butyrate Formulations
| Formulation | Animal Model | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| Tributyrin | Mouse | 3.1 g/kg | ~0.5 mM | 45 min | [8] |
| Tributyrin | Mouse | 5.2 g/kg | ~0.9 mM | 45 min | [8] |
| Tributyrin | Mouse | 7.8 g/kg | ~1.0 mM | 15 - 60 min | [8] |
| Tributyrin | Mouse | 10.3 g/kg | ~1.75 mM | 15 - 60 min | [8] |
| Sodium Butyrate | Mouse | 5 g/kg | ~9.0 mM | 15 min | [8] |
| Tributyrin | Rat | 10.3 g/kg | ~3.0 mM | 75 min | [8] |
| Tributyrin | Rat | 1.0 g/kg | ~2.4 mM (portal vein) | 60 min |
Note: The high Cmax of oral sodium butyrate in mice reflects its rapid absorption in the upper GI tract, not necessarily sustained systemic bioavailability or delivery to the colon.
Experimental Protocols
Protocol 1: Microencapsulation of Sodium Butyrate (Fluidized Bed Method)
This protocol is a generalized procedure based on described methods for creating microcapsules designed to protect sodium butyrate and allow for targeted release.
Materials:
-
Sodium Butyrate
-
Core/Framework materials (e.g., Hydroxypropyl methylcellulose, Chitosan, Silicon dioxide)
-
Coating materials (e.g., Carnauba wax, Palm oil, Polyethylene (B3416737) glycol)
-
Organic solvent for dissolving coating materials
-
Deionized water
Equipment:
-
Fluidized bed coater with a bottom spray nozzle
-
High-temperature dryer
-
Low-temperature curing chamber
Procedure:
-
Core Preparation:
-
Dissolve a specific amount of sodium butyrate in deionized water to create an aqueous solution.
-
In the fluidized bed chamber, add the core/framework materials (e.g., a mixture of hydroxypropyl methylcellulose, chitosan, and silicon dioxide).
-
Heat the fluidized bed to a high temperature (e.g., 230°C) to expand the framework materials.
-
-
Embedding:
-
Spray the aqueous sodium butyrate solution onto the fluidized framework materials. The sodium butyrate will become embedded within this framework.
-
Dry the particles at a high temperature (e.g., 120-140°C).
-
-
Curing:
-
Transfer the particles to a low-temperature environment (e.g., -5°C) to cure and solidify the sodium butyrate particles.
-
-
Coating:
-
Dissolve the coating materials (e.g., a mixture of carnauba wax, palm oil, and polyethylene glycol) in a suitable organic solvent.
-
In a fluidized bed coating machine, use a bottom spray mechanism to evenly apply the coating solution onto the cured sodium butyrate particles.
-
Maintain the process parameters such as flow rate (e.g., 0.1-3 L/min) and temperature (e.g., 50-90°C) for a specified duration (e.g., 3-4 hours).
-
-
Final Product:
-
The resulting microencapsulated sodium butyrate should be a free-flowing powder with a defined particle size.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) (Microemulsion Method)
This protocol describes a common method for preparing SLNs, which can be adapted for butyrate prodrugs like cholesteryl butyrate.
Materials:
-
Lipid (e.g., Cholesteryl butyrate, Stearic acid)
-
Surfactant/Emulsifier (e.g., Polysorbate 20, Soy phosphatidylcholine)
-
Co-surfactant/Co-emulsifier (e.g., Sodium monooctylphosphate)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Water bath or heating block
-
Vortex mixer
Procedure:
-
Preparation of the Microemulsion:
-
In a beaker, combine the lipid, surfactant, and co-surfactant.
-
Heat the mixture to a temperature above the melting point of the lipid (e.g., 65-70°C) while stirring until a clear, homogenous mixture is formed. This is the hot microemulsion.
-
-
Formation of Nanoparticles:
-
Prepare a separate beaker of cold deionized water (e.g., 2-3°C).
-
Under continuous stirring, rapidly disperse the hot microemulsion into the cold water. The volume ratio of microemulsion to cold water is typically in the range of 1:25 to 1:50.
-
The rapid cooling of the lipid in the aqueous phase causes the lipid to precipitate, forming solid lipid nanoparticles.
-
-
Characterization:
-
The resulting SLN dispersion can be characterized for particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
The concentration of the encapsulated compound can be quantified using methods like HPLC.
-
Mandatory Visualizations
Caption: Butyrate's dual signaling mechanisms.
Caption: Experimental workflow for in vivo bioavailability studies.
Caption: Troubleshooting logic for low plasma butyrate.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. genomind.com [genomind.com]
- 6. mdpi.com [mdpi.com]
- 7. Abnormalities in microbiota/butyrate/FFAR3 signaling in aging gut impair brain function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. img.wattagnet.com [img.wattagnet.com]
Degradation pathways of ammonium butyrate under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of ammonium (B1175870) butyrate (B1204436) under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ammonium butyrate?
This compound can degrade through two main pathways: microbial degradation and chemical degradation. Microbial degradation typically occurs under anaerobic conditions where microorganisms utilize butyrate as a carbon source. Chemical degradation can be induced by factors such as pH, temperature, and light.
Q2: What are the expected degradation products of this compound?
Under microbial degradation, particularly anaerobic digestion, butyrate is typically converted to acetate (B1210297), hydrogen, and ultimately methane (B114726) and carbon dioxide.[1][2] Chemical degradation pathways can be more varied. For instance, heating this compound can lead to the formation of butyramide (B146194) and water.[3][4]
Q3: How does ammonia (B1221849) concentration affect the microbial degradation of butyrate?
High concentrations of total ammonia nitrogen (TAN) can inhibit the microbial degradation of butyrate, particularly in anaerobic digestion systems.[1] The inhibitory effect is influenced by pH, with higher pH levels increasing the concentration of free ammonia (NH3), which is more toxic to microorganisms than the ammonium ion (NH4+). However, studies have shown that butyrate-degrading bacteria can recover from severe ammonia inhibition if given enough time to adapt.[1]
Q4: What is a suitable analytical method for monitoring the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products.[5][6][7] Gas Chromatography with Flame Ionization Detection (GC-FID) is also a common and effective method for quantifying short-chain fatty acids like butyrate.[8]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the column packing material. - Column contamination. - Inappropriate mobile phase pH. | - Use an end-capped column. - Flush the column with a strong solvent. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of butyric acid (~4.82). |
| Fluctuating Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Pump malfunction. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Check pump seals and for any leaks in the system.[9][10][11][12] |
| Ghost Peaks | - Contamination in the sample or mobile phase. - Carryover from previous injections. | - Use high-purity solvents and reagents. - Implement a thorough needle wash protocol. - Run blank injections to identify the source of contamination. |
| Poor Resolution | - Inadequate separation of degradation products from the parent compound. - Suboptimal mobile phase composition. | - Optimize the gradient or isocratic mobile phase composition. - Try a different column with a different stationary phase. - Adjust the flow rate. |
Experimental Condition Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Slow Degradation Observed | - Inappropriate stress conditions (e.g., temperature too low, pH not optimal). - Inactive microbial inoculum (for microbial degradation studies). | - Increase the severity of the stress condition (e.g., higher temperature, more extreme pH). - Ensure the microbial culture is viable and acclimated to the experimental conditions. |
| Inconsistent Results Between Replicates | - Inhomogeneous sample preparation. - Fluctuations in experimental conditions (e.g., temperature, light intensity). | - Ensure thorough mixing of solutions. - Precisely control all experimental parameters. - Prepare fresh stock solutions for each experiment. |
| Formation of Unexpected Products | - Contamination of reagents or glassware. - Complex secondary degradation reactions. | - Use high-purity reagents and thoroughly clean all equipment. - Analyze samples at multiple time points to understand the degradation pathway. - Use techniques like mass spectrometry to identify unknown products. |
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of the butyrate component under various conditions, primarily from microbial degradation studies.
Table 1: Effect of Total Ammonia Nitrogen (TAN) and pH on Butyrate Degradation
| TAN Concentration (g N/L) | pH | Observation |
| 4.0 | 7.0 - 8.0 | No discernible impact on butyrate degradation.[1] |
| > 8.0 | 7.5 | Remarkable inhibition of butyrate degradation.[1] |
| 20.0 | - | Activity of butyrate-degrading bacteria can fully recover with prolonged adaptation.[1] |
Table 2: Kinetic Parameters for Butyrate Metabolism in a Thermophilic Anaerobic Triculture
| Parameter | Value |
| Apparent half-saturation constant (Km) for butyrate | 76 µM |
| Apparent half-saturation constant (Km) for acetate | 0.4 mM |
| Apparent half-saturation constant (Km) for dissolved hydrogen | 8.5 µM |
| Butyrate and hydrogen metabolized to a concentration of | < 1 µM |
| Acetate uptake ceased at a concentration of | 25 to 75 µM |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- HPLC-grade acetonitrile (B52724) and other necessary solvents
- pH meter
- HPLC system with UV or MS detector
- Photostability chamber
- Oven
2. Stock Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period.
-
Sample at various time points and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at a high temperature (e.g., above its decomposition temperature, which for the similar ammonium acetate is around 114°C).[13]
-
Also, heat the stock solution at a specified temperature (e.g., 60°C).
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
4. Analysis:
- Analyze all samples using a validated stability-indicating HPLC method.
- The method should be able to separate the parent this compound peak from all degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrument and degradation products observed.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of a buffered aqueous phase (e.g., 10 mM ammonium formate (B1220265) at pH 3.0) and an organic phase (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection: UV at 210 nm or Mass Spectrometry for identification of degradation products.
2. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.
Visualizations
References
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. Kinetics of butyrate, acetate, and hydrogen metabolism in a thermophilic, anaerobic, butyrate-degrading triculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammonium acetate - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem-agilent.com [chem-agilent.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. vinipul.com [vinipul.com]
Addressing batch-to-batch variability of commercial ammonium butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ammonium (B1175870) butyrate (B1204436). Batch-to-batch variability can introduce significant challenges in experimental reproducibility, and this resource aims to provide solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is ammonium butyrate and what is its primary mechanism of action in biological systems?
This compound (C₄H₁₁NO₂) is an ammonium salt of butyric acid.[1] In research, it is primarily used for its butyrate component, a short-chain fatty acid (SCFA) that is a well-documented histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters gene expression.[1] This can result in the induction of cell cycle arrest, promotion of cellular differentiation, and apoptosis in various cell models.[1]
Q2: We are observing inconsistent results in our cell culture experiments with a new batch of this compound. What are the potential causes?
Inconsistent results with a new batch of an HDAC inhibitor like this compound can stem from several factors:
-
Purity and Impurities: The new batch may have a lower purity or contain impurities that interfere with your assay. Even small amounts of contaminants can alter the biological activity.[2]
-
Compound Integrity: The compound may have degraded due to improper storage or handling. This compound is hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.[1]
-
Solubility Issues: Different batches might exhibit different solubility characteristics due to variations in crystalline structure, which can affect the effective concentration in your experiments.[2]
-
Incorrect Salt Form: While you ordered this compound, a different salt form may have been synthesized or supplied, which would affect the molecular weight and solubility.[2]
Q3: How can we verify the quality of a new batch of this compound?
It is highly recommended to perform in-house quality control on new batches. The following analytical techniques are crucial for assessing purity and identity:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the butyrate component.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities, including residual solvents from synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of both the ammonium and butyrate ions.
-
Karl Fischer Titration: To determine the water content, which is important given the hygroscopic nature of the compound.
Q4: What are the recommended storage and handling procedures for this compound?
To minimize degradation and maintain consistency, adhere to the following storage and handling best practices:
-
Storage: Store this compound in a tightly sealed container in a dry and cool place, protected from light. The recommended storage temperature is typically found on the product label.
-
Handling: As the compound is hygroscopic, minimize its exposure to the atmosphere.[1] Weigh out the required amount quickly and reseal the container immediately. For preparing stock solutions, it is advisable to make concentrated stocks in an appropriate solvent, aliquot them into single-use vials, and store them at the recommended temperature to avoid repeated freeze-thaw cycles.[2]
Q5: My cells are showing unexpected phenotypes, such as a different type of cell cycle arrest or a lack of apoptosis, after treatment with this compound. What could be the cause?
Unexpected cellular responses can be due to several factors:
-
Cell Line Specificity: Different cell lines can respond differently to HDAC inhibitors due to variations in the expression levels of HDAC isoforms and the status of other signaling pathways.[3]
-
Concentration-Dependent Effects: Butyrate can have bimodal effects on cell proliferation and survival depending on the concentration used.[4] Low concentrations might stimulate proliferation, while high concentrations can induce apoptosis.[4]
-
Off-Target Effects of Impurities: Impurities in a particular batch may have their own biological activities that could lead to unexpected phenotypes.
-
Activation of Redundant Pathways: Cells may compensate for the inhibition of one pathway by activating another, leading to a different outcome than expected.[5]
Troubleshooting Guides
Issue 1: Reduced Potency or Efficacy in Cell-Based Assays
You observe that a new batch of this compound requires a higher concentration to achieve the same biological effect (e.g., IC50 for cell growth inhibition) as previous batches.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Lower Purity of the New Batch | 1. Request the Certificate of Analysis (CoA) from the supplier for the new batch and compare the purity with the previous batch. 2. Perform in-house purity analysis using HPLC (see Experimental Protocol 1). |
| Degradation of the Compound | 1. Review storage conditions. Was the container tightly sealed and stored in a dry environment? 2. Prepare a fresh stock solution from the solid material. 3. Analyze the material for the presence of degradation products using GC-MS (see Experimental Protocol 2). |
| Inaccurate Concentration of Stock Solution | 1. Recalibrate the balance used for weighing. 2. Ensure the compound is fully dissolved in the solvent. Poor solubility can lead to a lower effective concentration.[3] 3. Prepare a new stock solution, paying close attention to weighing and dissolution. |
| Presence of Inhibitory Impurities | 1. Analyze the batch for impurities using GC-MS and NMR (see Experimental Protocols 2 and 3). 2. Common impurities can include residual butyric acid or ammonia (B1221849) from the synthesis process.[1] |
Troubleshooting Workflow for Reduced Potency
Caption: Workflow for troubleshooting reduced potency.
Issue 2: Increased or Unexpected Cytotoxicity
You observe a higher level of cell death than expected, or cytotoxicity at concentrations that were previously non-toxic.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Presence of Toxic Impurities | 1. Analyze the batch for impurities using GC-MS (see Experimental Protocol 2). Residual solvents or byproducts from the synthesis can be cytotoxic. 2. Compare the impurity profile to that of a batch that gave expected results. |
| Incorrect Stoichiometry (Excess Ammonia) | 1. Excess ammonia can be toxic to cells, affecting intracellular pH and protein glycosylation.[6][7] 2. Use NMR to assess the ratio of ammonium to butyrate (see Experimental Protocol 3). 3. Measure the pH of the prepared cell culture medium after the addition of this compound. |
| Cell Line Sensitivity | 1. Ensure you are using cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[3] 2. Your cell line may be particularly sensitive to the inhibition of a specific HDAC isoform.[5] |
Caption: Key signaling pathways modulated by butyrate.
This technical support guide is intended to be a living document and will be updated as more information becomes available. For issues not covered here, please contact your supplier with the batch number and a detailed description of the problem.
References
- 1. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the effects of butyric acid on cell proliferation, cell cycle distribution and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Refining experimental protocols to enhance ammonium butyrate efficacy
Ammonium (B1175870) Butyrate (B1204436) Efficacy: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to refine experimental designs and enhance the efficacy of ammonium butyrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the ammonium salt of butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon.[1][2][3] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs).[4][5][6] HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of various genes involved in key cellular processes.[4][7]
Q2: Beyond HDAC inhibition, what other mechanisms does butyrate influence?
A2: Butyrate also modulates intracellular signaling by activating G protein-coupled receptors (GPCRs), such as GPR109A and GPR43.[8][9][10] Activation of these receptors can trigger various downstream effects, including the suppression of inflammatory pathways like NF-κB, modulation of the PI3K/Akt pathway, and activation of MAPK signaling cascades.[9][10][11][12]
Q3: What are the common biological effects of butyrate treatment in vitro?
A3: In various cell models, particularly cancer cell lines, butyrate has been shown to inhibit cell proliferation, induce cell cycle arrest (commonly at the G1 phase), promote cellular differentiation, and trigger apoptosis (programmed cell death).[6][9][13][14] It also exerts significant anti-inflammatory effects.[8][9]
Q4: What is the "butyrate paradox"?
A4: The "butyrate paradox" refers to the observation that butyrate has opposite effects on normal versus cancerous colonocytes. It stimulates the proliferation of healthy colonocytes, serving as their primary energy source, while it inhibits the growth of and induces apoptosis in colorectal cancer cells.[8][10]
Q5: Is there a difference between using sodium butyrate and this compound?
A5: Both compounds deliver the active butyrate anion, which is responsible for the primary biological effects like HDAC inhibition.[4] this compound provides both a butyrate anion and an ammonium cation.[4] While most in vitro studies use sodium butyrate, the choice may depend on the specific experimental context. Researchers should be aware of potential confounding effects from the cation, as high concentrations of ammonia (B1221849) can influence cellular metabolism and pH.[15][16]
Data Presentation: Efficacy Across Cell Lines
The effectiveness of butyrate is highly dependent on the cell type, treatment duration, and concentration.
Table 1: Half-Maximal Inhibitory Concentrations (IC₅₀) of Butyrate in Human Colon Cancer Cell Lines.
| Cell Line | 24h IC₅₀ (mM) | 48h IC₅₀ (mM) | 72h IC₅₀ (mM) | Citation(s) |
|---|---|---|---|---|
| HCT116 | 1.14 | 0.83 | 0.86 | [17] |
| HT-29 | Not Determined | 2.42 | 2.15 | [17] |
| Caco-2 | Not Determined | Not Determined | 2.15 |[17] |
Table 2: Effective Butyrate Concentrations for Various Biological Effects.
| Biological Effect | Cell Type / Model | Effective Concentration Range | Citation(s) |
|---|---|---|---|
| Inhibition of Proliferation | Colorectal Cancer Cells | 0.5 - 5 mM | [17][18] |
| Induction of Apoptosis | Colorectal Cancer Cells | >2 mM | [10][17] |
| Histone H3 Acetylation | Macrophages (BMDM) | 0.5 - 2.5 mM (Dose-dependent increase) | [5] |
| Gene Expression Changes | Colon Adenocarcinoma Cells | 2 mM | [13] |
| Barrier Function Promotion | Intestinal Epithelial Cells | ≤2 mM | [9] |
| Barrier Function Disruption | Intestinal Epithelial Cells | ≥5 mM |[9] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Preparation of Stock Solution:
-
Dissolve this compound powder in sterile phosphate-buffered saline (PBS) or cell culture medium to create a concentrated stock solution (e.g., 1 M).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that ensures they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into fresh, pre-warmed complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the butyrate-containing medium. Include a vehicle control group treated with medium containing the same concentration of the solvent (e.g., PBS) used for the stock solution.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal time will vary depending on the cell type and the endpoint being measured.[17]
-
-
Endpoint Analysis:
-
Proceed with the specific assay to measure the desired outcome (e.g., cell viability, apoptosis, gene expression).
-
Protocol 2: Cell Viability Assessment using CCK-8/MTT Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
After 24 hours of incubation to allow for cell attachment, treat the cells with a range of this compound concentrations as described in Protocol 1.
-
-
Assay Procedure:
-
At the end of the treatment period, add 10 µL of CCK-8 or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Data Acquisition:
-
For CCK-8, measure the absorbance at 450 nm using a microplate reader.
-
For MTT, first, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals, then measure the absorbance at 570 nm.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.[18]
-
Protocol 3: Apoptosis Detection by Annexin V/7-AAD Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.[17]
-
-
Cell Harvesting:
-
At the end of the incubation period, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add fluorescently-labeled Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while double-positive cells are in late-stage apoptosis or necrosis.[17]
-
Visualizations: Pathways and Workflows
Caption: Butyrate inhibits HDAC, increasing histone acetylation and gene expression.
Caption: A structured workflow for testing this compound efficacy.
Troubleshooting Guide
Q1: I am not observing the expected anti-proliferative or pro-apoptotic effect. What could be wrong?
A1:
-
Insufficient Concentration: The required concentration of butyrate is highly cell-type specific.[17] HCT116 cells are sensitive to concentrations around 1 mM, while HT-29 and Caco-2 cells require >2 mM to see a significant effect at 48-72 hours.[17] Consult the literature for your specific cell line or perform a dose-response experiment with a wide range of concentrations (e.g., 0.5 mM to 10 mM).
-
Incorrect Treatment Duration: The effects of butyrate are time-dependent.[13] Short incubation times (<24 hours) may be insufficient to induce significant changes in proliferation or apoptosis. Try extending the treatment duration to 48 or 72 hours.
-
Cell Confluency: Treating cells that are overly confluent can lead to contact inhibition, masking the anti-proliferative effects of butyrate. Ensure cells are in a logarithmic growth phase (60-80% confluent) at the start of the experiment.
-
Butyrate Degradation: Butyrate solutions, especially in complex media, can be metabolized by cells. Ensure your stock solution is fresh and properly stored. Consider replenishing the media with fresh butyrate for long-term experiments (>48 hours).
Q2: My cell viability is decreasing dramatically even at low concentrations, or my vehicle control is affected. Why?
A2:
-
Ammonia Toxicity: The ammonium cation (NH₄⁺) can be toxic to some cell lines at high concentrations. If you are using very high doses of this compound, consider switching to sodium butyrate to see if the effect persists. This will help determine if the toxicity is from the butyrate anion or the ammonium cation.
-
pH Shift in Medium: The addition of a high concentration of a salt solution can alter the pH of your culture medium. Measure the pH of the medium after adding the highest concentration of this compound. If it has shifted outside the optimal range (typically 7.2-7.4), adjust the pH or use a buffered solution to prepare your stock.
-
Contamination: Unexpected cell death can be a sign of microbial contamination in your stock solution or cell culture. Always filter-sterilize your stock solutions and practice good aseptic technique.
Q3: I am seeing high variability between replicate experiments. How can I improve reproducibility?
A3:
-
Inconsistent Cell State: Ensure you are using cells from the same passage number range for all experiments, as cellular responses can change with prolonged culturing. Always seed cells at the exact same density and allow them to attach for a consistent period before treatment.
-
Stock Solution Issues: Prepare a large batch of your this compound stock solution, aliquot it, and freeze it. Using the same stock for a series of experiments eliminates variability from weighing and dissolving the compound each time. Avoid repeated freeze-thaw cycles.
-
Assay Timing: Perform the endpoint assay at the exact same time point after treatment for all experiments. For assays like MTT or CCK-8, ensure the incubation time with the reagent is kept consistent across all plates and experiments.
Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A4:
-
Solubility Limits: While this compound is generally soluble in aqueous solutions, precipitation can occur if the concentration is too high, especially when diluted in complex media at low temperatures. This can be a particular problem with HPLC mobile phases containing high organic content.[19][20]
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
If it persists, it may be due to bacterial growth or reaction with media components.[20] Discard the solution and prepare a fresh, filter-sterilized stock.
-
When preparing stocks, ensure the powder is fully dissolved in the solvent (e.g., PBS) before adding it to the culture medium.
-
Caption: A decision tree for troubleshooting common butyrate experiment issues.
References
- 1. Epigenetic Regulation of Gene Expression Induced by Butyrate in Colorectal Cancer: Involvement of MicroRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The epigenetic effects of butyrate: potential therapeutic implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. In vitro models for the study of the effect of butyrate on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.universityofgalway.ie [research.universityofgalway.ie]
- 16. Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Limitations of Ammonium Butyrate in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using ammonium (B1175870) butyrate (B1204436) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is ammonium butyrate, and why is it used in cell culture?
This compound is an organic salt of butyric acid.[1][2] The butyrate anion is a well-documented short-chain fatty acid (SCFA) and a potent histone deacetylase (HDAC) inhibitor.[3][4] By inhibiting HDACs, butyrate can alter gene expression, leading to cell cycle arrest, promotion of differentiation, and apoptosis in various cell models.[3] This makes it a valuable tool in cancer biology, epigenetic research, and studies on cellular differentiation.[3]
Q2: What are the primary limitations of using this compound in long-term cell culture?
The primary limitations stem from two main sources: the inherent instability of butyrate in aqueous solutions and the potential toxicity of the ammonium cation, especially in long-term cultures.
-
Butyrate Instability: Butyrate solutions, including sodium butyrate, are known to have limited stability in aqueous solutions, and it is often recommended to prepare them fresh for cell culture use.[4][5] Over time, the concentration and activity of butyrate may decrease, leading to variability in experimental results.
-
Ammonium Toxicity: The ammonium ion (NH₄⁺) can be toxic to mammalian cells, even at relatively low concentrations.[6][7][8] This can lead to reduced cell growth rates, decreased maximal cell densities, and alterations in cellular metabolism.[6][8] In long-term cultures, the accumulation of ammonium can become a significant confounding factor.
Q3: How does ammonium toxicity manifest in cultured cells?
Ammonium toxicity can manifest in several ways:
-
Reduced Cell Growth and Viability: Increased ammonium concentrations can inhibit cell proliferation and may even lead to cell death.[6][9]
-
Metabolic Alterations: Cells may exhibit increased consumption of glucose and glutamine and increased production of lactate (B86563) and alanine (B10760859) in response to high ammonium levels.[10][11]
-
Altered Protein Glycosylation: The presence of ammonium has been shown to affect the glycosylation patterns of recombinant proteins, which can impact their function and immunogenicity.[7][10][11]
-
Changes in Intracellular pH: Ammonium ions can affect intracellular pH levels, which can have widespread effects on cellular processes.[7]
Q4: Is sodium butyrate a better alternative to this compound?
Sodium butyrate is more commonly used in cell culture research. While it avoids the issue of ammonium toxicity, it still shares the limitation of butyrate instability in solution.[3][5][12] The choice between this compound and sodium butyrate may depend on the specific cell line and experimental goals. However, due to the potential for ammonium-related side effects, sodium butyrate is often the preferred choice for long-term studies.
Q5: Are there other alternatives to ammonium and sodium butyrate?
Yes, several butyrate derivatives and delivery systems are being explored to overcome the limitations of traditional butyrate salts. These include:
-
Butyrate Prodrugs: Chemical modifications to the butyrate molecule can improve its stability and cellular uptake, with the active butyrate being released inside the cell.
-
Controlled-Release Systems: Encapsulating butyrate in microparticles or other delivery vehicles can provide a sustained release over time, maintaining a more stable concentration in the culture medium.
-
Tributyrin: A triglyceride containing three butyrate molecules, which can be hydrolyzed by cellular lipases to release butyrate. Some studies suggest it may have fewer negative effects on cell viability compared to sodium butyrate.[6]
Troubleshooting Guides
Problem 1: Decreased cell viability or proliferation in long-term cultures with this compound.
| Possible Cause | Troubleshooting Step |
| Ammonium Toxicity | 1. Measure Ammonium Concentration: If possible, measure the ammonium concentration in your culture medium over time. 2. Reduce Concentration: Titrate down the concentration of this compound to the lowest effective level. 3. Switch to Sodium Butyrate: Consider switching to sodium butyrate to eliminate the ammonium ion as a variable. 4. Increase Potassium Concentration: Some studies suggest that increasing the potassium ion concentration in the medium can help mitigate ammonium toxicity by competing for cellular transporters.[13][14] |
| Butyrate-induced Apoptosis or Cell Cycle Arrest | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. 2. Time-Course Experiment: Evaluate the effects of butyrate at different time points to distinguish between early-onset toxicity and long-term effects. |
| Butyrate Degradation | 1. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment. Do not store aqueous solutions for extended periods.[5] 2. Fed-Batch Strategy: Consider a fed-batch approach where small amounts of fresh this compound are added to the culture at regular intervals. |
Problem 2: Inconsistent or variable experimental results over time.
| Possible Cause | Troubleshooting Step |
| Instability of this compound in Solution | 1. Standardize Solution Preparation: Ensure that you are using a consistent protocol for preparing your this compound solutions, including the solvent and storage conditions. 2. Use Freshly Prepared Media: Add this compound to the culture medium immediately before use. |
| Metabolic Shifts in Long-Term Culture | 1. Monitor Key Metabolites: If possible, monitor glucose, lactate, and glutamine levels in your culture to track metabolic changes. 2. Adaptation of Cells: Be aware that cells can adapt to long-term exposure to butyrate, which may alter their response over time. |
Problem 3: Altered phenotype or function of the target protein (e.g., changes in glycosylation).
| Possible Cause | Troubleshooting Step |
| Effect of Ammonium on Glycosylation Pathways | 1. Analyze Glycosylation Profile: If you are working with a recombinant protein, analyze its glycosylation pattern to confirm if changes are occurring. 2. Switch to a Different Butyrate Source: Replace this compound with sodium butyrate or a butyrate derivative to see if the glycosylation profile is restored. 3. Optimize Culture Conditions: Adjusting other culture parameters, such as pH and nutrient levels, may help to mitigate the effects of ammonium on glycosylation. |
Data Summary Tables
Table 1: Effects of Ammonium Chloride on CHO Cell Growth
| Cell Line | IC50 of NH₄Cl | Effect on Specific Protein Production | Reference |
| CHO (EPO-producing) | 33 mM | Increased above 5 mM NH₄Cl | [10][11] |
Table 2: Metabolic Effects of Butyrate on Cultured Colonocytes
| Condition | Change in Oxygen Consumption Rate (OCR) | Change in Extracellular Acidification Rate (ECAR) | Reference |
| Acute Butyrate Exposure | Increased | Decreased | [10][13][15] |
| Long-term Butyrate Exposure | No significant change in mitochondrial bioenergetics | Decreased glycolytic function | [10][13][15] |
Experimental Protocols
Protocol 1: Preparation of a Fresh this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS
-
Sterile conical tubes
-
Sterile 0.22 µm filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a small volume of sterile water or PBS in a conical tube.
-
Gently vortex until the powder is completely dissolved.
-
Bring the solution to the final desired volume with sterile water or PBS.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage. For long-term use, it is recommended to prepare the solution fresh before each experiment.
-
Protocol 2: Assessing the Impact of this compound on Cell Viability using the MTT Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 3. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of amino acid additions on ammonium stressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of sodium butyrate on mammalian cells in culture: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of ammonia and ammonium ion toxicity in animal cells: transport across cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ammonium Toxicity and Potassium Limitation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Ammonium Butyrate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of ammonium (B1175870) butyrate (B1204436). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of ammonium butyrate in a question-and-answer format.
Question: Why am I seeing poor peak shapes, such as peak tailing or fronting?
Answer: Poor peak shape is a common issue in the HPLC analysis of short-chain fatty acids like butyrate.[1][2] Several factors can contribute to this problem:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. For acidic compounds like butyric acid (the form of this compound under acidic conditions), a low pH (around 2.5-3) is often necessary to suppress the ionization of silanol (B1196071) groups on the column, which can cause tailing.[2][3]
-
Secondary Interactions: Basic compounds can interact with residual silanol groups on silica-based columns, leading to tailing.[2] Using an end-capped column can help minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak fronting.[1][4] Try diluting your sample or reducing the injection volume.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5][6] Whenever possible, dissolve your sample in the mobile phase.
-
Column Contamination or Deterioration: Accumulation of contaminants on the column can lead to distorted peaks.[1][6] If you suspect this, try washing the column or replacing it. A guard column can help protect the analytical column.[5][6]
Question: My retention times are drifting or are not reproducible. What could be the cause?
Answer: Retention time variability can significantly impact the reliability of your results.[7][8] Here are some potential causes:
-
Mobile Phase Composition Changes: Even small changes in the mobile phase composition, such as the evaporation of a volatile organic solvent, can cause retention time drift.[7] It is recommended to prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a run. Insufficient equilibration time can lead to drifting retention times.[9][10]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[7][8] Using a column oven will provide a stable temperature environment. A 1°C change in temperature can alter retention by approximately 2%.[8]
-
Pump Issues: Leaks, inconsistent flow rates, or air bubbles in the pump can all lead to variable retention times.[9]
-
pH Instability of the Mobile Phase: If using a buffer, ensure it is within its effective buffering range and is stable over time. Changes in pH can affect the ionization state of the analyte and thus its retention.
Question: I am experiencing low sensitivity and cannot detect my analyte. What should I do?
Answer: Low sensitivity can be a challenge, especially at low concentrations of this compound.
-
Detector Wavelength: For UV detection of butyrate, a low wavelength, typically around 210 nm, is used.[11] Ensure your detector is set to the optimal wavelength.
-
Derivatization: Since short-chain fatty acids have low UV absorbance, derivatization can be employed to enhance detection sensitivity.[12][13] However, this adds a step to the sample preparation process.
-
Detector Issues: A deteriorating detector lamp can lead to decreased sensitivity.[14] Check the lamp's energy output.
-
Sample Degradation: Ensure your sample is properly stored and handled to prevent degradation of the analyte.
Question: I see "ghost peaks" in my chromatogram. Where are they coming from?
Answer: Ghost peaks are peaks that appear in the chromatogram but do not correspond to any of the components in your sample.[1]
-
Contamination: The most common cause is contamination in the mobile phase, sample, or from the HPLC system itself (e.g., from a previous injection, known as carryover).[1][2][14]
-
Impure Solvents: Always use HPLC-grade solvents to minimize impurities.[2]
-
System Cleaning: Regularly flushing the system and column can help remove contaminants.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with this compound analysis.
Caption: Troubleshooting workflow for common HPLC issues.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the HPLC analysis of butyrate.
| Parameter | Recommended Value/Range | Notes |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | A C18 column is commonly used for short-chain fatty acid analysis.[11] |
| Mobile Phase | Acetonitrile (B52724) and an acidic aqueous buffer (e.g., phosphate (B84403) or formic acid) | The exact ratio will depend on the specific column and desired retention time.[3][11] |
| Mobile Phase pH | 2.5 - 3.0 | A low pH is crucial for good peak shape by keeping butyric acid in its protonated form.[3] |
| Flow Rate | 0.5 - 1.0 mL/min | A typical flow rate for a standard 4.6 mm ID column.[11] |
| Column Temperature | 20 - 30 °C | Maintaining a consistent temperature is important for reproducible retention times.[11][15] |
| Detection Wavelength | 206 - 210 nm | Butyrate has a low UV absorbance, requiring detection at a low wavelength.[11][15] |
| Injection Volume | 10 - 20 µL | This can be adjusted based on sample concentration.[11][15] |
Detailed Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
0.45 µm nylon membrane filters[11]
2. Instrument and Conditions
-
HPLC System: An HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., YMC Triart C18, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v).[15] The mobile phase should be filtered and degassed before use.[11]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.[15]
-
Detection Wavelength: 206 nm.[15]
-
Injection Volume: 20 µL.[15]
3. Standard Solution Preparation
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
6. System Suitability
-
Regularly inject a system suitability standard to monitor the performance of the HPLC system.
-
Key parameters to monitor include retention time, peak area, tailing factor, and theoretical plates.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Retention time keep changing! - Chromatography Forum [chromforum.org]
- 11. aurigeneservices.com [aurigeneservices.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. labtech.tn [labtech.tn]
- 15. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Ammonium Butyrate and Other Short-Chain Fatty Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between short-chain fatty acids (SCFAs) is critical for advancing therapeutic strategies, particularly in the realms of oncology, inflammatory diseases, and metabolic disorders. This guide provides a comparative analysis of ammonium (B1175870) butyrate (B1204436) and other key SCFAs—sodium butyrate, propionate (B1217596), and acetate—supported by experimental data and detailed protocols.
Ammonium butyrate, a salt of the four-carbon SCFA butyric acid, serves as a valuable research tool, providing both the biologically active butyrate anion and an ammonium cation.[1] The primary biological effects of butyrate salts are attributed to the butyrate anion, a potent inhibitor of histone deacetylases (HDACs) and a signaling molecule that modulates gene expression, cell cycle, and immune responses.[1] While much of the existing research has been conducted using sodium butyrate, the biological activities of the butyrate anion are expected to be largely independent of the accompanying cation. This guide will draw upon the extensive data available for sodium butyrate as a proxy for the effects of the butyrate moiety provided by this compound, alongside comparisons with propionate and acetate.
Quantitative Comparison of Biological Activities
The following table summarizes key quantitative data comparing the biological effects of different SCFAs. It is important to note that direct comparative studies using this compound are limited; therefore, data for sodium butyrate is presented.
| Biological Activity | Short-Chain Fatty Acid | Cell Line/Model | Key Findings | Reference |
| HDAC Inhibition (IC50) | Sodium Butyrate | HeLa Nuclear Extract | 0.80 mM | [2] |
| Sodium Butyrate | HT-29 Nuclear Extract | 0.09 mM | ||
| Sodium Butyrate | HDAC1, HDAC2, HDAC7 | 0.3 mM, 0.4 mM, 0.3 mM | ||
| Anti-inflammatory Effects | Sodium Butyrate (1-10 mM) | Human Monocytes | Suppressed TNF-α and IL-1β production. | [3] |
| Sodium Butyrate (100 mg/kg) | Mouse Model of Colitis | Decreased colitis scores and restored microbial diversity. | ||
| Sodium Butyrate | Broilers | Decreased expression of IL-1β and IL-6. | [4] | |
| Butyrate (5 mM) | U937 Leukemia Cells | Increased IL-5 and IL-17A, decreased TNF-α and TGF-β1. | [5] | |
| Cell Viability (IC50) | Sodium Butyrate (72h) | AGS Gastric Adenocarcinoma Cells | 1.76 mM (193.97 µg/mL) | [1] |
| Sodium Butyrate (72h) | MDA-MB-468 Breast Cancer Cells | 3.1 mM | ||
| Sodium Butyrate (48h) | HT-29 and SW480 Colorectal Cancer Cells | Dose-dependent decrease in viability. | [6] | |
| Gut Barrier Function | Butyrate (40-60 mM with 20-50% butyrate) | Caco-2 Cells | Improved barrier function. | [7] |
| Butyrate (30 mM) | Sheep Ruminal Epithelia | Potential detrimental effects at physiological pH. | [8] |
Key Signaling Pathways
Short-chain fatty acids exert their effects through several key signaling pathways. The two most prominent are the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), namely GPR41 and GPR43.
HDAC Inhibition Pathway
Butyrate is a well-established inhibitor of class I and IIa HDACs.[1] By inhibiting these enzymes, butyrate promotes histone acetylation, leading to a more open chromatin structure that allows for the transcription of various genes involved in cell cycle arrest, apoptosis, and differentiation.[1] This is a primary mechanism behind its anti-cancer effects.
GPR41/43 Signaling Pathway
Acetate, propionate, and butyrate are ligands for the G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2). Activation of these receptors, particularly in gut epithelial and immune cells, triggers downstream signaling cascades that influence inflammatory responses and gut hormone secretion.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of SCFAs on HDAC activity.
Workflow:
References
- 1. Frontiers | The postbiotic sodium butyrate synergizes the antiproliferative effects of dexamethasone against the AGS gastric adenocarcinoma cells [frontiersin.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Butyrate Regulates the Expression of Inflammatory and Chemotactic Cytokines In Human Acute Leukemic Cells During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Butyrate Selectively Kills Cancer Cells and Inhibits Migration in Colorectal Cancer by Targeting Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of dietary fiber‐based SCFA mixtures on colon epithelial barrier function (822.1) | Semantic Scholar [semanticscholar.org]
- 8. Effect of individual SCFA on the epithelial barrier of sheep rumen under physiological and acidotic luminal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of Ammonium Butyrate: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the transcriptomic effects of butyrate (B1204436), a short-chain fatty acid with significant therapeutic potential. While direct transcriptomic comparisons of ammonium (B1175870) butyrate to other butyrate salts are not extensively available in current literature, this document synthesizes the vast body of research on sodium butyrate to elucidate the well-established effects of the butyrate anion. Furthermore, it offers a comparative perspective on how the ammonium cation might uniquely influence cellular processes compared to its sodium counterpart, supported by experimental data on the independent effects of ammonium on gene expression.
Executive Summary
Butyrate, irrespective of its salt form, is a potent histone deacetylase (HDAC) inhibitor that induces widespread changes in gene expression. Transcriptomic analyses consistently reveal its profound impact on critical cellular pathways, including cell cycle regulation, apoptosis, and metabolism. While sodium butyrate is the most studied form, the choice of the cation (e.g., ammonium vs. sodium) may introduce additional biological effects. This guide will delve into the known transcriptomic landscape of butyrate, provide detailed experimental methodologies for its study, and present a theoretical comparison between ammonium butyrate and other butyrate salts.
Comparative Transcriptomic Effects of Butyrate
The primary mechanism of butyrate's action is the inhibition of HDACs, leading to hyperacetylation of histones, a more open chromatin structure, and consequently, altered gene transcription.[1][2] The majority of transcriptomic studies have been conducted using sodium butyrate. These studies collectively demonstrate that butyrate treatment leads to the differential expression of thousands of genes.
A study on colorectal cancer cells (HCT116) treated with butyrate identified 2,447 differentially expressed protein-coding genes (1,110 downregulated and 1,337 upregulated) and 113 differentially expressed miRNAs.[3] Similarly, in bovine kidney epithelial cells, butyrate treatment significantly impacted approximately 11,408 genes.[4][5]
The most consistently affected biological processes and pathways across various cell types are summarized in the table below.
| Biological Process/Pathway | Predominant Effect of Butyrate | Key Affected Genes (Examples) | Cell Types Studied | Citations |
| Cell Cycle Regulation | Arrest at G1/S or G2/M phase | Downregulation of Cyclins, CDKs, Histone Deacetylases, Helicases; Upregulation of MXI1 | Colorectal Cancer Cells, Bovine Kidney Epithelial Cells | [3][4][6] |
| Apoptosis | Induction of programmed cell death | Upregulation of pro-apoptotic genes, modulation of BIRC5 | Colorectal Cancer Cells, Bovine Kidney Epithelial Cells | [3][4][7] |
| Cellular Metabolism | Regulation of fatty acid oxidation, electron transport chain, and oxidative stress | Upregulation of genes involved in fatty acid metabolism | Human Colonic Mucosa | [8][9] |
| Gene Expression Regulation | Global changes in transcription and alternative splicing | Altered expression of transcription factors and splicing factors | Colorectal Cancer Cells | [3] |
| Immune Response | Modulation of inflammatory pathways | Downregulation of pro-inflammatory cytokines | Human Colonic Mucosa | [8][9] |
The Ammonium Ion: A Potential Modulator of Butyrate's Effects
While the butyrate anion is the primary driver of the transcriptomic changes detailed above, the accompanying cation can also exert biological effects. The ammonium ion (NH₄⁺) is known to influence cellular processes, particularly nitrogen metabolism and intracellular pH.[10]
Studies have shown that elevated ammonium levels can significantly alter gene expression. For instance, in Chinese Hamster Ovary (CHO) cells, increased ammonium concentrations led to decreased expression of genes involved in protein glycosylation, such as galactosyltransferase and sialyltransferase.[7] In mouse embryos, ammonium exposure altered the expression of genes involved in metabolism, cell growth, transcription, and development.[4][11]
Therefore, when using this compound, it is plausible that the observed transcriptomic profile would be a composite of the effects of both the butyrate anion and the ammonium cation. This could lead to a more pronounced or a different set of regulated genes compared to sodium butyrate, especially in pathways related to nitrogen metabolism, amino acid synthesis, and cellular stress responses. However, without direct comparative studies, this remains a hypothesis.
Experimental Protocols
The following is a generalized protocol for transcriptomic analysis of cells treated with a butyrate salt, based on methodologies from published studies.[3][12]
1. Cell Culture and Treatment:
-
Cells of interest (e.g., HCT116 colorectal cancer cells) are cultured in appropriate media and conditions.
-
A stock solution of the butyrate salt (e.g., 1 M sodium butyrate in culture medium) is prepared and filter-sterilized.
-
Cells are treated with the desired final concentration of butyrate (e.g., 2.5 mM) for a specified duration (e.g., 48 hours). Control cells are treated with vehicle.
2. RNA Extraction:
-
Total RNA is extracted from treated and control cells using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.
-
The quality and integrity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Library Preparation and Sequencing:
-
RNA-seq libraries are prepared from the high-quality RNA samples.
-
Sequencing is performed on a next-generation sequencing platform (e.g., Illumina NovaSeq), generating a sufficient number of reads per sample (e.g., at least 30 million).
4. Bioinformatic Analysis:
-
Raw sequencing reads are quality-controlled and mapped to a reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon butyrate treatment.
-
Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG pathways) are conducted to identify the biological processes and signaling pathways affected by the differentially expressed genes.
Visualizing the Molecular Effects of Butyrate
To better understand the mechanisms of butyrate action, the following diagrams illustrate a key signaling pathway affected by butyrate and a typical experimental workflow for its transcriptomic analysis.
Butyrate's Inhibition of HDAC and Downstream Effects.
Experimental Workflow for Transcriptomic Analysis.
Conclusion
The transcriptomic effects of butyrate are well-documented, with a clear mechanism of action through HDAC inhibition leading to profound changes in gene expression related to cell cycle, apoptosis, and metabolism. While the vast majority of this data comes from studies using sodium butyrate, it provides a strong foundation for understanding the effects of the butyrate anion. The choice of ammonium as the cation in this compound may introduce additional, unique transcriptomic alterations, particularly in nitrogen-related pathways. Future research involving direct, head-to-head transcriptomic comparisons of different butyrate salts is warranted to fully delineate any cation-specific effects and to optimize the therapeutic application of this versatile short-chain fatty acid.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human and mouse embryonic development, metabolism and gene expression are altered by an ammonium gradient in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of butyrate and its derivatives for gut health and animal production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. titananimalnutrition.com [titananimalnutrition.com]
- 7. Effects of elevated ammonium on glycosylation gene expression in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Ammonium induces aberrant blastocyst differentiation, metabolism, pH regulation, gene expression and subsequently alters fetal development in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of ammonium butyrate's anti-inflammatory effects in different models
For Researchers, Scientists, and Drug Development Professionals
The short-chain fatty acid butyrate (B1204436), a principal product of microbial fermentation of dietary fiber in the colon, has garnered significant attention for its potent anti-inflammatory properties. Its potential as a therapeutic agent for a range of inflammatory conditions, particularly those affecting the gastrointestinal tract, is an active area of research. This guide provides a comparative analysis of the anti-inflammatory effects of butyrate and its derivatives across various in vitro and in vivo models, offering a valuable resource for researchers and drug development professionals. While much of the literature focuses on sodium butyrate and other derivatives, the anti-inflammatory activity is primarily attributed to the butyrate anion itself.
Comparative Analysis of Butyrate and Its Derivatives
The anti-inflammatory efficacy of butyrate has been evaluated in various forms, including butyric acid, sodium butyrate, and prodrugs like tributyrin (B1683025). These compounds are often compared for their ability to modulate inflammatory responses in different experimental settings.
In Vitro Models: Porcine Cell Cultures
A study utilizing porcine cell culture models provides a direct comparison of different butyrate forms.[1][2][3] The intestinal porcine enterocyte cell line (IPEC-J2) was used to assess effects on intestinal barrier integrity, while porcine alveolar macrophages (PAMs) were employed to investigate modulation of inflammatory cytokine production.
Table 1: Comparison of Butyrate Derivatives on Intestinal Barrier Integrity and Inflammation in Porcine Cell Models [1][2][3]
| Compound | Model | Parameter | Concentration | Key Findings |
| Butyric Acid | IPEC-J2 | Transepithelial Electrical Resistance (TEER) | 0.5, 1, 2, 4 mM | Significantly increased TEER over time, indicating enhanced barrier function. |
| PAMs (LPS-challenged) | TNF-α Secretion | 1, 2, 4 mM | Significantly reduced TNF-α production. | |
| Sodium Butyrate | IPEC-J2 | TEER | 1, 2, 4, 8 mM | Significantly increased TEER over time. |
| PAMs (LPS-challenged) | TNF-α Secretion | 8 mM | Significantly reduced TNF-α production. | |
| Monobutyrin | IPEC-J2 | TEER | 1, 2, 4, 8 mM | Significantly increased TEER over time. |
| PAMs (LPS-challenged) | TNF-α Secretion | Not specified | No significant effect on TNF-α secretion. | |
| Tributyrin | IPEC-J2 | TEER | 0.5, 1, 2, 4 mM | No significant effect on TEER. |
| PAMs (LPS-challenged) | TNF-α Secretion | 0.5, 1, 2, 4 mM | Elicited a linear decrease in TNF-α production. |
Note: The study also measured IL-1β but found no significant influence from the butyrate derivatives.[3]
In Vivo Models: Murine Colitis
In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, the efficacy of an orally administered butyrate-releasing derivative, N-(1-carbamoyl-2-phenylethyl) butyramide (B146194) (FBA), was compared to sodium butyrate.[4]
Table 2: Comparison of a Butyrate Derivative and Sodium Butyrate in a DSS-Induced Colitis Mouse Model [4]
| Treatment | Parameter | Key Findings |
| FBA (preventive & therapeutic) | Colitis Symptoms & Colon Damage | Reduced colitis symptoms and colon damage. |
| Polymorphonuclear Cell Infiltration | Significantly decreased infiltration. | |
| Pro-inflammatory Cytokines (iNOS, Ccl2, TNF, IL-6) | Reduced levels in colon tissue. | |
| Anti-inflammatory Cytokines (IL-10, TGFβ) | Partially restored levels in colon tissue. | |
| Neutrophil Recruitment (Ly-6G) | Limited neutrophil recruitment. | |
| Intestinal Epithelial Integrity (Zonulin-1, Occludin) | Improved intestinal epithelial integrity. | |
| Sodium Butyrate | Histone Deacetylase-9 (HDAC9) Inhibition | Inhibited HDAC9. |
| H3 Histone Acetylation | Restored H3 histone acetylation. | |
| NF-κB Inhibition & PPARγ Up-regulation | Exerted anti-inflammatory effects via this pathway. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols from the cited studies.
In Vitro Porcine Cell Culture Assays[1][2][3]
-
Cell Lines:
-
IPEC-J2 (intestinal porcine enterocyte cell line) for intestinal barrier function.
-
Primary Porcine Alveolar Macrophages (PAMs) for inflammatory response.
-
-
Cell Viability Assay (MTT Assay):
-
Seed IPEC-J2 cells in 96-well plates.
-
Treat with various concentrations of butyric acid, tributyrin (0, 0.5, 1, 2, 4 mM) or sodium butyrate, monobutyrin (0, 1, 2, 4, 8 mM).
-
Incubate and measure cell viability using an MTT assay kit.
-
-
Transepithelial Electrical Resistance (TEER) Analysis:
-
Seed IPEC-J2 cells on 12-well transwell inserts.
-
Treat with different levels of each butyrate derivative.
-
Measure TEER at 24, 48, and 72 hours post-treatment using a voltohmmeter to quantify intestinal barrier integrity.
-
-
Cytokine Measurement (ELISA):
-
Isolate PAMs from weaned piglets via bronchoalveolar lavage.
-
Culture PAMs and treat with various concentrations of butyrate derivatives with or without lipopolysaccharide (LPS, 1 µg/mL) challenge.
-
Measure concentrations of TNF-α and IL-1β in cell culture supernatants using ELISA.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model[4]
-
Animal Model: Male 10-week-old BALB/c mice.
-
Induction of Colitis: Administer 2.5% DSS in drinking water for 5 days, followed by 7 days of DSS-free water.
-
Treatment Groups:
-
Control: Received only tap water.
-
DSS: Received DSS as described above.
-
Preventive FBA (P-FBA): Oral FBA administration (42.5 mg·kg⁻¹) started 7 days before DSS induction and continued for 19 days.
-
Therapeutic FBA (T-FBA): Oral FBA administration (42.5 mg·kg⁻¹) started 2 days after DSS induction and continued for 19 days.
-
-
Outcome Measures:
-
Clinical symptoms of colitis (body weight loss, stool consistency, rectal bleeding).
-
Histological analysis of colon damage.
-
Immunohistochemistry for polymorphonuclear cell infiltration and neutrophil granule protease (Ly-6G).
-
Gene expression analysis (RT-qPCR) for pro- and anti-inflammatory cytokines in colon tissue.
-
Western blot analysis for proteins involved in inflammation and intestinal barrier function (e.g., iNOS, zonulin-1, occludin).
-
Analysis of HDAC activity and histone acetylation.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of butyrate are mediated through several key signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.
Caption: Key anti-inflammatory signaling pathways modulated by butyrate.
Caption: Workflow for in vitro assessment of butyrate's anti-inflammatory effects.
References
- 1. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An orally administered butyrate‐releasing derivative reduces neutrophil recruitment and inflammation in dextran sulphate sodium‐induced murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of ammonium butyrate and valproic acid as HDAC inhibitors
For researchers and professionals in drug development, selecting the appropriate histone deacetylase (HDAC) inhibitor is crucial for achieving desired experimental outcomes. This guide provides a detailed comparison of two widely used HDAC inhibitors: ammonium (B1175870) butyrate (B1204436) and valproic acid. We will delve into their efficacy, specificity, and the molecular pathways they influence, supported by experimental data and protocols.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][2] The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders.[1] HDAC inhibitors, such as ammonium butyrate and valproic acid, block this deacetylation process, leading to histone hyperacetylation, a more relaxed chromatin state, and the reactivation of silenced genes, including tumor suppressor genes.[1][2]
This compound is an organic salt of butyric acid, a short-chain fatty acid that is a well-documented HDAC inhibitor.[3] Valproic acid (VPA), a branched short-chain fatty acid, is a long-established antiepileptic drug that was later discovered to also possess HDAC inhibitory properties.[4][5]
Comparative Efficacy and Specificity
The efficacy of an HDAC inhibitor is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Valproic Acid (VPA) is a well-characterized HDAC inhibitor with IC50 values typically in the millimolar to high micromolar range.[6] It primarily inhibits Class I and Class IIa HDACs.[4][7][8] Specifically, VPA has been shown to inhibit HDAC1 with an IC50 of approximately 400 µM.[6][9] It also induces the proteasomal degradation of HDAC2.[6][10] Studies have shown that VPA is less effective against Class II enzymes like HDACs 5 and 6.[5] Treatment of cells with VPA leads to the hyperacetylation of histones H3 and H4.[4][11][12]
This compound , which provides the active butyrate anion, is also a potent inhibitor of Class I and some Class II HDACs.[3][13] The butyrate component inhibits most HDACs except for Class III and the Class II HDACs 6 and 10.[13][14] IC50 values for sodium butyrate against HDAC1, 2, and 7 have been reported to be 0.3 mM, 0.4 mM, and 0.3 mM, respectively. Like VPA, butyrate treatment results in a significant increase in the acetylation of histones H3 and H4.[15][16][17]
Quantitative Data Summary
| Parameter | This compound (as Butyrate) | Valproic Acid (VPA) | References |
| HDAC Class Inhibition | Class I and most Class II | Class I and Class IIa | [3][4][7][13][14] |
| IC50: HDAC1 | ~0.3 mM | ~0.4 mM | [6][9] |
| IC50: HDAC2 | ~0.4 mM | ~0.54 mM | [18] |
| IC50: HDAC5 | - | ~2.8 mM | [5][18] |
| IC50: HDAC6 | No significant inhibition | ~2.4 mM | [5][14][18] |
| IC50: HDAC7 | ~0.3 mM | - | |
| Effect on Histone Acetylation | Increases H3 and H4 acetylation | Increases H3 and H4 acetylation | [4][11][15][16][17] |
Note: Data for this compound is based on studies using sodium butyrate, as the butyrate anion is the active HDAC inhibiting moiety.
Affected Signaling Pathways
HDAC inhibition by both this compound and valproic acid can modulate various cellular signaling pathways, primarily through the altered expression of key regulatory genes. A common downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[4][19] VPA has also been shown to activate Notch1 signaling.[6] Furthermore, studies have indicated that both compounds can lead to the downregulation of the Akt survival pathway, contributing to apoptosis in cancer cells.[20]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of HDAC inhibitor efficacy. Below are standard protocols for an in vitro HDAC activity assay and Western blot analysis of histone acetylation.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and common laboratory practices.[1][21][22][23]
Objective: To measure the enzymatic activity of HDACs in the presence of inhibitors and determine their IC50 values.
Materials:
-
Purified HDAC enzyme or nuclear extract
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, like trypsin, and a positive control inhibitor like Trichostatin A (TSA))
-
This compound and Valproic Acid stock solutions
-
Black 96-well or 384-well microplate
-
Fluorometric microplate reader (Ex/Em = 355/460 nm)
Procedure:
-
Prepare Reagents: Dilute the HDAC enzyme and substrate in assay buffer to their working concentrations. Prepare a serial dilution of this compound and valproic acid.
-
Reaction Setup: In a black microplate, add the following to each well:
-
Assay Buffer
-
HDAC inhibitor (at various concentrations) or vehicle control
-
Diluted HDAC enzyme
-
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop and Develop: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubation: Incubate at 37°C for 10-20 minutes to allow for signal development.
-
Measurement: Read the fluorescence intensity using a microplate reader (Ex/Em = ~355/460 nm).
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Histone Acetylation
This protocol outlines the detection of acetylated histones H3 and H4 in cells treated with HDAC inhibitors.[24][25]
Objective: To qualitatively and semi-quantitatively assess the increase in histone acetylation following treatment with this compound or valproic acid.
Materials:
-
Cell culture reagents
-
This compound and Valproic Acid
-
Lysis buffer for histone extraction (e.g., acid extraction with 0.2 N HCl)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 15%) and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or valproic acid for a specified time (e.g., 12-24 hours). Include a vehicle-treated control.
-
Histone Extraction: Harvest the cells and perform an acid extraction to isolate histone proteins.[2] Neutralize the acidic extract.
-
Protein Quantification: Determine the protein concentration of each histone extract.
-
SDS-PAGE: Load equal amounts of protein per lane on a high-percentage SDS-PAGE gel. Include a protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Normalize the acetylated histone signal to a loading control, such as total histone H3, to determine the relative increase in acetylation.
Conclusion
Both this compound and valproic acid are effective Class I and II HDAC inhibitors that function by increasing histone acetylation and modulating gene expression.
-
This compound (as butyrate) generally exhibits slightly lower IC50 values for Class I HDACs, suggesting it may be more potent at similar concentrations. It has a broader inhibitory profile across Class I and II HDACs, with the notable exception of HDAC6 and HDAC10.[13][14]
-
Valproic Acid is a well-established drug with extensive clinical data.[4] Its selectivity is more pronounced towards Class I HDACs, and it uniquely induces the degradation of HDAC2.[10]
The choice between these two inhibitors may depend on the specific research question. For broad inhibition of Class I and II HDACs, this compound may be preferable. For studies requiring a compound with a long history of clinical use or for specific targeting of HDAC2 degradation, valproic acid could be the more suitable choice. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify and compare the efficacy of these and other HDAC inhibitors in their specific models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 14287-04-8|Research Chemical [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]
- 8. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic Acid | EpigenTek [epigentek.com]
- 10. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium Valproate-Induced Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Valproic acid and butyrate induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 23. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 24. Histone western blot protocol | Abcam [abcam.com]
- 25. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Experimental Results Using Butyrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of ammonium (B1175870) butyrate (B1204436) and its alternatives, focusing on the factors that influence experimental consistency. While ammonium butyrate is a valid source of the active butyrate anion, the vast majority of published research utilizes sodium butyrate. This guide will, therefore, draw heavily on data from sodium butyrate studies, with the reasonable scientific expectation that at typical working concentrations, the biological effects are primarily attributable to the butyrate anion, making the choice of cation (sodium vs. ammonium) a lesser factor in reproducibility provided that physiological concentrations are maintained.
Executive Summary
Butyrate, a short-chain fatty acid, is a well-established histone deacetylase (HDAC) inhibitor that modulates gene expression and induces a range of cellular responses, including cell cycle arrest, differentiation, and apoptosis. Its effects are of significant interest in cancer research and other therapeutic areas. The reproducibility of experiments using butyrate salts is generally high when key experimental parameters are controlled. This guide will delve into the comparative performance of different butyrate forms, provide detailed experimental protocols, and visualize key cellular pathways and workflows to enhance understanding and experimental design.
Comparison of Butyrate Alternatives
The most common alternative to this compound in a research setting is sodium butyrate. Other alternatives include butyric acid and esterified forms like tributyrin (B1683025) and monobutyrin, which offer different delivery characteristics. The choice of butyrate source can influence bioavailability and cellular uptake, but the downstream biological effects are primarily mediated by the butyrate anion.
| Compound | Common Working Concentration | Key Characteristics | Advantages | Disadvantages |
| This compound | 1-10 mM | Salt of butyric acid | Good solubility in aqueous solutions. | Less commonly used in published literature; potential for ammonia (B1221849) toxicity at high concentrations in sensitive cell lines. |
| Sodium Butyrate | 1-10 mM | Most commonly used salt of butyric acid | Extensive body of research providing a strong basis for reproducible results; highly soluble in water. | High concentrations may alter sodium ion balance in sensitive experimental systems. |
| Butyric Acid | 0.5-4 mM | The parent short-chain fatty acid | Direct source of the active molecule. | Unpleasant odor; can be more cytotoxic at equivalent concentrations compared to its salts due to effects on intracellular pH.[1] |
| Tributyrin | 0.5-4 mM | A triglyceride pro-drug of butyrate | Odorless; may offer slower, more sustained release of butyrate following cellular metabolism. | Requires enzymatic cleavage to release butyrate, potentially leading to variability in effective concentration depending on cell type and metabolic activity. |
| Monobutyrin | 2-8 mM | A monoglyceride of butyrate | Good solubility and stability. | Similar to tributyrin, requires metabolic conversion to release butyrate. |
Experimental Protocols
To ensure the reproducibility of experiments involving butyrate, adherence to standardized protocols is crucial. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of sodium butyrate on cell proliferation.[2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of ammonium or sodium butyrate in sterile water or culture medium. Dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM) in pre-warmed cell culture medium. Replace the existing medium with the medium containing the different concentrations of the butyrate salt. Include an untreated control group.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on established methods for analyzing the effects of sodium butyrate on the cell cycle.[3]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of ammonium or sodium butyrate for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing changes in gene expression following butyrate treatment.[4]
-
Cell Treatment and RNA Extraction: Treat cells with ammonium or sodium butyrate as described in the previous protocols. Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a qPCR instrument with a suitable fluorescent dye (e.g., SYBR Green) or probe-based chemistry. The reaction mixture should contain cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and qPCR master mix.
-
Thermal Cycling: Use a standard thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the untreated control.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression. This affects multiple signaling pathways involved in cell cycle regulation, apoptosis, and differentiation.
Caption: Butyrate's primary mechanism of action.
Below is a generalized workflow for studying the effects of this compound on cultured cells.
Caption: A typical experimental workflow.
Conclusion
The reproducibility of experimental results using this compound is expected to be high and comparable to that of sodium butyrate, the more commonly studied salt. The key to consistent and reliable data lies in the meticulous control of experimental conditions, including accurate concentration preparation, consistent incubation times, and the use of standardized, well-validated assays. While the choice between ammonium and sodium butyrate is unlikely to be a major source of variability at standard concentrations, researchers should be mindful of the potential for cation-specific effects in highly sensitive systems or at high concentrations. By following the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can enhance the reproducibility of their findings and contribute to the robust body of knowledge on the therapeutic potential of butyrate.
References
A Comparative Analysis of Butyrate Salts in Cancer Research: Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of different butyrate (B1204436) salts—primarily sodium butyrate, with available data on calcium and arginine butyrate—and their applications in cancer research. This document synthesizes experimental data on their anti-cancer properties, details relevant experimental protocols, and visualizes key cellular pathways.
Butyrate, a short-chain fatty acid produced by the gut microbiome, has garnered significant attention for its potential as an anti-cancer agent. It is known to inhibit the proliferation of various cancer cell lines and induce apoptosis and cell cycle arrest.[1] The most commonly studied form is sodium butyrate (NaB), which serves as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that can halt cancer progression.[2] This guide compares the efficacy of sodium butyrate with other butyrate salts, presenting quantitative data, experimental methodologies, and pathway diagrams to aid in research and development.
Performance Comparison of Butyrate Salts
The anti-cancer effects of butyrate salts are most prominently demonstrated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The following tables summarize the quantitative data from various studies on the efficacy of different butyrate salts in cancer cell lines.
Table 1: IC50 Values of Butyrate Salts in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Butyrate Salt | Cancer Cell Line | IC50 Value (mM) | Treatment Duration (hours) |
| Sodium Butyrate | MCF-7 (Breast Cancer) | 1.26 | 72 |
| Sodium Butyrate | HCT116 (Colon Cancer) | 1.14 | 24 |
| Sodium Butyrate | HCT116 (Colon Cancer) | 0.83 | 48 |
| Sodium Butyrate | HCT116 (Colon Cancer) | 0.86 | 72 |
| Sodium Butyrate | HT-29 (Colon Cancer) | 2.42 | 48 |
| Sodium Butyrate | Caco-2 (Colon Cancer) | 2.15 | 72 |
| Calcium Butyrate | HT29 (Colon Cancer) | Dose-dependent inhibition | Not specified |
| Calcium Butyrate | SW620 (Colon Cancer) | Dose-dependent inhibition | Not specified |
| Calcium Butyrate | HCT116 (Colon Cancer) | Dose-dependent inhibition | Not specified |
Note: Direct IC50 values for Calcium Butyrate were not specified in the reviewed literature, but a significant dose-dependent antiproliferative effect was observed.[3] Data for Arginine Butyrate's direct IC50 is limited as its primary investigated role is to enhance the cytotoxicity of other therapeutic agents.[4]
Table 2: Apoptosis Induction by Butyrate Salts
This table presents the percentage of apoptotic cells following treatment with butyrate salts.
| Butyrate Salt | Cancer Cell Line | Concentration (mM) | Apoptosis Rate (%) | Treatment Duration (hours) |
| Sodium Butyrate | HCT116 (Colon Cancer) | 2.5 | ~15% (early apoptosis) | 48 |
| Sodium Butyrate | HCT116 (Colon Cancer) | 5 | ~25% (early apoptosis) | 48 |
| Sodium Butyrate | Caco-2 (Colon Cancer) | 10 | Significant increase | 48 |
| Sodium Butyrate | RSB (Colon Cancer) | 10 | Significant increase | 48 |
Note: The efficacy of butyrate in inducing apoptosis can be cell-type specific.[5] For Arginine Butyrate, studies have focused on its ability to sensitize cancer cells to other apoptosis-inducing agents rather than its direct apoptotic activity.[4]
Table 3: Cell Cycle Arrest Induced by Butyrate Salts
This table shows the effect of butyrate salts on the distribution of cells in different phases of the cell cycle.
| Butyrate Salt | Cancer Cell Line | Concentration (mM) | Effect on Cell Cycle | Treatment Duration (hours) |
| Sodium Butyrate | HT29 (Colon Cancer) | 4 | 76% of cells in G0/G1 phase | 24 |
| Sodium Butyrate | HCT116 (Colon Cancer) | 5 | Increased percentage of cells in G2/M phase | 48 |
| Sodium Butyrate | LoVo (Colon Cancer) | 5 | Increased percentage of cells in G2/M phase | 48 |
Note: Butyrate has been shown to induce cell cycle arrest in a dose-dependent manner in various cancer types, often in the G0/G1 phase.[1]
Mechanisms of Action: Signaling Pathways
Butyrate exerts its anti-cancer effects through multiple signaling pathways. As an HDAC inhibitor, it leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of butyrate salts on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
Butyrate salt stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the butyrate salt and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A to degrade RNA.
-
Incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available evidence strongly supports the anti-cancer properties of butyrate, with sodium butyrate being the most extensively studied salt. It effectively induces apoptosis and cell cycle arrest in a variety of cancer cell lines. While data on other butyrate salts like calcium and arginine butyrate is less comprehensive, they also show promise in cancer therapy.[3][4] Notably, arginine butyrate has a unique application in sensitizing cancer cells to other treatments.[4]
A significant gap in the current research is the lack of direct, head-to-head comparative studies of different butyrate salts under identical experimental conditions. Such studies would be invaluable for determining the most effective butyrate formulation for therapeutic development. Future research should focus on these direct comparisons, as well as on optimizing delivery methods to enhance the bioavailability and targeted action of butyrate in vivo. The exploration of synergistic effects with other anti-cancer agents is also a promising avenue for future investigation.
References
- 1. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calcium butyrate: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine butyrate increases the cytotoxicity of DAB(389)IL-2 in leukemia and lymphoma cells by upregulation of IL-2Rbeta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Therapeutic Promise of Butyrate: An In Vivo Comparative Guide for Researchers
For Immediate Release – This guide offers a comprehensive in vivo validation of the therapeutic potential of the short-chain fatty acid butyrate (B1204436), with a focus on its ammonium (B1175870) salt. While direct in vivo comparative studies on ammonium butyrate are limited, this document synthesizes extensive research on other butyrate forms, primarily sodium butyrate, to provide a robust predictive analysis for researchers, scientists, and drug development professionals. The data presented herein strongly suggests that the therapeutic efficacy is driven by the butyrate anion, indicating a comparable potential for this compound.
Butyrate, a product of microbial fermentation of dietary fiber in the colon, is a key molecule in maintaining gut homeostasis.[1][2] It serves as the primary energy source for colonocytes and modulates a range of cellular processes, including gene expression, immune responses, and intestinal barrier integrity.[2][3] In vivo studies have consistently demonstrated its anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD), and its potential in metabolic regulation.
Comparative Therapeutic Efficacy of Butyrate Formulations
| Treatment Group | Animal Model | Key Findings | Reference |
| Sodium Butyrate | Broilers | More effective at improving growth and intestinal structure compared to Clostridium butyricum. | [4] |
| Clostridium butyricum | Broilers | Superior in promoting tight junction protein expression and anti-inflammatory response compared to sodium butyrate. | [4] |
| Sodium Butyrate | DSS-induced colitis mice | Ameliorated disease activity index, preserved colon length, and restored goblet cell numbers. | [5] |
| Sodium Butyrate | Acetic acid-induced colitis rats | Intraperitoneal administration showed almost complete abrogation of epithelial loss and crypt damage. | [6] |
In Vivo Experimental Protocols
Standardized protocols are crucial for the valid assessment of butyrate's therapeutic effects. Below are detailed methodologies for common in vivo experiments.
Induction of Experimental Colitis (DSS Model)
A widely used model to mimic inflammatory bowel disease in rodents.
-
Animal Model: 8-10 week old C57BL/6 mice.
-
Induction Agent: Dextran sulfate (B86663) sodium (DSS) at a concentration of 2.5-5% (w/v) in drinking water.
-
Duration: Administer DSS-containing water ad libitum for 5-7 consecutive days.
-
Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8-10, sacrifice mice and collect colon tissue for histological analysis and measurement of inflammatory markers.
Butyrate Administration via Oral Gavage
A precise method for delivering a specific dose of butyrate.
-
Preparation of Butyrate Solution: Dissolve sodium butyrate (or this compound) in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 100 mg/kg body weight). Adjust pH to ~7.4.
-
Animal Handling: Gently restrain the mouse to immobilize its head.
-
Gavage Procedure: Use a 20-22 gauge, ball-tipped feeding needle. Gently insert the needle into the esophagus and deliver the solution. The typical volume for a mouse is 100-200 µL.
-
Frequency: Administer daily or as required by the experimental design.
Histological Analysis of Colon Tissue
To assess the microscopic changes in the colon.
-
Tissue Preparation: Fix colon samples in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology, including inflammatory cell infiltration, crypt architecture, and epithelial damage.
-
Scoring: Evaluate histological changes using a standardized scoring system to quantify the degree of inflammation and tissue damage.
Key Signaling Pathways and Experimental Workflow
Butyrate exerts its therapeutic effects through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
References
- 1. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 2. karger.com [karger.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Metabolomics of Cells Treated with Butyrate versus Control: A Guide for Researchers
This guide provides a comprehensive comparison of the metabolic profiles of cells treated with butyrate (B1204436) versus untreated control cells. The information is targeted towards researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Introduction
Butyrate, a short-chain fatty acid, is a product of microbial fermentation of dietary fibers in the colon and is known to be a primary energy source for colonocytes.[1][2] It also functions as a histone deacetylase (HDAC) inhibitor, leading to epigenetic modifications that alter gene expression.[1][3][4] These dual roles give butyrate potent anti-proliferative and pro-apoptotic effects in cancer cells, making it a molecule of significant interest in cancer research.[5][6] Understanding the metabolic reprogramming induced by butyrate is crucial for elucidating its mechanisms of action and therapeutic potential. This guide summarizes the key metabolic changes observed in butyrate-treated cells compared to control cells, based on findings from various metabolomic studies.
Experimental Protocols
The following sections detail the typical methodologies employed in the comparative metabolomics of butyrate-treated cells.
1. Cell Culture and Butyrate Treatment:
-
Cell Lines: Human colorectal cancer cell lines, such as HCT116, are commonly used.[5][7]
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Butyrate Treatment: Sodium butyrate (or ammonium (B1175870) butyrate) is added to the culture medium at various concentrations (e.g., 1 mM, 5 mM, 10 mM) for a specified duration, often 24 to 48 hours.[5][6][7] Control cells are cultured under identical conditions without the addition of butyrate.
2. Metabolite Extraction:
-
Metabolites are typically extracted from cells by quenching the metabolic activity rapidly, often using a cold solvent mixture. A common method involves a 40:40:20 mixture of acetonitrile, methanol, and water.[8]
-
The cell lysate is then homogenized and centrifuged to pellet proteins and other cellular debris. The resulting supernatant containing the metabolites is collected for analysis.
3. Metabolomic Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for separating and identifying metabolites. Ultra-high performance liquid chromatography (UPLC) coupled with a high-resolution mass spectrometer (e.g., Q-TOF) is common.[5] The mobile phase often consists of a gradient of solvents like ammonium acetate (B1210297) in water and acetonitrile.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for volatile and semi-volatile compounds. Samples often require derivatization before analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR-based metabolomics can also be employed to identify and quantify metabolites.[1]
4. Data Analysis:
-
Raw data from the analytical instruments are processed to extract peak areas, which are then normalized.
-
Multivariate statistical analyses such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are used to identify differences between the metabolomes of treated and control cells and to pinpoint potential biomarkers.[5]
-
Metabolic pathway enrichment analysis is performed to identify the biological pathways most significantly affected by butyrate treatment.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative changes in metabolite levels observed in cells treated with butyrate compared to control cells. The data is compiled from studies on colorectal cancer cells.
Table 1: Key Metabolite Changes in Butyrate-Treated HCT116 Cells
| Metabolite Category | Metabolite | Fold Change vs. Control | Reference |
| Glycolysis | Glucose | Decreased | [5] |
| Pyruvate | Decreased | [5] | |
| Lactate | Decreased | [5] | |
| TCA Cycle | Citrate | Increased | [5] |
| Succinate | Increased | [5] | |
| Fumarate | Increased | [5] | |
| Malate | Increased | [5] | |
| Nucleotide Metabolism | Inosine Monophosphate (IMP) | Decreased | [5] |
| Adenosine Monophosphate (AMP) | Decreased | [5] | |
| Guanosine Monophosphate (GMP) | Decreased | [5] | |
| Amino Acid Metabolism | Glutamate (B1630785) | Altered | [1][10] |
| Alanine | Increased | [1] | |
| Aspartate | Altered | [10] | |
| Valine | Increased | [1] | |
| Isoleucine | Increased | [1] |
Table 2: Effects of Butyrate on Cellular Energy Status
| Parameter | Effect in Treated Cells | Reference |
| ATP Levels | Decreased | [1] |
| Acetyl-CoA Levels | Decreased | [1] |
| NADH/NAD+ Ratio | Decreased | [1] |
Visualizations
Experimental Workflow
Caption: A typical workflow for a comparative metabolomics study.
Butyrate's Impact on Central Carbon Metabolism
References
- 1. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative Transcriptomic Network Analysis of Butyrate Treated Colorectal Cancer Cells | MDPI [mdpi.com]
- 7. Butyrate Drives Metabolic Rewiring and Epigenetic Reprogramming in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved annotation of untargeted metabolomics data through buffer modifications that shift adduct mass and intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium butyrate reduces ammonia emissions through glutamate metabolic pathways in cecal microorganisms of laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ammonium Butyrate in a Laboratory Setting
The proper disposal of ammonium (B1175870) butyrate (B1204436) is critical for ensuring laboratory safety and environmental protection. As a compound that can dissociate into ammonia (B1221849) and butyric acid, it requires handling as a hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the material's Safety Data Sheet (SDS) and your institution's specific chemical hygiene plan. Always handle ammonium butyrate waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1][2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical splash goggles or a face shield.[1][3][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[5]
-
Body Protection: A fully-buttoned laboratory coat is required.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7][8] Never dispose of this compound down the sink or in regular trash.[7][9][10]
Step 1: Waste Characterization
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[7][11] This is due to its potential irritant and corrosive properties upon dissociation.
Step 2: Segregation of Waste
-
Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[11][12]
-
Store acids and bases separately.[12]
Step 3: Containerization
-
Use a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred.[8][9]
-
The original container may be used if it is in good condition.[12] Do not use food-grade containers.[12]
-
Ensure the container cap is in good condition and can be securely sealed.[12] The container must be kept closed at all times, except when adding waste.[7][8]
Step 4: Labeling
-
Properly label the waste container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear description of the contents (e.g., "this compound in aqueous solution," "Contaminated labware with this compound residue").
-
The date when waste was first added to the container.
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][12]
-
The SAA must be inspected weekly for any signs of leakage.[12]
-
Ensure secondary containment, such as a spill tray, is in place.[11]
Step 6: Arranging for Disposal
-
Once the container is full or you have finished generating this waste stream, contact your institution's EHS department (or equivalent) to schedule a hazardous waste pickup.[8]
-
Do not exceed the accumulation limits for your SAA as defined by regulations.
Step 7: Spill Management
-
In case of a small spill, absorb the material with an inert absorbent like sand or diatomaceous earth.[3][10]
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[3][5]
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.[13]
Step 8: Empty Container Disposal
-
A container that held this compound is still considered hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste, triple-rinsing with a suitable solvent (like water) is required.[7] The rinsate must be collected and disposed of as hazardous waste.[7]
-
After decontamination, deface or remove all hazardous labels before disposing of the container in the regular trash.[7]
Quantitative Disposal and Storage Limits
The following table summarizes key quantitative limits applicable to the storage of hazardous waste in a laboratory setting, governed by regulations from agencies like the EPA.
| Parameter | Limit | Regulation/Guideline Reference |
| Maximum SAA Waste Volume | 55 gallons | Resource Conservation and Recovery Act (RCRA) as implemented by EPA.[8] |
| Maximum Acutely Toxic Waste Volume (P-List) | 1 quart (liquid) or 1 kg (solid) | For acutely toxic "P-listed" chemicals. While this compound is not typically P-listed, this is a key SAA requirement.[8] |
| Aqueous Waste pH for Sewer Disposal | Not Applicable; Do Not Sewer | This compound and its solutions should not be sewer-disposed. For reference, some regulations permit sewer disposal of weak acids/bases only after neutralization to a pH between 5.0 and 12.5, but this is not recommended for this compound.[12] |
| Maximum SAA Storage Time | 12 months (or until full, whichever is first) | Provided accumulation volume limits are not exceeded.[8] |
| Time to Remove Full Container from SAA | Within 3 calendar days | Once a container reaches its maximum fill level, it must be promptly moved to a central storage area by EHS personnel.[12] |
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision points for the proper disposal of this compound waste in a laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Butyric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. media.laballey.com [media.laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. carlroth.com [carlroth.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. airgas.com [airgas.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Butyrate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of ammonium (B1175870) butyrate (B1204436), ensuring that your work can proceed with the highest degree of safety and integrity.
Personal Protective Equipment (PPE)
When handling ammonium butyrate, a thorough risk assessment should always be conducted. The following table summarizes the recommended personal protective equipment to mitigate exposure and ensure safety.
| PPE Category | Recommended Equipment | Specifications and Notes |
| Eye Protection | Safety glasses with side shields or goggles | In situations with a risk of splashing, chemical splash goggles are recommended. If handling large quantities or in a scenario with a high likelihood of dust or aerosol generation, a full-face shield should be used in conjunction with goggles. |
| Hand Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated.[2] A half-face or full-face respirator with appropriate cartridges for organic vapors and ammonia (B1221849) should be used if ventilation is inadequate or if airborne concentrations are expected to exceed exposure limits. |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants | A fully buttoned lab coat should be worn to protect the skin. For larger scale operations or where significant contact is possible, chemical-resistant coveralls or an apron may be necessary. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-absorbent material. |
Operational Plan: Safe Handling and Storage
Adherence to proper operational procedures is critical for minimizing risks associated with this compound.
Engineering Controls:
-
Work in a well-ventilated area. The use of a laboratory chemical fume hood is recommended, especially when handling powders or creating solutions.
-
Emergency eyewash stations and safety showers should be readily accessible in the immediate vicinity of where the substance is being handled.[1]
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Avoid the formation and inhalation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling and before breaks.[3]
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
-
Store in original containers.
Emergency Procedures: First Aid
In the event of exposure, immediate action is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: All personal protective equipment and any materials used for cleaning up spills (e.g., absorbent pads, paper towels) that have come into contact with this compound should be disposed of as hazardous waste.
-
Containers: Empty containers should be handled as if they still contain the product. Do not reuse empty containers.
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
